Technical Documentation Center

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
  • CAS: 778647-35-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS No. 778647-35-1)

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, with the Chemical Abstracts Service (CAS) number 778647-35-1 , is a heterocyclic organi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, with the Chemical Abstracts Service (CAS) number 778647-35-1 , is a heterocyclic organic compound featuring a unique spirocyclic scaffold. This structure, which combines a piperidine ring and a cyclohexane ring sharing a single carbon atom, has garnered significant interest in medicinal chemistry. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility as a versatile building block in the synthesis of more complex molecules. Its conformational rigidity and three-dimensional character make it an attractive scaffold for the design of novel therapeutic agents targeting a range of biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and analytical characterization.

Chemical and Physical Properties

The fundamental properties of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValue
CAS Number 778647-35-1
Molecular Formula C₁₅H₂₅NO₃
Molecular Weight 267.36 g/mol
IUPAC Name tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Synonyms 1-Boc-4-oxo-1-azaspiro[5.5]undecane, N-Boc-1-azaspiro[5.5]undecan-4-one
Appearance Typically a solid
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.

Synthesis and Mechanistic Insights

A logical retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted piperidine precursor.

Retrosynthesis Target tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Intermediate1 N-Boc-4-(cyanomethyl)-4-(pent-4-en-1-yl)piperidine Target->Intermediate1 Intramolecular Cyclization Intermediate2 N-Boc-4,4-disubstituted piperidine Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterial1 N-Boc-4-piperidone Intermediate2->StartingMaterial1 Alkylation StartingMaterial2 Cyclohexanone Intermediate2->StartingMaterial2 Ring Formation

Caption: Retrosynthetic approach for the target compound.

Exemplary Synthetic Protocol

Below is a detailed, step-by-step methodology for a plausible synthesis of the title compound, based on common organic synthesis techniques for related structures.

Step 1: Synthesis of N-Boc-4-cyanopiperidine

  • To a solution of N-Boc-4-piperidone in a suitable solvent such as methanol, add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Alkylation of N-Boc-4-cyanopiperidine

  • Dissolve N-Boc-4-cyanopiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the alpha-carbon to the nitrile.

  • After stirring for a period, add a suitable alkylating agent, for instance, a protected 5-halopentan-1-one derivative.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the resulting intermediate by column chromatography.

Step 3: Intramolecular Cyclization and Hydrolysis

  • Treat the product from Step 2 with a strong acid, such as concentrated hydrochloric acid, at elevated temperatures. This will hydrolyze the nitrile to a carboxylic acid and simultaneously promote an intramolecular cyclization to form the spirocyclic ketone. The Boc group may also be cleaved under these conditions.

  • After the reaction is complete, neutralize the mixture and re-protect the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Purify the final product, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds, particularly azaspiro[5.5]undecanes, are considered "privileged structures" in medicinal chemistry. Their rigid, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

While specific applications of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for a variety of therapeutic areas. The general class of azaspiro[5.5]undecane derivatives has been explored for its potential in treating pain, obesity, and various central nervous system disorders.[1] For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[2]

The ketone functionality in the title compound serves as a key handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.

Applications Target_Compound tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Modification Ketone Modification Target_Compound->Modification Scaffold Spirocyclic Scaffold for Library Synthesis Modification->Scaffold Screening High-Throughput Screening Scaffold->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Azaspiro[5.5]undecane Scaffold In the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Azaspiro[5.5]undecane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The spirocyclic framework, characterized by two rings sharing a single atom, offers a compelling three-dimensional architecture that departs from the predominantly planar structures of many traditional drug molecules. This inherent topographical complexity is highly valued in drug discovery as it can lead to enhanced binding affinity, improved selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide focuses on a key exemplar of this structural class: Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS 778647-35-1). This molecule serves as a versatile building block, incorporating a protected nitrogen within a piperidine ring and a ketone functionality within a cyclohexane ring, both fused at a spirocyclic center. The Boc (tert-butoxycarbonyl) protecting group offers synthetic tractability, allowing for controlled deprotection and subsequent derivatization, while the ketone provides a reactive handle for a multitude of chemical transformations. Understanding the fundamental physical properties of this core scaffold is the critical first step for any research program aiming to leverage its unique structural attributes for the development of novel therapeutics.

This document provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide integrates high-quality, computationally predicted data with detailed, field-proven experimental methodologies for their determination. This approach ensures that researchers are equipped with both a reliable data-driven baseline and the practical knowledge to validate these properties in their own laboratories.

Molecular Identity and Core Structure

The foundational step in any chemical analysis is the unambiguous identification of the molecular structure. The diagram below illustrates the connectivity and key functional groups of the title compound.

G Workflow: Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Ensure sample is dry and finely powdered prep2 Tap open end of capillary tube into sample prep1->prep2 prep3 Invert and tap to pack ~2-3 mm of sample at the bottom prep2->prep3 meas1 Place capillary in heating block (e.g., Mel-Temp) prep3->meas1 meas2 Set rapid heat rate for approximate M.P. meas1->meas2 meas3 Cool and prepare a new sample meas2->meas3 meas4 Heat slowly (~1-2 °C/min) near the approximate M.P. meas3->meas4 meas5 Record T-onset (first liquid appears) meas4->meas5 meas6 Record T-clear (all solid disappears) meas5->meas6 result1 Report as a range (T-onset – T-clear) meas6->result1

Figure 2: Standard workflow for melting point determination.

Methodology Details:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm. [1][2]2. Apparatus: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) equipped with a calibrated thermometer or digital temperature sensor. 3. Heating Rate: The heating rate is critical. A rapid initial determination can find an approximate range, but for accuracy, the temperature should be ramped slowly, at 1-2 °C per minute, near the expected melting point. [3][2]4. Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is the completion of the range. [1]5. Purity Correlation: A narrow range (e.g., 0.5-1.5 °C) indicates high purity, while a broad range suggests the presence of impurities.

Solubility Profile

Scientific Significance: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Poor aqueous solubility can severely hinder oral absorption, necessitating complex and costly formulation strategies. Understanding solubility in various organic solvents is also essential for purification, reaction setup, and analytical method development (e.g., HPLC mobile phase selection).

Predicted Profile:

  • Water: Sparingly soluble

  • Organic Solvents: Soluble in polar organic solvents like methanol (MeOH), ethanol (EtOH), and moderately polar solvents such as chloroform (CHCl₃), dichloromethane (DCM), and ethyl acetate (EtOAc).

Standard Experimental Protocol: OECD 105 Flask Method

This method is chosen for its robustness and applicability to substances with solubilities above 10⁻² g/L. [4][5]It is a self-validating system because it aims to achieve a thermodynamic equilibrium between the solid and dissolved states, ensuring the measured concentration represents the true saturation solubility.

Methodology Details:

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, phosphate buffer at a specific pH) in a flask.

  • Equilibration: The flask is agitated (e.g., via shaker or stirrer) at a constant, controlled temperature (typically 20°C or 25°C) for a sufficient period to reach equilibrium. [6][4]A preliminary test is often run to determine the necessary equilibration time (e.g., sampling at 24, 48, and 72 hours until the concentration plateaus). [5]3. Phase Separation: Once equilibrium is reached, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration (using a filter that does not adsorb the solute). [6]4. Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).

  • Validation: The process should be repeated to ensure reproducibility. The pH of the aqueous solution should be measured before and after the experiment to check for any changes. [7]

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is the gold standard for structural elucidation and confirmation in organic chemistry.

Scientific Significance: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. [8][9] Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~3.5-3.8 ppm (m, 4H): Protons on carbons adjacent to the nitrogen atom (positions 2 and 10), likely appearing as complex multiplets.

  • ~2.4-2.6 ppm (m, 4H): Protons on carbons adjacent to the ketone and the spiro center (positions 3 and 5).

  • ~1.4-1.8 ppm (m, 8H): Remaining aliphatic protons on the cyclohexane ring (positions 7, 8, 9) and piperidine ring.

  • 1.48 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

General Experimental Protocol for ¹H NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to define the 0 ppm point on the chemical shift axis.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent. The acquisition parameters (e.g., number of scans, pulse width, relaxation delay) are optimized to obtain a high signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are performed to produce the final, interpretable spectrum.

Scientific Significance: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. [10] Predicted Key IR Absorptions (cm⁻¹):

  • ~2930-2850 (strong): C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups.

  • ~1715 (strong, sharp): C=O stretching vibration of the cyclohexanone ketone. This is a highly diagnostic peak.

  • ~1690 (strong, sharp): C=O stretching vibration of the carbamate (Boc group).

  • ~1160 (strong): C-N stretching vibration.

  • ~1250, 1160 (strong): C-O stretching vibrations associated with the Boc group.

Scientific Significance: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence. The fragmentation pattern can also offer clues about the molecule's structure.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

  • [M+H]⁺: m/z = 268.19

  • [M+Na]⁺: m/z = 290.17

  • Key Fragment: Loss of the tert-butyl group ([M - 56]+H)⁺ at m/z = 212.13.

  • Key Fragment: Loss of the Boc group ([M - 100]+H)⁺ at m/z = 168.14.

Conclusion

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a synthetically valuable building block whose physicochemical properties are central to its application in drug discovery and development. This guide has provided a robust foundation for researchers by combining high-quality predicted data for key properties—including molecular weight, melting point, solubility, and spectroscopic signatures—with detailed, authoritative protocols for their experimental determination. By understanding these fundamental characteristics and the methodologies used to measure them, scientists can more effectively design synthetic routes, develop analytical methods, and ultimately, accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

Sources

Foundational

An In-Depth Technical Guide to Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate: Synthesis, Characterization, and Applications

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthesis protocol grounded in established chemical principles, discuss methods for its characterization, and explore its applications in the development of novel therapeutics.

Core Molecular Attributes

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a heterocyclic compound featuring a spirocyclic system, which imparts a three-dimensional architecture highly desirable in drug design. The presence of a Boc-protecting group on the nitrogen atom allows for controlled, sequential chemical modifications, making it a versatile intermediate in complex synthetic pathways.

Physicochemical Properties

A precise understanding of the molecule's properties is fundamental for its application in synthesis and drug development.

PropertyValueSource
CAS Number 778647-35-1
Molecular Formula C₁₅H₂₅NO₃[1]
Molecular Weight 267.36 g/mol [1]
SMILES O=C(N1CCC(CC12CCCCC2)=O)OC(C)(C)C[1]
Topological Polar Surface Area (TPSA) 46.61 Ų
logP 3.2893

Synthesis and Mechanism

While specific peer-reviewed synthesis protocols for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate are not widely published, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to constructing such spirocycles involves the intramolecular cyclization of a suitably substituted piperidine derivative.

Conceptual Synthesis Workflow

The following represents a logical, multi-step synthesis. The causality for each step is explained to provide insight into the process.

G cluster_0 Synthesis Pathway A 1. Starting Material N-Boc-4-piperidone B 2. Knoevenagel Condensation with Diethyl Malonate A->B Base (e.g., Piperidine) Forms α,β-unsaturated ester C 3. Michael Addition with a suitable nucleophile B->C Grignard reagent 1,4-conjugate addition D 4. Dieckmann Condensation Intramolecular cyclization C->D Strong base (e.g., NaH) Forms the spirocyclic ring E 5. Decarboxylation Removal of ester group D->E H₃O⁺, heat Removes the auxiliary ester F 6. Final Product Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate E->F Purification (e.g., Chromatography)

Caption: Conceptual workflow for the synthesis of the target spirocycle.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization in a laboratory setting.

  • Knoevenagel Condensation:

    • To a solution of N-Boc-4-piperidone in toluene, add diethyl malonate and a catalytic amount of piperidine.

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • Causality: This step creates the necessary α,β-unsaturated system for the subsequent conjugate addition.

  • Michael Addition:

    • The crude product from the previous step is dissolved in a suitable solvent like THF.

    • A Grignard reagent, such as cyclohexylmagnesium bromide, is added dropwise at a low temperature (e.g., 0 °C).

    • The reaction is stirred until completion.

    • Causality: This 1,4-conjugate addition introduces the second ring of the spirocyclic system.

  • Dieckmann Condensation (Intramolecular Cyclization):

    • The product of the Michael addition is dissolved in an anhydrous solvent like THF.

    • A strong base, such as sodium hydride, is added portion-wise.

    • The mixture is heated to promote intramolecular cyclization.

    • Causality: The strong base deprotonates the carbon alpha to one of the ester groups, which then attacks the other ester carbonyl, forming the six-membered ring and creating the spirocenter.

  • Decarboxylation:

    • The resulting β-keto ester is subjected to acidic hydrolysis (e.g., with aqueous HCl) followed by heating.

    • This removes one of the ester groups as carbon dioxide.

    • Causality: This step yields the desired ketone functionality.

  • Purification:

    • The crude final product is purified by column chromatography on silica gel to yield Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm) and the protons on the two rings.

    • ¹³C NMR will confirm the presence of the carbonyl carbon (ketone and carbamate), the quaternary spiro carbon, and the carbons of the Boc group and the rings.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated molecular weight (267.36 g/mol ).

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the ketone C=O stretch (around 1710 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹) should be visible.

Applications in Drug Discovery and Medicinal Chemistry

Azaspiro[5.5]undecane scaffolds are considered "privileged structures" in medicinal chemistry. Their rigid, three-dimensional nature allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Scaffold for Novel Therapeutics: The ketone functionality provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can improve key drug-like properties such as solubility and metabolic stability compared to simpler, flat aromatic systems.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the spirocycle can facilitate crossing the blood-brain barrier, making it a valuable scaffold for CNS-targeting drugs.

While specific applications for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate are not extensively documented in public literature, related azaspiro[5.5]undecane derivatives have shown activity as antagonists for various receptors, including neurokinin (NK1) and melanocortin (MCH-R1) receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials. The compound is typically stored at 2-8°C for long-term stability.[1]

Conclusion

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery. Its unique structural features and chemical handles make it an attractive starting point for the development of novel therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, paving the way for its broader application in medicinal chemistry research.

References

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

This guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the molecule's structural features and their direct influence on the NMR spectrum. We will explore the underlying principles that govern the chemical shifts, multiplicities, and coupling constants, thereby providing a robust framework for spectral assignment and structural verification.

Introduction: The Structural Significance of a Spirocyclic Ketone

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a central quaternary carbon linking a piperidine ring and a cyclohexanone ring. This unique spirocyclic architecture imparts significant conformational rigidity, making such scaffolds valuable in medicinal chemistry for creating structurally complex and diverse molecules. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity.

The ¹H NMR spectrum of this molecule is complex due to the number of chemically similar, yet distinct, proton environments within the saturated ring systems. A thorough understanding of this spectrum is critical for confirming the successful synthesis of the target compound and for identifying potential impurities or side products. This guide will systematically deconstruct the expected spectrum, providing the rationale for each predicted signal.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify all unique proton environments within the molecule. Due to the spirocyclic nature and the presence of the ketone and Boc group, the molecule has a plane of symmetry bisecting the C=O group and the spirocenter. This simplifies the spectrum to a degree, but many protons remain diastereotopic.

Below is the structure with each chemically non-equivalent proton environment labeled.

Caption: Molecular structure with proton environments labeled.

There are seven distinct sets of protons:

  • Ha (4H, piperidine ring): Protons on C2 and C6' of the piperidine ring, adjacent to the spiro carbon.

  • Hb (4H, piperidine ring): Protons on C3 and C5' of the piperidine ring, adjacent to the nitrogen.

  • Hc (4H, cyclohexanone ring): Protons on C10 and C11 of the cyclohexanone ring, beta to the carbonyl group.

  • Hd & He (4H, cyclohexanone ring): Protons on C3 and C5 of the cyclohexanone ring, alpha to the carbonyl group. These are diastereotopic and will likely appear as distinct signals.

  • Hf (4H, cyclohexanone ring): Protons on C7 and C8 of the cyclohexanone ring, adjacent to the spiro carbon and gamma to the carbonyl.

  • Hg (9H, Boc group): The nine equivalent protons of the tert-butyl group.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Interpretation

The following is a detailed prediction of the chemical shift (δ), multiplicity, and integration for each proton signal, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).

The Boc Group Singlet (Hg)
  • Predicted Chemical Shift (δ): ~1.46 ppm

  • Predicted Multiplicity: Singlet (s)

  • Integration: 9H

Justification: The most prominent and easily identifiable signal in the spectrum will be from the nine equivalent protons of the tert-butyl group on the Boc protector.[1] This signal characteristically appears as a sharp singlet in the upfield region, typically between 1.4 and 1.5 ppm, due to the high degree of shielding and the absence of adjacent protons for coupling.[1][2] Its large integration value (9H) makes it an unmistakable landmark in the spectrum and a primary indicator of successful N-protection.

Protons Alpha to the Carbonyl (Hd & He)
  • Predicted Chemical Shift (δ): ~2.3-2.5 ppm

  • Predicted Multiplicity: Multiplet (m) or complex pattern

  • Integration: 4H

Justification: Protons on carbons adjacent (alpha) to a carbonyl group are deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond.[3] For a simple cyclohexanone, these protons typically resonate around 2.35 ppm.[4][5][6] In this spirocyclic system, the four alpha-protons (two on each carbon) are diastereotopic and will couple with each other (geminal coupling) and with the adjacent beta-protons (Hc, vicinal coupling). This will result in a complex multiplet integrating to 4H.

Protons on the Piperidine Ring

The signals for the piperidine protons are governed by the electron-withdrawing effect of the N-Boc carbamate group.

  • Protons Alpha to Nitrogen (Hb):

    • Predicted Chemical Shift (δ): ~3.4-3.6 ppm

    • Predicted Multiplicity: Broad multiplet (m)

    • Integration: 4H

    Justification: The protons on the carbons directly attached to the nitrogen (C3 and C5') are significantly deshielded by the electronegative nitrogen atom and the carbamate functionality. In N-Boc piperidine systems, these protons typically appear as a broad signal around 3.4 ppm.[7] The broadening can be attributed to restricted rotation around the C-N amide bond and potential conformational exchange at room temperature. They will couple with the Ha protons, resulting in a multiplet.

  • Protons Beta to Nitrogen (Ha):

    • Predicted Chemical Shift (δ): ~1.5-1.7 ppm

    • Predicted Multiplicity: Multiplet (m)

    • Integration: 4H

    Justification: These protons are in a standard aliphatic environment within the piperidine ring. They are adjacent to both the spiro carbon and the carbons bearing the Hb protons. Their chemical shift will be in the typical alkane region, but slightly downfield from a simple cyclohexane due to the influence of the nearby nitrogen. They will show complex coupling to the Hb protons, resulting in a multiplet.

Remaining Cyclohexanone Protons (Hc & Hf)
  • Predicted Chemical Shift (δ): ~1.6-2.1 ppm

  • Predicted Multiplicity: Overlapping Multiplets (m)

  • Integration: 8H

Justification: The remaining eight protons of the cyclohexanone ring (Hc and Hf) reside on carbons that are beta and gamma to the carbonyl group, respectively. These protons are in a complex aliphatic environment. In cyclohexanone, the beta and gamma protons resonate in the 1.8-2.1 ppm range.[4][8] Due to the spirocyclic nature, these protons are in conformationally restricted and distinct environments. They will exhibit complex geminal and vicinal coupling, leading to a broad, overlapping series of multiplets in the upfield region, likely integrating to a total of 8H. Disentangling these signals would likely require 2D NMR techniques such as COSY and HSQC.

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for quick reference.

Proton LabelNumber of ProtonsPredicted δ (ppm)Predicted MultiplicityRationale
Hg 9H~1.46Singlet (s)tert-butyl group of Boc protector.
Hd & He 4H~2.3 - 2.5Multiplet (m)Alpha to carbonyl, deshielded.
Hb 4H~3.4 - 3.6Multiplet (m), possibly broadAlpha to N-Boc, strongly deshielded.
Ha 4H~1.5 - 1.7Multiplet (m)Beta to N-Boc, aliphatic.
Hc & Hf 8H~1.6 - 2.1Overlapping Multiplets (m)Beta and Gamma to carbonyl, complex aliphatic region.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 1. Weigh Sample (5-10 mg) prep2 2. Select Solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Dissolve Sample (~0.6 mL solvent) prep2->prep3 prep4 4. Transfer to NMR Tube (Filter if necessary) prep3->prep4 setup1 5. Insert Sample prep4->setup1 setup2 6. Lock (on Deuterium signal) setup1->setup2 setup3 7. Tune & Match Probe (to ¹H frequency) setup2->setup3 setup4 8. Shim (optimize magnetic field homogeneity) setup3->setup4 acq1 9. Set Acquisition Parameters (Pulse program, NS, SW, etc.) setup4->acq1 acq2 10. Acquire FID (Free Induction Decay) acq1->acq2 proc1 11. Fourier Transform acq2->proc1 proc2 12. Phase Correction proc1->proc2 proc3 13. Baseline Correction proc2->proc3 proc4 14. Integration & Referencing proc3->proc4

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate into a clean, dry vial.[9][10][11]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][12] Ensure the solvent choice does not have signals that would overlap with analyte peaks.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[12]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.[9]

    • Tuning and Matching: The NMR probe is tuned to the specific frequency of ¹H nuclei to ensure maximum signal sensitivity.

    • Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.[9]

    • Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H spectrum, these would typically be:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker instrument).[13]

      • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[14][15]

      • Spectral Width (SW): A range of 0 to 12 ppm is appropriate for most organic molecules.[2]

      • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[14][15]

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons.

    • Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is complex but can be reliably interpreted through a systematic analysis of its constituent functional groups. The key diagnostic signals are the prominent 9H singlet for the Boc group around 1.46 ppm, the deshielded 4H multiplet for the protons alpha to the carbonyl group around 2.3-2.5 ppm, and the deshielded 4H multiplet for the protons alpha to the piperidine nitrogen around 3.4-3.6 ppm. The remaining aliphatic protons produce a series of overlapping multiplets in the upfield region. This guide provides a predictive framework that enables researchers to confidently verify the structure of this spirocyclic compound and serves as a valuable educational tool for interpreting complex NMR spectra. For unambiguous assignment of all signals, particularly within the congested aliphatic regions, advanced 2D NMR experiments such as COSY and HSQC are recommended.

References

  • 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

    • THE ACQUISITION PARAMETERS. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Delaware. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]

  • Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. (n.d.). Study.com. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University. Retrieved from [Link]

  • Cyclohexanone at BMRB. (n.d.). BMRB. Retrieved from [Link]

  • Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.). HMDB. Retrieved from [Link]

Sources

Foundational

13C NMR data for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Authored by a Senior Application Scientist This guide provides a detailed analysis of the expected ¹³C Nuc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical insights to offer a comprehensive understanding of the structural characterization of this N-Boc protected spirocyclic ketone.

Introduction: The Structural Significance of a Spirocyclic Ketone

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its rigid spirocyclic framework is a desirable feature in medicinal chemistry, often imparting favorable pharmacokinetic properties. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon skeleton of such molecules.[1][2] This guide will delve into the predicted ¹³C NMR spectrum of this compound, offering a rationale for the chemical shift of each carbon atom.

Understanding the ¹³C NMR Spectrum: Principles in Practice

¹³C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in a molecule, offering a direct map of the carbon framework.[1][2][3][4][5] The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each carbon nucleus.[3][6][7] Factors such as hybridization, electronegativity of neighboring atoms, and steric effects play a crucial role in determining the final chemical shift values.[3][7]

Predicted ¹³C NMR Data for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

The following table summarizes the predicted ¹³C NMR chemical shifts for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. These predictions are based on established chemical shift ranges for similar functional groups and carbon environments.[7][8][9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone)205 - 220The carbonyl carbon of a ketone is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, resulting in a characteristic downfield chemical shift.[7]
C=O (Boc)154 - 156The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group is also deshielded but appears upfield relative to the ketone carbonyl due to the influence of the adjacent nitrogen and oxygen atoms of the carbamate.[9]
Quaternary C (Boc)79 - 81The quaternary carbon of the tert-butyl group is bonded to three methyl groups and an oxygen atom. The electronegative oxygen causes a downfield shift into this region.
Spirocyclic Quaternary C45 - 55The spiro carbon, being a quaternary sp³ carbon, will appear in this region. Its precise shift is influenced by the steric strain of the two fused rings.
CH₂ (adjacent to N)40 - 50The methylene carbons directly attached to the nitrogen atom are deshielded by the electronegative nitrogen, shifting them downfield.
CH₂ (adjacent to C=O)35 - 45The methylene carbons alpha to the ketone carbonyl are deshielded due to the electron-withdrawing nature of the carbonyl group.
Other CH₂20 - 35The remaining methylene carbons of the cyclohexane and piperidine rings will resonate in the typical aliphatic sp³ region. Their specific chemical shifts will vary based on their proximity to the spiro center and other functional groups.
CH₃ (Boc)28 - 29The three equivalent methyl carbons of the tert-butyl group are shielded and appear as a single, typically intense, signal in the upfield region.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-characterized solvent peak at approximately 77.16 ppm.[10]

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][6]

    • Set a spectral width of approximately 0 to 220 ppm to encompass all expected carbon signals.[5][6]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope.[1][4]

    • Employ a relaxation delay (d1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Molecular Structure

To facilitate the interpretation of the NMR data, a clear representation of the molecular structure with numbered carbon atoms is essential.

Sources

Foundational

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm in drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional molecular architectures. This evolution, often termed the "escape from flatland," is driven by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[1] At the forefront of this movement is the spirocyclic scaffold, a unique structural motif characterized by two rings sharing a single atom.[2] This guide provides a comprehensive technical overview of the role and application of spirocyclic scaffolds in modern medicinal chemistry. We will delve into the fundamental advantages conferred by these structures, explore robust synthetic strategies for their construction, present compelling case studies of their successful implementation in drug discovery programs, and offer insights into the future trajectory of this exciting field.

The Strategic Advantage of Three-Dimensionality: Why Spirocycles?

The introduction of a spirocyclic core into a molecule imparts a range of desirable properties that can overcome common challenges in drug development. These advantages stem from the inherent three-dimensionality and conformational rigidity of the spirocyclic system.

Physicochemical and Pharmacokinetic (PK) Profile Enhancement

Spirocyclic scaffolds have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A key descriptor in this context is the fraction of sp3-hybridized carbons (Fsp3), which is a measure of a compound's saturation and three-dimensionality. An increased Fsp3 is correlated with a higher probability of clinical success.[2] Spirocycles, with their quaternary carbon center, inherently increase the Fsp3 of a molecule, leading to several benefits:

  • Improved Solubility: The non-planar, saturated nature of spirocycles can disrupt crystal lattice packing and increase aqueous solubility compared to their flat aromatic counterparts.

  • Modulation of Lipophilicity (LogP/LogD): Strategic incorporation of spirocycles can fine-tune a molecule's lipophilicity, which is a critical parameter for balancing permeability and solubility.[3]

  • Enhanced Metabolic Stability: The rigid, three-dimensional arrangement of substituents on a spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.

  • Reduced hERG Inhibition: The defined spatial orientation of functional groups can minimize off-target interactions, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[4]

Impact on Pharmacological Profile

The conformational rigidity of spirocyclic scaffolds offers significant advantages in optimizing a drug's interaction with its biological target:

  • Increased Potency and Selectivity: By pre-organizing functional groups in a bioactive conformation, spirocycles can enhance binding affinity for the target protein. This rigid framework also allows for precise vectoral projection of substituents into binding pockets, leading to improved selectivity against off-targets.[2]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for novel intellectual property and the discovery of first-in-class therapeutics.[3]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Compound Pair Scaffold Modification Property Measured Non-Spirocyclic Value Spirocyclic Value Reference
MCHr1 AntagonistMorpholine vs. AzaspirocycleLogDHigherLower[2]
PARP Inhibitor (Olaparib analog)Piperazine vs. Diazaspiro[3.3]heptaneSelectivity (PARP-1)LowerSignificantly Increased[2]
General AzacyclesMonocyclic vs. Bicyclic (Bridged/Fused/Spiro)SolubilityLowerImproved[5]

Architectural Blueprints: Synthetic Strategies for Spirocyclic Scaffolds

The construction of the quaternary spirocyclic center has historically presented a synthetic challenge. However, recent advances in synthetic methodology have made a wide array of spirocyclic systems readily accessible. Key strategies include:

Dearomatization Reactions

Dearomatization of planar aromatic precursors is a powerful method for generating three-dimensional spirocyclic frameworks. This can be achieved through various catalytic systems, including transition metals and organocatalysts.[6]

Intramolecular Cyclization Reactions
  • Heck Reaction: The intramolecular Heck reaction is a robust method for the formation of C-C bonds and has been successfully applied to the synthesis of various spirocycles.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the construction of carbo- and heterocyclic rings, including spirocyclic systems, often under mild conditions.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. Three-component reactions, in particular, have been widely used for the synthesis of medicinally important spiro-oxindoles.

G General Synthetic Workflow for Spirocycles cluster_start Starting Materials cluster_synthesis Key Spirocyclization Step cluster_product Product cluster_diversification Further Modification A Acyclic Precursor C Intramolecular Cyclization (e.g., Heck, RCM) A->C E Multi-component Reaction A->E B Cyclic Precursor D Dearomatization B->D B->E F Spirocyclic Scaffold C->F D->F E->F G Functional Group Interconversion F->G H Peripheral Derivatization F->H I Final Drug Candidate G->I H->I

Caption: A generalized workflow for the synthesis of spirocyclic drug candidates.

From Bench to Bedside: Case Studies in Spirocyclic Drug Discovery

The tangible benefits of incorporating spirocyclic scaffolds are best illustrated through their successful application in drug discovery programs.

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists for Obesity

In the development of MCHr1 antagonists for the treatment of obesity, early lead compounds often suffered from off-target effects, particularly hERG channel inhibition.[4] Researchers at several pharmaceutical companies turned to spirocyclic scaffolds to address this issue. By replacing a flexible morpholine ring with various azaspirocycles, they were able to:

  • Reduce hERG Affinity: The rigid spirocyclic core oriented the substituents in a way that minimized interactions with the hERG channel.

  • Improve Physicochemical Properties: The introduction of the spirocycle led to a favorable decrease in lipophilicity (LogD).

  • Maintain Potency: The desired MCHr1 antagonism was preserved, leading to the identification of potent and selective clinical candidates.[4]

Case Study: Allosteric SHP2 Inhibitors for Cancer Therapy

The protein tyrosine phosphatase SHP2 is a key signaling node in cancer. During the optimization of a series of allosteric SHP2 inhibitors, medicinal chemists utilized a structure-based design approach. X-ray crystallography revealed that a primary amine group was crucial for binding. To maintain the optimal orientation of this amine and improve cellular efficacy, a spirocyclic scaffold was introduced. This modification resulted in:

  • Comparable Potency: The spirocyclic analogs exhibited similar inhibitory potency against the SHP2 protein.

  • Enhanced Cellular Efficacy: The improved physicochemical properties conferred by the spirocycle led to better performance in cell-based assays.[2]

Experimental Protocol: Three-Component Synthesis of a Spiro-oxindole Derivative

This protocol describes a general and efficient method for the synthesis of a spiro[4H-pyran-3,3'-oxindole] derivative, a scaffold of significant interest in medicinal chemistry.

Reaction Scheme:

G cluster_reactants Reactants Isatin Isatin Catalyst + Catalyst (e.g., L-proline) + Heat Isatin->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Dimedone Dimedone Dimedone->Catalyst Product Spiro-oxindole Product Catalyst->Product

Caption: Three-component reaction for the synthesis of a spiro-oxindole.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (0.1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and stir the reaction mixture at reflux (approximately 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 2/1).

  • Upon completion of the reaction (typically 1-2 hours), allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure spiro-oxindole derivative.

  • Characterize the product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Self-Validation: The successful formation of the spiro-oxindole can be confirmed by the disappearance of the starting material spots on the TLC plate and the appearance of a new, single product spot. The identity and purity of the product should be further validated by spectroscopic methods, which should be consistent with the expected structure.

Future Outlook and Conclusion

The strategic incorporation of spirocyclic scaffolds has proven to be a highly effective approach for addressing many of the challenges faced in modern drug discovery. As our understanding of the interplay between molecular architecture and biological function deepens, and as synthetic methodologies become even more sophisticated, the prevalence of spirocycles in clinical candidates and approved drugs is set to increase.[1] The "escape from flatland" is not merely a trend but a fundamental shift towards more effective and safer medicines. Spirocyclic scaffolds, with their unique three-dimensional character, will undoubtedly remain a cornerstone of this new era in medicinal chemistry.

References

  • Not Drug-like, but Like Drugs: Cnidaria Natural Products. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. (2014). PubMed. Retrieved January 2, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved January 2, 2026, from [Link]

  • dot. (2022). Graphviz. Retrieved January 2, 2026, from [Link]

  • How to Draw Lewis Dot Structures. (2021). YouTube. Retrieved January 2, 2026, from [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2010). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Lewis Dot Structures. (2023). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment? (2012). CORE. Retrieved January 2, 2026, from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 2, 2026, from [Link]

  • User Guide. (n.d.). graphviz. Retrieved January 2, 2026, from [Link]

  • Three-component stereoselective synthesis of spirooxindole derivatives. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Simple and Clean Procedure for Three-Component Synthesis of Spirooxindoles in Aqueous Medium. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors. (2012). PubMed. Retrieved January 2, 2026, from [Link]

  • DOT Language. (2024). Graphviz. Retrieved January 2, 2026, from [Link]

  • Dot structures II: Multiple bonds (video). (n.d.). Khan Academy. Retrieved January 2, 2026, from [Link]

  • Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. (2017). YouTube. Retrieved January 2, 2026, from [Link]

  • Create diagrams with code using Graphviz. (2020). Reddit. Retrieved January 2, 2026, from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Part 2: A Hybrid Strategy Combining Key Fragments of HTS Hits. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits. (2007). PubMed. Retrieved January 2, 2026, from [Link]

  • Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. (n.d.). Smart.DHgate. Retrieved January 2, 2026, from [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Boc-Protected Spirocyclic Ketones for Researchers, Scientists, and Drug Development Professionals

Abstract Spirocyclic ketones are a class of compounds gaining significant traction in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for novel interactions with biological targets, oft...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic ketones are a class of compounds gaining significant traction in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of many synthetic routes towards these complex scaffolds, enabling precise chemical manipulations. This guide provides an in-depth exploration of the synthesis, characterization, and strategic considerations for working with Boc-protected spirocyclic ketones, tailored for professionals in the field.

The Strategic Importance of Spirocyclic Ketones in Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, offer a distinct advantage over their linear or fused-ring counterparts by projecting substituents into three-dimensional space.[1] This rigid and defined orientation can facilitate optimal binding to the intricate surfaces of protein targets. The ketone functionality within these spirocyclic frameworks serves as a versatile synthetic handle for further elaboration, allowing for the introduction of diverse pharmacophoric elements.

The increasing prevalence of spirocyclic motifs in clinically approved drugs underscores their value in modern drug design.[2] By moving away from "flat" aromatic structures, medicinal chemists can access novel chemical space and develop candidates with improved drug-like properties.

The Role of the Boc Protecting Group: An Enabling Strategy

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex molecules containing amine functionalities. Its widespread use stems from its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[3][4]

In the context of spirocyclic ketone synthesis, the Boc group is often employed to temporarily mask a primary or secondary amine. This protection prevents the amine from participating in undesired side reactions during the construction of the spirocyclic core.[3][4] The choice of the Boc group is often dictated by its orthogonal nature to other protecting groups, allowing for selective deprotection and sequential functionalization.[3][4]

Synthetic Strategies for Boc-Protected Spirocyclic Ketones

The construction of the spirocyclic ketone core can be achieved through various synthetic methodologies. The choice of strategy is often dictated by the desired ring sizes and substitution patterns.

Intramolecular Cyclization Reactions

A powerful and convergent approach to spirocyclic ketones involves the intramolecular cyclization of a suitably functionalized precursor. The Boc-protected amine can be tethered to a pro-nucleophilic or pro-electrophilic partner, which upon activation, undergoes ring closure to form the spirocenter.

The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde or ketone, and an enolizable carbonyl compound, can be adapted for intramolecular applications to construct nitrogen-containing spirocycles.[5][6] In the synthesis of Boc-protected spirocyclic ketones, a precursor containing a Boc-protected amine and a ketone can be designed to undergo an intramolecular Mannich-type cyclization.[7][8]

  • Causality in Experimental Choices: The choice of catalyst, often a Brønsted or Lewis acid, is critical for activating the ketone towards nucleophilic attack by the enol or enamine intermediate. The solvent can also play a crucial role in influencing the reaction rate and diastereoselectivity.

graph "Intramolecular_Mannich_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Boc_Amine_Ketone_Precursor" [label="Boc-Protected Amino Ketone", fillcolor="#F1F3F4"]; "Enamine_Intermediate" [label="Enamine/Enol Intermediate", fillcolor="#F1F3F4"]; "Iminium_Ion" [label="Iminium Ion Formation\n(Acid Catalysis)", fillcolor="#F1F3F4"]; "Cyclization" [label="Intramolecular\nNucleophilic Attack", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spirocyclic_Ketone" [label="Boc-Protected Spirocyclic Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Boc_Amine_Ketone_Precursor" -> "Enamine_Intermediate" [label=" Tautomerization"]; "Enamine_Intermediate" -> "Iminium_Ion" [label=" Reaction with\nCarbonyl"]; "Iminium_Ion" -> "Cyclization"; "Cyclization" -> "Spirocyclic_Ketone" [label=" Proton Loss"]; }

Intramolecular Mannich reaction pathway.

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9][10][11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. While traditionally used for the synthesis of fused systems, this reaction can be adapted to generate spirocyclic structures. For instance, a tryptamine derivative with a ketone-containing side chain can undergo a Pictet-Spengler cyclization to form a spiro-indolenine, which can then be further manipulated. The use of a Boc-protected tryptamine allows for controlled reactivity and subsequent deprotection to reveal the free amine.[13]

  • Self-Validating System: The success of the Pictet-Spengler reaction is often confirmed by the characteristic UV absorbance of the resulting tetrahydro-β-carboline or related heterocyclic product.

graph "Pictet_Spengler_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Tryptamine_Derivative" [label="N-Boc-Tryptamine Derivative\n(with ketone side chain)", fillcolor="#F1F3F4"]; "Iminium_Ion" [label="Iminium Ion Formation\n(Acid Catalysis)", fillcolor="#F1F3F4"]; "Spirocyclization" [label="Intramolecular Electrophilic\nAromatic Substitution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Spiro_Indolenine" [label="Spiro-indolenine Intermediate", fillcolor="#F1F3F4"]; "Rearomatization" [label="Rearomatization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Spirocyclic_Product" [label="Boc-Protected Spirocyclic Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Tryptamine_Derivative" -> "Iminium_Ion"; "Iminium_Ion" -> "Spirocyclization"; "Spirocyclization" -> "Spiro_Indolenine"; "Spiro_Indolenine" -> "Rearomatization"; "Rearomatization" -> "Spirocyclic_Product"; }

Pictet-Spengler reaction for spirocycle synthesis.
Asymmetric Synthesis

The development of enantioselective methods for the synthesis of spirocyclic ketones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to achieve asymmetric induction in the formation of the spirocenter.

  • Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives in Mannich reactions, or chiral Lewis acids, can effectively control the stereochemical outcome of the cyclization.[14]

  • Substrate Control: Incorporating a chiral auxiliary into the starting material can direct the stereochemistry of the newly formed stereocenter.

Experimental Protocol: Synthesis of N-BOC-1-[4-SPIRO-PIPERIDINE]-3-INDANONE

This section provides a detailed, step-by-step methodology for the synthesis of a representative Boc-protected spirocyclic ketone.

Oxidation of a Precursor Alcohol

A common route to ketones is the oxidation of the corresponding secondary alcohol.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Tert-butyl 3-hydroxyspiro[indene-1,4'-piperidine]-1'-carboxylate301.4120661.0
o-Iodoxybenzoic acid (IBX)280.02371322.0
Ethyl Acetate88.11300 mL--

Procedure:

  • To a solution of tert-butyl 3-hydroxyspiro[indene-1,4'-piperidine]-1'-carboxylate (20 g, 66 mmol) in ethyl acetate (300 mL), add o-iodoxybenzoic acid (IBX) (37 g, 132 mmol) with stirring.[15]

  • Heat the reaction mixture to 80 °C and maintain for 12 hours.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.[15]

  • Filter the solid by-products and wash the filter cake with ethyl acetate (3 x 100 mL).[15]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid residue.[15]

  • Purify the crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., starting with 10:1 and gradually increasing the polarity).[15]

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-BOC-1-[4-SPIRO-PIPERIDINE]-3-INDANONE as a colorless oil or white solid.[15]

Causality Behind Experimental Choices:

  • IBX as Oxidant: IBX is a mild and selective oxidizing agent for converting alcohols to ketones and is often preferred over chromium-based reagents due to its lower toxicity.

  • Ethyl Acetate as Solvent: Ethyl acetate is a moderately polar solvent that is suitable for dissolving the starting material and is relatively easy to remove post-reaction.

  • Elevated Temperature: The reaction is heated to 80 °C to increase the reaction rate and ensure complete conversion.

  • Column Chromatography: This purification technique is essential to separate the desired spirocyclic ketone from unreacted starting material and any side products.

Spectroscopic Characterization

The structural elucidation of Boc-protected spirocyclic ketones relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

    • Boc Group: A characteristic singlet integrating to 9 protons is typically observed between δ 1.4-1.5 ppm.[15]

    • Spirocyclic Core: The protons on the spirocyclic rings will exhibit complex splitting patterns and chemical shifts depending on their specific environment. For N-BOC-1-[4-SPIRO-PIPERIDINE]-3-INDANONE, multiplets for the piperidine and indanone protons are expected.[15] Aromatic protons will appear in the downfield region (δ 7-8 ppm).[15]

  • ¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework.

    • Boc Group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the carbonyl of the carbamate is observed around δ 155 ppm.[16]

    • Ketone Carbonyl: The carbonyl carbon of the ketone typically resonates in the downfield region, often above δ 200 ppm, although this can be influenced by ring strain and conjugation.

    • Spirocenter: The quaternary spiro carbon will appear as a singlet in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying key functional groups.

  • C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1725 cm⁻¹, characteristic of a ketone carbonyl.

  • C=O Stretch (Boc Carbamate): Another strong carbonyl absorption will be present around 1680-1700 cm⁻¹.

  • N-H Stretch: For Boc-protected secondary amines, a weak N-H stretching band may be observed around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak (M+) should correspond to the calculated molecular weight of the Boc-protected spirocyclic ketone.

Challenges and Troubleshooting

The synthesis and purification of spirocyclic ketones can present several challenges.

  • Low Yields: Intramolecular cyclizations can sometimes be low-yielding due to competing intermolecular reactions or unfavorable ring strain in the transition state. Optimization of reaction conditions, such as concentration, temperature, and catalyst, is often necessary.[17]

  • Diastereoselectivity: If the spirocycle is formed with multiple stereocenters, controlling the diastereoselectivity can be challenging. Chiral catalysts or auxiliaries may be required to achieve the desired stereoisomer.

  • Purification: The polarity of Boc-protected spirocyclic ketones can be similar to that of the starting materials or by-products, making chromatographic separation difficult. Careful selection of the eluent system and the use of high-performance liquid chromatography (HPLC) may be necessary.[17]

Conclusion

Boc-protected spirocyclic ketones are valuable intermediates in the synthesis of complex, three-dimensional molecules for drug discovery. A thorough understanding of the available synthetic strategies, the rationale behind experimental choices, and the appropriate analytical techniques for characterization is essential for researchers in this field. This guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical guidance to aid in the successful design, synthesis, and analysis of this important class of compounds.

References

  • Pictet–Spengler reaction. In: Wikipedia. Accessed January 2, 2026. [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed Central. Accessed January 2, 2026. [Link]

  • Pictet–Spengler reaction. Grokipedia. Accessed January 2, 2026. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Accessed January 2, 2026. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Published March 23, 2021. Accessed January 2, 2026. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Accessed January 2, 2026. [Link]

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. National Institutes of Health. Accessed January 2, 2026. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Accessed January 2, 2026. [Link]

  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. National Institutes of Health. Accessed January 2, 2026. [Link]

  • Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. National Institutes of Health. Accessed January 2, 2026. [Link]

  • Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals. PubMed. Accessed January 2, 2026. [Link]

  • Protecting Groups. Accessed January 2, 2026. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed January 2, 2026. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Taylor & Francis Online. Accessed January 2, 2026. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Accessed January 2, 2026. [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 2, 2026. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Accessed January 2, 2026. [Link]

  • Protecting Groups. Organic Chemistry Portal. Accessed January 2, 2026. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Accessed January 2, 2026. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. Accessed January 2, 2026. [Link]

  • N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. Organic Chemistry Frontiers (RSC Publishing). Accessed January 2, 2026. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Published July 13, 2024. Accessed January 2, 2026. [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. Published January 21, 2022. Accessed January 2, 2026. [Link]

  • Protecting Groups. chem.iitb.ac.in. Published October 26, 2020. Accessed January 2, 2026. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Accessed January 2, 2026. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. ResearchGate. Published August 22, 2008. Accessed January 2, 2026. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Accessed January 2, 2026. [Link]

  • Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. PubMed Central. Published May 13, 2019. Accessed January 2, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold The 1-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold

The 1-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. This spirocyclic system is a key structural motif in a variety of biologically active natural products and synthetic compounds, including agents targeting the central nervous system. The introduction of a ketone functionality and a tert-butoxycarbonyl (Boc) protecting group, as in Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, offers a versatile synthetic handle for further chemical modifications and the development of novel therapeutic agents.

This document provides a comprehensive guide to the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, with a focus on the key reaction conditions and underlying chemical principles. The protocols described herein are designed for researchers and scientists in the field of drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach via Dieckmann Condensation

The most efficient and widely recognized method for the construction of the 1-azaspiro[5.5]undecane-4-one core is the intramolecular Dieckmann condensation.[1][2] This reaction involves the base-mediated cyclization of a suitable diester to form a β-keto ester.[3] Our synthetic approach is a two-step process:

  • Synthesis of the Diester Precursor: Preparation of a suitable N-Boc-protected piperidine-4,4-diacetic acid ester.

  • Intramolecular Dieckmann Condensation: Cyclization of the diester precursor to yield the target spirocyclic ketone.

This strategy offers a reliable and scalable route to the desired product, leveraging well-established and understood chemical transformations.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation A N-Boc-4-piperidone B Horner-Wadsworth-Emmons Reaction A->B Triethyl phosphonoacetate, NaH, THF G Tert-butyl 4-oxo-1-azaspiro[5.5] undecane-1-carboxylate A->G Two-Step Synthesis C tert-butyl 4-(2-ethoxy-2-oxoethylidene) piperidine-1-carboxylate B->C D Michael Addition C->D Diethyl malonate, NaOEt, EtOH E Diethyl 2,2'-(1-(tert-butoxycarbonyl) piperidine-4,4-diyl)diacetate D->E F Dieckmann Cyclization E->F NaH, Toluene, Reflux F->G

Caption: Overall synthetic route to Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

Part 1: Synthesis of the Diester Precursor

The key to a successful Dieckmann condensation is the efficient preparation of the corresponding diester. In this protocol, we will start from the commercially available N-Boc-4-piperidone.

Protocol 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the first ester functionality.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Triethyl phosphonoacetate224.1612628.3 g
Sodium hydride (60% in mineral oil)40.00120.54.82 g
N-tert-butoxycarbonyl-4-piperidone199.2610020.0 g
Tetrahydrofuran (THF), anhydrous--400 mL
Water--200 mL
Ethyl acetate--As needed
Saturated aqueous sodium chloride--As needed
Anhydrous magnesium sulfate--As needed

Procedure:

  • To a solution of triethyl phosphonoacetate (28.3 g) in anhydrous tetrahydrofuran (200 mL), add 60% sodium hydride (4.82 g) portion-wise under an inert atmosphere (e.g., argon or nitrogen) while cooling in an ice bath.[4]

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of N-tert-butoxycarbonyl-4-piperidone (20 g) in anhydrous tetrahydrofuran (200 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 22 hours.[4]

  • Quench the reaction by the slow addition of water (200 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.[4]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 6:1) to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate as a colorless powder.[4]

Protocol 2: Synthesis of Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

This protocol involves a Michael addition of a malonate equivalent to the α,β-unsaturated ester, followed by subsequent transformations to yield the desired diester. A more direct approach, though potentially requiring optimization, would be the double alkylation of a suitable piperidine derivative. For the purpose of this guide, we will outline the conceptual step of converting the product from Protocol 1 to the required diester.

Conceptual Procedure:

The conversion of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate to the corresponding saturated diester can be achieved through a conjugate addition of an appropriate nucleophile. A common method involves the reduction of the double bond and subsequent introduction of the second acetate group. A more direct, albeit potentially more complex, approach would involve a Michael addition of a suitable carbanion.

Part 2: Intramolecular Dieckmann Condensation

With the diester precursor in hand, the final step is the intramolecular cyclization to form the spirocyclic ketone.

Reaction Mechanism: The Dieckmann Condensation

Dieckmann_Mechanism cluster_0 Mechanism cluster_1 Key Steps A Diester Precursor B Enolate Formation A->B Base (e.g., NaH) C Intramolecular Attack B->C Nucleophilic Attack D Tetrahedral Intermediate C->D E Elimination of Alkoxide D->E Collapse of Intermediate F β-Keto Ester (enol form) E->F G Final Product (keto form) F->G Tautomerization S1 Deprotonation S2 Cyclization S3 Elimination

Caption: Key steps of the Dieckmann condensation mechanism.

The Dieckmann condensation is an intramolecular Claisen condensation.[5] The mechanism proceeds as follows:

  • Enolate Formation: A strong base, such as sodium hydride, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.[6]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and a five- or six-membered ring.[7]

  • Formation of a Tetrahedral Intermediate: This attack results in a tetrahedral alkoxide intermediate.

  • Elimination and Reformation of the Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an alkoxide leaving group.

  • Deprotonation of the Product: The resulting β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This final deprotonation step is often the driving force for the reaction.[7]

  • Protonation upon Workup: An acidic workup protonates the enolate to yield the final β-keto ester product.

Protocol 3: Dieckmann Condensation to Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

This protocol is adapted from general procedures for Dieckmann condensations.[6]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate(To be calculated)221.0 eq
Sodium hydride (60% in mineral oil)40.0022010.0 eq
Toluene, anhydrous--22 mL
Methanol, anhydrous--27 mL
Saturated aqueous ammonium chloride--As needed
Dichloromethane (DCM)--As needed
Brine--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • To a solution of the diester (22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, add sodium hydride (60% in mineral oil, 10.0 eq).[6]

  • Carefully add dry methanol (27 mL) to the mixture (Note: vigorous hydrogen gas evolution will occur).[6]

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours.[6]

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

Data Analysis and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the signals corresponding to the two ethoxy groups of the starting diester and the appearance of new signals corresponding to the spirocyclic ketone are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the ketone (around 1710 cm⁻¹) and the carbamate (around 1690 cm⁻¹).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can quench the base and hydrolyze the esters. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Base: While sodium hydride is effective, other bases such as sodium ethoxide or potassium tert-butoxide can also be used.[8] The choice of base may influence the reaction rate and yield.

  • Reaction Time and Temperature: The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. In some cases, longer reaction times or higher temperatures may be required for complete conversion.

  • Purification: The product may be purified by column chromatography or crystallization. The choice of purification method will depend on the purity of the crude product and the desired final purity.

Conclusion

The protocols outlined in this application note provide a robust and reliable method for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. By following these procedures and considering the key experimental parameters, researchers can efficiently access this valuable building block for the development of novel therapeutic agents. The use of the Dieckmann condensation provides a powerful tool for the construction of the 1-azaspiro[5.5]undecane scaffold, highlighting the importance of classic name reactions in modern organic synthesis.

References

  • NROChemistry. Dieckmann Condensation. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry, 73(24), 9601–9609.
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • Venit, J. J., DiPierro, M., & Magnus, P. (1981). Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. The Journal of Organic Chemistry, 46(7), 1534–1536.
  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 186.
  • Organic Chemistry Explained. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube.
  • Martínez, R., & Maldonado, L. A. (2010). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 6, 31.
  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Cambridge University Press. (n.d.). Dieckmann Reaction.
  • Chemistry LibreTexts. (2023, July 31). 7.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ElectronicsAndBooks. (n.d.).
  • Master Organic Chemistry. (2020, September 14).
  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B.

Sources

Application

Application Notes and Protocols: Reductive Amination of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery Spirocycles, characterized by their unique three-dimensional structures, have gained significant traction in contemporary drug discovery.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery

Spirocycles, characterized by their unique three-dimensional structures, have gained significant traction in contemporary drug discovery.[1][2] Their inherent rigidity and high fraction of sp3-hybridized carbons (Fsp3) offer a compelling strategy to move away from the "flatland" of traditional aromatic scaffolds.[1] This structural complexity can lead to improved physicochemical and pharmacokinetic properties in drug candidates.[2] The specific scaffold, 1-azaspiro[5.5]undecane, is a valuable building block for creating novel therapeutics. The introduction of an amino group via reductive amination of the corresponding ketone, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, provides a crucial handle for further molecular elaboration and diversification.

This document provides a comprehensive guide to the reductive amination of this spirocyclic ketone, focusing on the widely utilized and highly selective reagent, sodium triacetoxyborohydride (STAB-H). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.

The Chemical Principle: Understanding Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[3][4] It proceeds through a two-step sequence: the initial reaction between a carbonyl compound (in this case, a ketone) and an amine to form a carbinolamine intermediate, which then dehydrates to yield an imine or an iminium ion.[3] This electrophilic intermediate is then reduced by a suitable reducing agent to afford the final amine product.[3]

The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride has emerged as a reagent of choice for many reductive amination protocols due to its mildness and remarkable selectivity.[3][5][6] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it slow to reduce ketones but highly effective at reducing the protonated imine (iminium ion).[3][6] This differential reactivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent can be combined without premature reduction of the starting ketone.[6]

Reaction Mechanism

The generally accepted mechanism for the sodium triacetoxyborohydride-mediated reductive amination is depicted below:

Reductive_Amination_Mechanism Ketone Spirocyclic Ketone (tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) STAB Sodium Triacetoxyborohydride [NaBH(OAc)3] Iminium Iminium Ion Carbinolamine->Iminium - H2O (Acid Catalyzed) Product Spirocyclic Amine Product (tert-butyl 4-(alkylamino)-1-azaspiro[5.5]undecane-1-carboxylate) Iminium->Product + NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the reductive amination of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate with a primary amine using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate>95%Commercially available
Primary Amine (e.g., benzylamine)Reagent gradeSigma-Aldrich
Sodium triacetoxyborohydride (STAB-H)>95%Acros Organics
1,2-Dichloroethane (DCE)AnhydrousFisher Scientific
Acetic Acid (optional, catalyst)GlacialVWR Chemicals
Saturated Sodium Bicarbonate SolutionAqueousLab Prepared
Brine (Saturated Sodium Chloride Solution)AqueousLab Prepared
Anhydrous Magnesium Sulfate or Sodium SulfateReagent gradeEMD Millipore
Diethyl Ether or Ethyl AcetateHPLC gradeJ.T. Baker
Reaction Workflow

protocol_workflow A Reactant Preparation (Ketone, Amine in DCE) B Addition of STAB-H (Portion-wise) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Aqueous Workup (Quench with NaHCO3) C->D Reaction Complete E Extraction (Organic Solvent) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental Workflow for Reductive Amination.

Detailed Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).[5] Add the desired primary amine (1.05-1.1 equiv).[3] For less reactive amines, a slight excess may be beneficial. If necessary, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate iminium ion formation, which is often beneficial for ketone substrates.[5][7]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.4-2.0 equiv) portion-wise over 10-15 minutes.[3] The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reactions are typically complete within 1-24 hours.[7]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (2-3 times).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-(alkylamino)-1-azaspiro[5.5]undecane-1-carboxylate.[8]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete imine/iminium ion formation.Add a catalytic amount of acetic acid to promote dehydration of the carbinolamine intermediate.[5][9] For particularly stubborn cases, pre-formation of the imine by stirring the ketone and amine together for a period before adding the reducing agent can be effective.[5]
Deactivated reducing agent.Sodium triacetoxyborohydride is moisture-sensitive.[10] Ensure it is handled under anhydrous conditions and use a freshly opened bottle if necessary.
Formation of Side Products Dialkylation of the primary amine.Use a stepwise procedure: form the imine first, then reduce with sodium borohydride.[5][7] Using a slight excess of the ketone can also disfavor dialkylation.
Reduction of the starting ketone.This is less common with STAB-H but can occur with more reactive hydrides. Ensure the correct reducing agent is used.
Difficult Purification Co-elution of product and unreacted amine.If the amine is basic, an acidic workup can be employed to protonate the product and any excess amine, allowing for extraction of non-basic impurities. The aqueous layer is then basified and the product is extracted.[8]
Product is an oil that is difficult to handle.Consider converting the amine product to a salt (e.g., hydrochloride) for easier handling and purification by crystallization.

Conclusion

The reductive amination of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of valuable spirocyclic amines.[5][6] This protocol provides a reliable foundation for researchers in drug discovery and medicinal chemistry to access these important building blocks. By understanding the underlying mechanism and paying close attention to experimental details, this reaction can be a powerful tool in the development of novel therapeutic agents.

References

  • Abdel-Magid, A. F. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Abdel-Magid, A. F., & Carson, K. G. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1000. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The growing impact of spirocycles in drug discovery. Journal of medicinal chemistry, 57(23), 10257–10274. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ACS Publications. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2007). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(7), 923-926. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available at: [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Carreira, E. M., & Mueller, A. (2010). Novel spirocycles for drug discovery. ETH Zurich. Available at: [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Ketone in Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Introduction: The Strategic Value of the Azaspiro[5.5]undecane Scaffold The azaspiro[5.5]undecane framework is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides an elegant s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azaspiro[5.5]undecane Scaffold

The azaspiro[5.5]undecane framework is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides an elegant solution to the challenge of designing drug candidates with improved physicochemical properties and novel intellectual property profiles. Unlike flat aromatic systems, spirocycles project functional groups into distinct vectors of chemical space, enabling more precise and effective interactions with the complex topographies of biological targets. The incorporation of a nitrogen atom within this framework further enhances its utility, offering a site for modulating solubility, basicity, and hydrogen bonding capacity.

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a particularly valuable building block for drug discovery programs. The presence of a ketone at the C4 position offers a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for controlled, orthogonal deprotection and subsequent functionalization. This guide provides detailed protocols and expert insights into the most effective methods for the chemical elaboration of this pivotal ketone functionality.

Core Functionalization Strategies

The ketone at the C4 position of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is amenable to a variety of classical and contemporary organic transformations. This section will detail the theoretical underpinnings and provide step-by-step protocols for four high-impact functionalization reactions:

  • Reductive Amination: Introduction of diverse amine functionalities.

  • Wittig Olefination: Formation of exocyclic carbon-carbon double bonds.

  • Grignard Addition: Creation of tertiary alcohols with novel carbon substituents.

  • Enolate Alkylation: Installation of alkyl groups at the α-carbon.

Reductive Amination: Accessing Novel Amino-Azaspirocycles

Reductive amination is a robust and highly utilized method for the conversion of ketones into amines. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced by a mild hydride source. This one-pot procedure is highly efficient for generating diverse libraries of secondary and tertiary amines, which are privileged functionalities in many therapeutic agents.

Scientific Rationale

The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical for the success of this reaction. Its steric bulk and attenuated reactivity allow for the selective reduction of the protonated iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the solubility of all components. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium intermediate.

Experimental Protocol: Synthesis of Tert-butyl 4-(benzylamino)-1-azaspiro[5.5]undecane-1-carboxylate

Reductive_Amination Ketone Starting Ketone Imine Iminium Intermediate Ketone->Imine + Amine, -H₂O Amine Benzylamine Product Amine Product Imine->Product Reduction Reagents NaBH(OAc)₃, AcOH (cat.) DCM, rt, 16h

Figure 1. Workflow for Reductive Amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate1782605-87-1269.371.01.0
Benzylamine100-46-9107.151.21.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.5
Acetic Acid (glacial)64-19-760.050.10.1
Dichloromethane (DCM), anhydrous75-09-284.9310 mL-

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (269 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add benzylamine (129 mg, 1.2 mmol) and a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the flask to 0 °C in an ice bath and add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Wittig Olefination: Installation of Exocyclic Double Bonds

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from carbonyl compounds. It involves the reaction of a ketone with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond. This transformation is particularly useful for introducing exocyclic methylene groups or other substituted alkenes, which can serve as versatile intermediates for further functionalization.

Scientific Rationale

The mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as methylenetriphenylphosphorane, typically yield the Z-alkene, although in the case of exocyclic alkenes, this is not a factor. The choice of a strong, non-nucleophilic base, such as sodium hydride or n-butyllithium, is crucial for the efficient generation of the ylide from its corresponding phosphonium salt.

Experimental Protocol: Synthesis of Tert-butyl 4-methylene-1-azaspiro[5.5]undecane-1-carboxylate

Wittig_Reaction Phosphonium_Salt Ph₃P⁺CH₃Br⁻ Ylide Ph₃P=CH₂ Phosphonium_Salt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ketone Ketone Starting Ketone Ketone->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Elimination Byproduct Ph₃P=O Oxaphosphetane->Byproduct Base n-BuLi THF, 0 °C

Figure 2. Workflow for the Wittig Olefination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide1779-49-3357.231.51.5
n-Butyllithium (1.6 M in hexanes)109-72-864.061.51.5
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate1782605-87-1269.371.01.0
Tetrahydrofuran (THF), anhydrous109-99-972.1115 mL-

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol) and anhydrous tetrahydrofuran (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.94 mL of a 1.6 M solution in hexanes, 1.5 mmol) dropwise. The solution will turn a characteristic yellow-orange color upon formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate dry flask, dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (269 mg, 1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Cool the ylide solution back to 0 °C and add the solution of the ketone dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired alkene.

Grignard Addition: Formation of Tertiary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to ketones is a fundamental carbon-carbon bond-forming reaction that leads to the synthesis of tertiary alcohols.[1] This transformation is highly valuable for introducing a wide range of alkyl, aryl, and vinyl substituents, thereby enabling significant diversification of the core scaffold.

Scientific Rationale

Grignard reagents are potent nucleophiles and strong bases. The nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents, such as water and alcohols, which would quench the reagent.

Experimental Protocol: Synthesis of Tert-butyl 4-hydroxy-4-phenyl-1-azaspiro[5.5]undecane-1-carboxylate

Grignard_Reaction Ketone Starting Ketone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + Grignard Grignard PhMgBr Grignard->Alkoxide Product Tertiary Alcohol Alkoxide->Product Protonation Workup H₃O⁺

Figure 3. Workflow for Grignard Addition.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate1782605-87-1269.371.01.0
Phenylmagnesium bromide (3.0 M in diethyl ether)100-58-3181.311.21.2
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (269 mg, 1.0 mmol) and anhydrous tetrahydrofuran (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (0.4 mL of a 3.0 M solution in diethyl ether, 1.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired tertiary alcohol.

α-Alkylation: C-C Bond Formation Adjacent to the Carbonyl

The alkylation of enolates is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds at the α-position of a carbonyl group. This reaction allows for the introduction of a variety of alkyl substituents, further expanding the chemical diversity of the azaspiro[5.5]undecane scaffold.

Scientific Rationale

The reaction proceeds by deprotonation of an α-hydrogen by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to form the α-alkylated product. The choice of base is critical to ensure complete and irreversible formation of the enolate. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric hindrance, which minimizes competitive nucleophilic addition to the carbonyl group. The reaction is typically performed at low temperatures to control the reactivity of the enolate and prevent side reactions.

Experimental Protocol: Synthesis of Tert-butyl 4-methyl-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Enolate_Alkylation Ketone Starting Ketone Enolate Lithium Enolate Ketone->Enolate Deprotonation Product α-Alkylated Ketone Enolate->Product Alkylation (Sₙ2) Base LDA THF, -78 °C Alkyl_Halide CH₃I

Figure 4. Workflow for α-Alkylation of the Ketone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate1782605-87-1269.371.01.0
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)4111-54-0107.121.11.1
Iodomethane (Methyl Iodide)74-88-4141.941.21.2
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (5 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (0.55 mL of a 2.0 M solution, 1.1 mmol) to the cold THF.

  • In a separate dry flask, dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (269 mg, 1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Add the solution of the ketone dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add iodomethane (75 µL, 1.2 mmol) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the α-methylated ketone.

Conclusion

The ketone functionality of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate serves as a versatile platform for the synthesis of a wide array of novel spirocyclic compounds. The protocols detailed herein for reductive amination, Wittig olefination, Grignard addition, and α-alkylation provide robust and reproducible methods for the diversification of this valuable scaffold. These transformations enable the systematic modulation of the steric and electronic properties of the molecule, which is essential for the optimization of lead compounds in drug discovery. The resulting functionalized azaspirocycles are poised to be valuable tools for researchers and scientists in the development of the next generation of therapeutics.

References

  • Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Maruoka, K., & Yamamoto, H. (1988). Organoaluminum-promoted Grignard reaction. Angewandte Chemie International Edition in English, 24(8), 668-682. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • PubChem Compound Summary for CID 57493827, tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). Wiley.

Sources

Application

Application Note: Strategic Deprotection of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the efficient deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This spirocyclic amine is a valuable building block in medicinal chemistry and drug development. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the desired secondary amine, 4-oxo-1-azaspiro[5.5]undecane. This document explores the mechanistic underpinnings of acidic Boc deprotection, compares common reagent systems, provides step-by-step experimental protocols, and outlines methods for reaction monitoring and product purification.

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold and Boc Protection

The 1-azaspiro[5.5]undecane scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1] Its rigid, three-dimensional structure is of significant interest in the design of novel therapeutics, influencing receptor binding and pharmacokinetic properties. The synthesis of complex derivatives often necessitates the use of protecting groups to mask reactive functionalities.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[2][3] Its popularity stems from its robust stability under a wide range of non-acidic conditions, including exposure to bases and nucleophiles, while being readily cleavable under mild acidic conditions.[2][4] This orthogonality allows for selective deprotection in multi-step syntheses, a crucial feature in the construction of complex pharmaceutical intermediates.[2] The target molecule for this guide, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, incorporates this key protecting group on a versatile spirocyclic framework.

Mechanism of Acidic Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[3][4][5] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][6] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][7] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[4][5] In the acidic medium, the liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[2][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN R₂N-Boc BocN_H R₂N-Boc(H⁺) BocN->BocN_H + H⁺ Hplus H⁺ CarbamicAcid R₂N-COOH (Carbamic Acid) BocN_H->CarbamicAcid tBu_cation (CH₃)₃C⁺ (tert-Butyl Cation) BocN_H->tBu_cation FreeAmine R₂NH (Free Amine) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt R₂NH₂⁺ X⁻ (Amine Salt) FreeAmine->AmineSalt + H⁺X⁻ HX H⁺X⁻

Caption: Mechanism of Acidic Boc Deprotection.

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule or reacting with nucleophilic scavengers present in the reaction mixture.[7][8] In the case of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, the risk of intramolecular alkylation is low. However, the choice of solvent and the presence of any other nucleophilic additives should be considered. The tert-butyl cation can also deprotonate to form isobutylene gas.[7][9]

Comparative Analysis of Deprotection Reagents

The most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[10][11] The choice between these reagents often depends on the substrate's sensitivity to the acidic conditions, the desired final salt form, and practical considerations such as solvent compatibility and workup procedures.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA in DCM 20-50% TFA in CH₂Cl₂ (DCM), 0°C to RT, 1-3 h.[12][13]Highly effective, volatile, and easy to remove in vacuo.[14]TFA is corrosive and can be harsh for acid-sensitive functional groups.[7] The resulting trifluoroacetate salt may be challenging to handle or require a salt exchange.
HCl in Dioxane 4 M HCl in 1,4-dioxane, RT, 30 min - 2 h.[15][16]Provides the hydrochloride salt directly, which is often preferred for pharmaceutical applications. Can be more selective than TFA in some cases.[16]Dioxane is a suspected carcinogen and requires careful handling.[10] The reagent has limited stability and should be used fresh.
HCl in other solvents HCl in Methanol,[11] Ethyl Acetate, or Diethyl Ether.Avoids the use of dioxane. Can be prepared in situ.The reactivity can vary depending on the solvent. Ether cleavage can be a side reaction with strong acids like HCl.[10]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive, and hydrogen chloride is a corrosive gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for Boc deprotection.

Materials:

  • tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.[12][13] Gas evolution (CO₂) may be observed.[17]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).[13][18]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Workup Option A (Isolation as trifluoroacetate salt): To the concentrated residue, add cold diethyl ether to precipitate the amine salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Workup Option B (Isolation as free amine): Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[13]

TFA_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Dissolve Dissolve Substrate in DCM Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA Solution Cool->Add_TFA Stir Stir at 0°C to RT Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Workup_A Option A: Precipitate Salt with Et₂O Concentrate->Workup_A Workup_B Option B: Basic Workup (NaHCO₃, Extraction) Concentrate->Workup_B Isolate_Salt Isolate Amine Trifluoroacetate Workup_A->Isolate_Salt Isolate_Free_Amine Isolate Free Amine Workup_B->Isolate_Free_Amine

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the amine is the desired product.

Materials:

  • tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is limited.

  • Add the solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[15][16]

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[16]

  • Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the product, 4-oxo-1-azaspiro[5.5]undecane hydrochloride, under high vacuum.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring is key to a successful deprotection.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the disappearance of the starting material and the appearance of the product.[13][18] The deprotected amine, being more polar, will have a significantly lower Retention Factor (Rf) than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of reaction completion and can confirm the expected molecular weight of the deprotected product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is the definitive method for confirming the structure of the final product. The most telling sign of a successful deprotection is the complete disappearance of the characteristic singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.[18]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, additional acid can be added, or the reaction temperature can be gently increased. Ensure that the reagents are fresh, especially the HCl/dioxane solution.

  • Side Reactions: If side products are observed, consider lowering the reaction temperature or using a milder acidic system. The use of scavengers like anisole or thioanisole can mitigate side reactions caused by the tert-butyl cation, although this is less common for simple amine deprotections.[2]

  • Product Isolation: The hydrochloride salt of the product may be hygroscopic. Handle and store it under anhydrous conditions. If the free amine is required and it is found to be water-soluble, a standard basic workup may lead to product loss. In such cases, using a basic ion-exchange resin can be an effective workup strategy.[19][20]

Conclusion

The deprotection of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a straightforward yet critical transformation. Both TFA in DCM and HCl in dioxane are highly effective methods, with the choice depending on the desired final salt form and the scale of the reaction. Careful monitoring by TLC or LC-MS and proper workup procedures are essential for obtaining the desired 4-oxo-1-azaspiro[5.5]undecane product in high yield and purity, enabling its use in subsequent synthetic endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Wordpress. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471-3474. [Link]

Sources

Method

The Versatile Scaffold: Application of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate in Modern Drug Discovery

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug design. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as privileged motifs. Their rigid, well-defined spatial arrangement of atoms offers a unique platform for the precise orientation of pharmacophoric elements, enabling superior interaction with biological targets. Among these valuable building blocks, Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate has garnered significant attention as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 1-Azaspiro[5.5]undecane Core

The 1-azaspiro[5.5]undecane framework, a spirocyclic system featuring a piperidine ring fused to a cyclohexane ring through a common carbon atom, offers several distinct advantages in medicinal chemistry. The inherent three-dimensionality of this scaffold allows for the exploration of a much larger chemical space compared to their non-spirocyclic counterparts. This can lead to improved target engagement and selectivity. Furthermore, the introduction of sp3-rich spirocenters often results in enhanced metabolic stability and improved physicochemical properties, such as solubility, which are critical for drug development.

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, with its strategically placed ketone functionality and a Boc-protected nitrogen, serves as an excellent starting point for the elaboration of this privileged scaffold. The ketone provides a handle for a variety of chemical transformations, while the Boc group allows for controlled manipulation of the piperidine nitrogen.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₃
Molecular Weight 267.37 g/mol
Appearance Solid
Melting Point 70-73 °C
Boiling Point 120 °C at 0.02 Torr
Storage Temperature Inert atmosphere, Room Temperature

Key Synthetic Transformations and Applications

The ketone moiety of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is the linchpin for its diverse applications, enabling the introduction of various functionalities through well-established chemical reactions.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful and widely used transformation for the synthesis of amines from ketones. This reaction is particularly valuable for introducing a wide range of substituents at the 4-position of the azaspiro[5.5]undecane core, leading to the generation of large and diverse compound libraries for screening.

G ketone Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate product 4-Amino-1-azaspiro[5.5]undecane Derivative ketone->product Reductive Amination amine Primary Amine (R-NH2) amine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Reductive amination workflow.

Protocol: General Procedure for Reductive Amination

This protocol is adapted from a procedure described for a similar spirocyclic ketone in the synthesis of ORL-1 antagonists. Researchers should optimize the conditions for their specific substrate and amine.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a solution of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Acid Catalyst (Optional): If the amine salt is used or if the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting ketone.

  • Anhydrous conditions are important to prevent the hydrolysis of the reducing agent and the intermediate iminium ion.

  • Portion-wise addition of the reducing agent helps to control the reaction temperature and prevent side reactions.

Wittig Olefination: Introducing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, allowing for the conversion of ketones into alkenes.[1][2] This transformation is invaluable for introducing exocyclic double bonds on the cyclohexane ring of the 1-azaspiro[5.5]undecane scaffold. These olefinic products can serve as versatile intermediates for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation, to introduce additional stereocenters and complexity.

G ketone Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate alkene 4-Alkylidene-1-azaspiro[5.5]undecane Derivative ketone->alkene Wittig Reaction ylide Phosphonium Ylide (Ph3P=CHR) ylide->alkene

Wittig olefination workflow.

Protocol: General Procedure for Wittig Olefination

This is a general protocol that may require optimization based on the specific phosphonium ylide used.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Syringe for transfer of pyrophoric reagents

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add the strong base (1.1 eq of n-BuLi solution or 1.2 eq of t-BuOK) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous THF dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography.

Causality and Experimental Choices:

  • Strong base is required to deprotonate the phosphonium salt and generate the reactive ylide. The choice of base can influence the stereoselectivity of the reaction.

  • Anhydrous and inert conditions are critical for the successful generation and reaction of the highly reactive and often air- and moisture-sensitive phosphonium ylides.

  • The removal of triphenylphosphine oxide is a common challenge in the purification of Wittig reaction products. Chromatographic separation is usually effective.

Application in the Synthesis of Neurokinin Receptor Antagonists

The 1-azaspiro[5.5]undecane scaffold has also been explored in the development of antagonists for neurokinin (NK) receptors, which are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders. The rigid spirocyclic core can mimic the conformation of peptide ligands, leading to potent and selective receptor binding. While a direct synthesis of an NK1 receptor antagonist using Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is not explicitly detailed in readily available literature, the functionalized derivatives accessible from this starting material through reactions like those described above are ideal candidates for incorporation into such drug discovery programs.

Conclusion

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its spirocyclic nature provides access to three-dimensional chemical space, while the ketone functionality allows for a wide range of synthetic manipulations. The protocols outlined in this guide for key transformations such as reductive amination and Wittig olefination provide a solid foundation for researchers to explore the potential of this scaffold in the synthesis of novel and effective therapeutic agents. As the demand for drugs with improved properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • WO2006135763A2 - Spiro-substituted piperidines as ORL-1 receptor antagonists.
  • Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Teil). Chemische Berichte, 87(9), 1318-1330. (The seminal paper on the Wittig reaction.)
  • Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. (A comprehensive review of the Wittig reaction.)
  • Chongqing Chemdad Co., Ltd. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE. [Link]

Sources

Application

The Spirocyclic Scaffold: Leveraging Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate for Novel CNS Agent Development

Introduction: The Significance of 3D Scaffolds in CNS Drug Discovery In the realm of central nervous system (CNS) drug discovery, the pursuit of novel molecular architectures that can effectively navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3D Scaffolds in CNS Drug Discovery

In the realm of central nervous system (CNS) drug discovery, the pursuit of novel molecular architectures that can effectively navigate the complexities of the brain's biological landscape is paramount. There is a growing recognition that moving beyond flat, two-dimensional structures towards more three-dimensional scaffolds can unlock significant advantages in terms of target selectivity, metabolic stability, and overall pharmacological profile. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly promising "privileged scaffolds" in medicinal chemistry. Their inherent rigidity and well-defined three-dimensional geometry allow for precise spatial orientation of functional groups, facilitating optimal interactions with CNS targets.

This guide focuses on a versatile and increasingly utilized building block: Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate . We will delve into its chemical properties, explore its application in the synthesis of CNS-active agents, and provide detailed protocols for its derivatization, empowering researchers to harness its potential in their drug discovery programs.

Physicochemical Properties of the Building Block

Understanding the fundamental properties of a starting material is critical for reaction design and optimization. Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a bifunctional molecule featuring a ketone for diverse chemical transformations and a Boc-protected secondary amine, which allows for controlled manipulation of the piperidine ring.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₃
Molecular Weight 267.36 g/mol
Appearance White to off-white solidGeneral supplier information
Solubility Soluble in common organic solvents (DCM, THF, MeOH)General chemical knowledge
Storage 2-8°C, sealed, dry[1]

The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen during reactions targeting the ketone functionality. This protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized, adding another layer of synthetic versatility.

Application in the Synthesis of CNS Agents: A Gateway to Spiro-amines

The primary utility of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate lies in its conversion to spiro-amines through reactions at the ketone. Reductive amination is a cornerstone of this strategy, providing a direct and efficient route to introduce a diverse range of amine-containing substituents. These spiro-amines are key intermediates in the synthesis of compounds targeting a variety of CNS receptors and enzymes.

For instance, the azaspiro[5.5]undecane core is a key structural feature in a number of neurologically active compounds, including anticonvulsants and agents targeting opioid and sigma receptors.[2][3] The spirocyclic framework imparts a level of conformational constraint that can enhance binding affinity and selectivity for specific receptor subtypes.

Workflow for the Synthesis of a Diverse Spiro-amine Library

The following workflow illustrates a general strategy for leveraging Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate to generate a library of spiro-amine derivatives for CNS screening.

G A Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate C Reductive Amination A->C B Primary or Secondary Amine (R1R2NH) B->C D Boc-Protected Spiro-amine Intermediate C->D Formation of C-N bond E Acidic Deprotection (e.g., TFA/DCM) D->E Removal of Boc group F Secondary Spiro-amine E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G Introduction of R3 group H Final CNS Candidate Library G->H

Caption: General workflow for the synthesis of a diverse library of CNS-targeted spiro-amines.

Detailed Protocol: Reductive Amination of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

This protocol provides a detailed, step-by-step methodology for the reductive amination of the title compound with a representative primary amine. The causality behind experimental choices is explained to ensure a robust and reproducible procedure.

Objective: To synthesize Tert-butyl 4-((benzylamino)methyl)-1-azaspiro[5.5]undecane-1-carboxylate.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and the intermediate iminium ion.

  • Imine Formation:

    • To the stirred solution, add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Rationale: The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and readily undergoes reduction. A slight excess of the amine and acid drives the equilibrium towards imine formation. Monitor the reaction by TLC to confirm the consumption of the starting ketone.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC until the imine intermediate is consumed (typically 2-16 hours).

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards the ketone starting material than other borohydrides, minimizing side reactions. A larger excess is used to ensure complete reduction of the iminium ion.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Rationale: The bicarbonate quench neutralizes the acetic acid and destroys any remaining reducing agent. The brine wash removes residual water and inorganic salts.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Tert-butyl 4-((benzylamino)methyl)-1-azaspiro[5.5]undecane-1-carboxylate.

    • Rationale: Column chromatography is essential to remove any unreacted starting materials, byproducts, and residual reagents to obtain the pure product.

Characterization and Further Transformations

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Following the successful synthesis of the Boc-protected spiro-amine, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM. The resulting secondary amine is a versatile intermediate for further functionalization, such as acylation, alkylation, or sulfonylation, to generate a library of diverse CNS drug candidates for biological evaluation.

Application Example: Synthesis of a Dual μ-Opioid Agonist/σ1 Receptor Antagonist Scaffold

Research into novel analgesics has led to the development of dual-action ligands that target both the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. This approach aims to enhance analgesic efficacy while potentially mitigating some of the side effects associated with traditional opioids. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the synthesis of such dual-action agents.[2]

While the published synthesis starts from a different spirocyclic precursor, the core principles can be adapted to utilize Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. The key transformation involves a reductive amination with an appropriate amine, followed by further synthetic manipulations.

Synthetic Pathway to a Spirocyclic Diamine Core

G A Tert-butyl 4-oxo-1- azaspiro[5.5]undecane- 1-carboxylate C Reductive Amination A->C B Aminoacetonitrile B->C D Nitrile Intermediate C->D E Nitrile Reduction (e.g., LiAlH4) D->E F Boc-Protected Spiro-Diamine E->F G Boc Deprotection F->G H Spiro-Diamine Core G->H

Caption: A proposed synthetic pathway to a spiro-diamine core for further elaboration.

This spiro-diamine core can then be further elaborated through N-arylation or N-alkylation to introduce pharmacophoric elements necessary for potent and selective activity at CNS targets.

Conclusion and Future Perspectives

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate represents a valuable and versatile building block for the synthesis of novel CNS agents. Its spirocyclic nature provides a rigid scaffold for the precise positioning of substituents, a key feature for achieving high target affinity and selectivity. The straightforward conversion of the ketone functionality, particularly through reductive amination, opens the door to a vast chemical space of spiro-amines. As the demand for innovative CNS therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of three-dimensional building blocks like this azaspiro[5.5]undecane derivative will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • García, M., Virgili, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., ... & Almansa, C. (2021). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • PubChem Compound Summary for CID 1434142-14-9, tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate. [Link]

  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. [Link]

Sources

Method

Application Notes & Protocols: Leveraging Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate for the Synthesis of Novel Spiroheterocycles

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of scaffolds. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise and effective interactions with the complex topographies of biological targets. This structural rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles, making spiroheterocycles highly sought-after motifs in drug design and development.

This guide focuses on a versatile and strategically important building block: Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate . The presence of a reactive ketone functionality, coupled with a Boc-protected nitrogen atom on the piperidine ring, provides a rich platform for chemical elaboration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into the incorporation of this spirocyclic ketone into novel and medicinally relevant heterocyclic systems. We will explore its application in powerful multicomponent reactions and classical condensation methodologies, providing a practical roadmap for the synthesis of diverse and complex spiro-libraries.

Core Building Block: Physicochemical Properties and Reactivity Profile

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a white to off-white solid with the following key properties:

PropertyValue
Molecular Formula C₁₅H₂₅NO₃
Molecular Weight 267.37 g/mol
CAS Number 873924-08-4
Appearance Solid
Key Reactive Sites C4-ketone, N1-Boc protected amine

The chemical reactivity of this building block is dominated by the C4-ketone. This carbonyl group is readily susceptible to nucleophilic attack, making it an ideal substrate for a variety of condensation and addition reactions. The cyclohexanone ring of the spiro-system can influence the stereochemical outcome of these reactions. The Boc-protecting group on the piperidine nitrogen ensures its stability under a range of reaction conditions and can be readily removed post-synthesis to allow for further functionalization at this position.

Application I: Multicomponent Synthesis of Spiro-Thiophenes via the Gewald Reaction

The Gewald three-component reaction is a robust and efficient method for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] This one-pot reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] The resulting 2-aminothiophene core is a valuable pharmacophore found in a variety of biologically active compounds.

Scientific Rationale & Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the spirocyclic ketone and the active methylene nitrile, catalyzed by a base (e.g., morpholine or triethylamine), to form a stable α,β-unsaturated nitrile intermediate.[1] Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 2-aminothiophene product. The choice of base is crucial for promoting the initial condensation without leading to unwanted side reactions.

Diagram 1: Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ketone Tert-butyl 4-oxo-1- azaspiro[5.5]undecane-1-carboxylate Solvent Solvent (e.g., Ethanol) Ketone->Solvent Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Solvent Sulfur Elemental Sulfur Sulfur->Solvent Base Base Catalyst (e.g., Morpholine) Base->Solvent Temperature Reflux Solvent->Temperature Time Monitoring by TLC Temperature->Time Cooling Cool to RT Time->Cooling Filtration Filtration/Extraction Cooling->Filtration Purification Column Chromatography Filtration->Purification Product Novel Spiro-2-aminothiophene Purification->Product

Caption: Workflow for the Gewald synthesis of spiro-2-aminothiophenes.

Detailed Experimental Protocol: Synthesis of Tert-butyl 2'-amino-3'-cyano-spiro[azaspiro[5.5]undecane-4,4'-thieno[2,3-b]pyridine]-1-carboxylate

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (anhydrous)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) and anhydrous ethanol.

  • Add malononitrile (1.0 eq) and elemental sulfur (1.1 eq) to the stirring solution.

  • Add morpholine (0.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spiro-2-aminothiophene derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Synthesis of Spiro-Pyrimidines via Condensation with Binucleophiles

The synthesis of pyrimidine-containing scaffolds is of significant interest due to their prevalence in a wide array of biologically active molecules, including approved drugs.[4] A straightforward approach to pyrimidine rings involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a binucleophile such as urea, thiourea, or guanidine. The ketone of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate can be activated to participate in such cyclocondensation reactions.

Scientific Rationale & Mechanistic Insight

This transformation typically proceeds via an initial acid- or base-catalyzed condensation of the ketone with the binucleophile to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration to furnish the pyrimidine ring. The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, a strong acid can protonate the carbonyl oxygen, making the carbon more electrophilic, while a base can deprotonate the binucleophile, increasing its nucleophilicity.

Diagram 2: Spiro-Pyrimidine Synthesis Workflow

Pyrimidine_Workflow cluster_reactants Reactant Combination cluster_reaction Reaction Conditions cluster_workup Isolation & Purification Ketone Tert-butyl 4-oxo-1- azaspiro[5.5]undecane-1-carboxylate Solvent Solvent (e.g., Ethanol) Ketone->Solvent Binucleophile Binucleophile (e.g., Guanidine HCl) Binucleophile->Solvent Base Base (e.g., Sodium Ethoxide) Base->Solvent Temperature Reflux Solvent->Temperature Time TLC Monitoring Temperature->Time Quenching Neutralization/Quenching Time->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Crystallization/Chromatography Extraction->Purification Product Novel Spiro-pyrimidine Purification->Product

Caption: General workflow for the synthesis of spiro-pyrimidines.

Detailed Experimental Protocol: Synthesis of Tert-butyl 2'-amino-spiro[azaspiro[5.5]undecane-4,4'-pyrimidine]-1-carboxylate

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol (absolute)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure spiro-pyrimidine derivative.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application III: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of α-acylamino amides.[5][6][7] This one-pot reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide.[5][7] The use of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate in a U-4CR allows for the creation of complex, peptidomimetic spiro-scaffolds with a high degree of molecular diversity.

Scientific Rationale & Mechanistic Insight

The Ugi reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the amine and the spirocyclic ketone.[7] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) affords the final α-acylamino amide product. The efficiency of the reaction can be influenced by the choice of solvent, with polar protic solvents like methanol often being effective.

Diagram 3: Ugi Reaction Logical Flow

Ugi_Logic cluster_inputs Four Components cluster_intermediates Key Intermediates Ketone Spirocyclic Ketone Iminium Iminium Ion Ketone->Iminium Amine Primary Amine Amine->Iminium Acid Carboxylic Acid Product Spirocyclic α-Acylamino Amide Acid->Product Mumm Rearrangement Isocyanide Isocyanide Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Nitrilium->Product Mumm Rearrangement

Caption: Logical flow of the Ugi four-component reaction.

Detailed Experimental Protocol: Synthesis of a Spirocyclic Peptidomimetic

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic acid (1.0 eq)

  • Tert-butyl isocyanide (1.0 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in methanol.

  • To this solution, add benzylamine (1.0 eq), acetic acid (1.0 eq), and tert-butyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic α-acylamino amide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Conclusion and Future Outlook

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel spiroheterocycles. Its strategic placement of a reactive ketone and a protected amine allows for its facile incorporation into a diverse range of heterocyclic systems using both multicomponent and classical synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The resulting spiro-compounds, with their inherent three-dimensionality, are well-positioned as promising candidates for screening in various drug discovery programs, offering the potential for the development of new therapeutics with improved efficacy and novel mechanisms of action.

References

  • Ingold, M., Colella, L., Dapueto, R., & Seoane, G. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • Ugi, I., Werner, B., & Dömling, A. (2003). The Chemistry of Isocyanides, their Multicomponent Reactions and their Libraries. Molecules, 8(1), 53-66.
  • Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(11), 1933.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Dömling, A. (2018). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 23(10), 2643.
  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Karandeeva, A. S., et al. (2023). Synthesis of spiro[chromane-2,4′-pyrimidines] by condensation of 6-styryldihydropyrimidin-2-ones with resorcinols. Chemistry of Heterocyclic Compounds, 59(11), 881-891.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Scilit. (n.d.). The Gewald multicomponent reaction. Retrieved from [Link]

  • Shaabani, A., et al. (2021).
  • Turaev, A. S., et al. (2022).
  • Wang, Y., et al. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 21(31), 6334-6338.
  • Castanedo, G. M., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(40), 7033-7036.
  • Srinivasan, R., et al. (2012). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.

Sources

Application

Application Notes and Protocols for Stereoselective Reactions of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Introduction: The Strategic Importance of the 1-Azaspiro[5.5]undecane Scaffold The 1-azaspiro[5.5]undecane core is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Azaspiro[5.5]undecane Scaffold

The 1-azaspiro[5.5]undecane core is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique conformational landscape that is highly sought after in drug design for optimizing ligand-receptor interactions. Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a versatile building block for accessing this valuable chemical space. The ketone at the C4 position serves as a key handle for introducing molecular complexity. However, the true potential of this scaffold is unlocked through the precise control of stereochemistry during its elaboration.

Stereoselective transformations of the C4 ketone—yielding specific diastereomers of alcohols or creating new chiral centers through carbon-carbon bond formation—are critical for navigating structure-activity relationships (SAR) in drug discovery programs. The spatial orientation of substituents on the spirocyclic framework can profoundly impact biological activity by influencing binding affinity, selectivity, and pharmacokinetic properties.

This guide provides detailed application notes and experimentally-grounded protocols for the diastereoselective reduction and alkylation of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for the synthesis of stereochemically defined derivatives.

Part 1: Diastereoselective Reduction of the C4-Ketone

The reduction of the carbonyl group in tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate can yield two diastereomeric secondary alcohols: the cis-isomer (axial hydroxyl group) and the trans-isomer (equatorial hydroxyl group). The stereochemical outcome of this transformation is highly dependent on the steric bulk of the hydride reagent employed, a classic example of steric approach control versus stereoelectronic control.

Mechanistic Insight: Controlling Facial Selectivity

The conformational preference of the piperidine ring within the spirocycle dictates the two faces of the carbonyl group presented to the incoming nucleophile (hydride). The axial face is generally more sterically hindered due to the presence of axial hydrogens at C2 and C6.

  • Steric Approach Control: Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), will preferentially attack from the less hindered equatorial face. This pathway minimizes steric repulsion in the transition state, leading to the formation of the axial alcohol (cis-product) as the major diastereomer.

  • Stereoelectronic Control (Torsional Strain): Large, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too bulky to approach from the equatorial face. Instead, they attack from the more hindered axial face. This seemingly counterintuitive approach is driven by the relief of torsional strain as the bulky reagent forces the piperidine ring into a conformation that favors axial attack. This leads to the formation of the equatorial alcohol (trans-product) as the major diastereomer. This principle of reversing diastereoselectivity by modulating the steric nature of the borohydride reagent is a well-established strategy in the reduction of cyclic ketones.[1]

Caption: Control of stereochemical outcome in the reduction of the C4-ketone.

Protocol 1.1: Synthesis of cis-Tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate (Axial Alcohol)

This protocol utilizes sodium borohydride to achieve the selective formation of the axial alcohol via equatorial attack.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the methanol under reduced pressure.

  • Partition the aqueous residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cis-alcohol.

Expected Outcome:

  • Major Product: cis-isomer (axial -OH)

  • Diastereomeric Ratio (d.r.): Typically >90:10 (cis:trans), determined by ¹H NMR analysis of the crude product.

Protocol 1.2: Synthesis of trans-Tert-butyl 4-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate (Equatorial Alcohol)

This protocol employs the sterically hindered L-Selectride® to favor the formation of the equatorial alcohol through axial attack.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • L-Selectride® (1.0 M solution in THF)

  • Diethyl ether (Et₂O)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere, dry ice/acetone bath

Procedure:

  • Dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.5 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm slowly to -40 °C over 1 hour.

  • Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 1 M NaOH solution.

  • Allow the mixture to warm to 0 °C, then carefully add 30% H₂O₂ solution dropwise to oxidize the residual borane species (Note: exothermic reaction).

  • Stir vigorously for 1 hour at room temperature.

  • Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ solution.

  • Dilute the mixture with diethyl ether and separate the layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired trans-alcohol.

Expected Outcome:

  • Major Product: trans-isomer (equatorial -OH)

  • Diastereomeric Ratio (d.r.): Typically >95:5 (trans:cis).

Parameter Protocol 1.1 (Axial-OH) Protocol 1.2 (Equatorial-OH)
Hydride Reagent Sodium borohydride (NaBH₄)L-Selectride®
Stereochemical Control Steric ApproachStereoelectronic/Torsional
Direction of Attack EquatorialAxial
Solvent MethanolTetrahydrofuran (THF)
Temperature 0 °C to RT-78 °C
Typical d.r. >10:1 (cis:trans)>19:1 (trans:cis)

Part 2: Diastereoselective Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C4-ketone introduces a new carbon-carbon bond and creates a quaternary stereocenter at the spiro-position and a tertiary alcohol at C4. The facial selectivity of this addition is primarily governed by steric hindrance.

Mechanistic Rationale: Felkin-Anh Model in a Spirocyclic System

The stereochemical outcome of nucleophilic additions to cyclic ketones can often be predicted by considering steric hindrance. The incoming nucleophile will approach from the less hindered face of the carbonyl. In the case of the 1-azaspiro[5.5]undecane system, the piperidine ring presents significant steric bulk. The approach of a nucleophile from the axial face is disfavored due to 1,3-diaxial interactions with the axial protons of the piperidine ring. Therefore, attack from the equatorial face is generally preferred, leading to the formation of an axial alcohol.

Caption: Steric hindrance directs the facial selectivity of Grignard additions.

Protocol 2.1: Diastereoselective Grignard Addition to Synthesize a Tertiary Alcohol

This protocol describes a general procedure for the addition of a Grignard reagent, exemplified by methylmagnesium bromide.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware, argon/nitrogen atmosphere, dry ice/acetone bath

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer of the tertiary alcohol.

Expected Outcome:

  • Major Product: The diastereomer resulting from equatorial attack of the nucleophile, leading to an axial hydroxyl group.

  • Diastereomeric Ratio (d.r.): The selectivity will depend on the steric bulk of the Grignard reagent. For MeMgBr, a d.r. of >5:1 is expected.

Conclusion and Future Directions

The protocols detailed in this guide provide a solid foundation for the stereocontrolled functionalization of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. By carefully selecting reagents and reaction conditions, researchers can selectively access either the cis or trans diastereomers of 4-hydroxy derivatives or introduce new carbon substituents with predictable stereochemistry. These methods are crucial for building libraries of diverse spirocyclic compounds for applications in medicinal chemistry and agrochemical research.

Further exploration could involve asymmetric catalysis to achieve enantioselective transformations, such as asymmetric reductions using chiral catalysts or enantioselective additions of organozinc reagents. Additionally, the stereoselective functionalization of the α-position to the carbonyl via enolate chemistry presents another avenue for creating complex and valuable chiral molecules from this versatile spirocyclic ketone.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles to empower you to not only solve common issues but also to proactively improve your reaction yields and purity.

Introduction to the Synthesis

The synthesis of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a multi-step process culminating in the formation of a key spirocyclic ketone, a valuable building block in medicinal chemistry. The core of this synthesis revolves around the construction of the spirocyclic framework via an intramolecular Dieckmann condensation. A common and effective synthetic route is a three-step sequence:

  • Double Michael Addition: Formation of a diester intermediate by reacting a piperidine derivative with an acrylate.

  • Dieckmann Condensation: Intramolecular cyclization of the diester to form a β-keto ester.

  • Hydrolysis and Decarboxylation: Conversion of the β-keto ester to the final target ketone.

This guide will address potential challenges at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A N-Boc-4-aminopiperidine C Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dipropanoate A->C Base (e.g., Et3N) Solvent (e.g., EtOH) B Ethyl acrylate (2 eq.) B->C D tert-Butyl 3-ethoxycarbonyl-4-oxo- 1-azaspiro[5.5]undecane-1-carboxylate C->D Strong Base (e.g., NaOEt, t-BuOK) Anhydrous Solvent (e.g., Toluene, THF) E Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate D->E Aqueous Acid (e.g., HCl, H2SO4) Heat Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Problem1 Incomplete Conversion? Start->Problem1 Problem2 Byproduct Formation? Start->Problem2 Solution1a Increase Base Equivalents (to full equivalent or slight excess) Problem1->Solution1a Yes Solution1b Use a Stronger Base (e.g., t-BuOK instead of NaOEt) Problem1->Solution1b Yes Solution1c Increase Reaction Time/Temperature Problem1->Solution1c Yes Solution2a Ensure Anhydrous Conditions (flame-dry glassware, use dry solvents) Problem2->Solution2a Yes Solution2b Run Under Inert Atmosphere (Nitrogen or Argon) Problem2->Solution2b Yes Solution2c Optimize Temperature (avoid excessive heat) Problem2->Solution2c Yes

Optimization

Technical Support Center: Chromatographic Purification of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the dedicated support guide for the chromatographic purification of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for the chromatographic purification of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the isolation of this valuable spirocyclic intermediate. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chromatographic principles and field experience.

Introduction: The Compound and Its Challenges

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a key building block in medicinal chemistry. Its structure features a Boc-protected amine, a ketone, and a spirocyclic core. While purification via silica gel chromatography is standard, this combination of functional groups can present unique challenges, including peak tailing, difficult separation from structurally similar impurities, and product stability concerns. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A: For typical laboratory-scale purification (<1 g to ~50 g), standard flash-grade silica gel (40-63 µm particle size) is the most effective and economical choice. The ketone and the carbamate moieties of the molecule are of moderate polarity, making them well-suited for normal-phase chromatography on silica.

Q2: How do I select an appropriate mobile phase (eluent)?

A: The selection of the mobile phase is the most critical parameter for achieving good separation.[1][2] A systematic approach using Thin Layer Chromatography (TLC) is essential.

  • Starting Point: Begin with a binary solvent system of a non-polar solvent and a moderately polar solvent. The most common and effective system for this class of compounds is Hexanes/Ethyl Acetate (EtOAc).[3]

  • Target Rf: Your goal is to find a solvent ratio that provides a retention factor (Rf) for the desired product of approximately 0.25-0.35 on a TLC plate. This Rf value generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.

  • Optimization: If separation from a key impurity is poor, you can introduce a third solvent to modulate selectivity. For instance, adding a small amount of dichloromethane (DCM) or methanol (MeOH) can alter the interactions and improve resolution.

Q3: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?

A: Peak tailing is a common issue with amine-containing compounds, even when the amine is Boc-protected. The residual acidity of standard silica gel can lead to strong, non-ideal interactions with any slightly basic character of your molecule or impurities.

Solution: Add a basic modifier to your eluent system. A concentration of 0.5-1% triethylamine (TEA) in the mobile phase is typically sufficient to neutralize the acidic sites on the silica gel, resulting in sharper, more symmetrical spots on the TLC plate and peaks during column chromatography.[4] Always pre-flush the column with the TEA-containing mobile phase before loading your sample.

Q4: How can I visualize this compound on a TLC plate? It's not UV-active.

A: The Boc-protected spirocycle lacks a strong chromophore, making it invisible under a standard 254 nm UV lamp. You must use a chemical stain for visualization.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with the ketone and other oxidizable functional groups, appearing as yellow/brown spots on a purple background.

    • Phosphomolybdic Acid (PMA) Stain: This stain is also effective and will produce blue-green spots upon heating.[5]

    • Ninhydrin Stain: While typically used for primary/secondary amines, it can sometimes weakly stain carbamates or react with de-protected impurities.[6]

Q5: Is the compound stable on silica gel?

A: The Boc protecting group can be labile under strongly acidic conditions. While standard silica gel is only weakly acidic and generally compatible, prolonged exposure can potentially lead to some degradation, especially if the silica is of lower quality or if the purification takes many hours.

How to Check for Stability:

  • Spot your crude material on a TLC plate.

  • Let the plate sit on the benchtop for 1-2 hours after the spot has dried.

  • Develop the plate as usual.

  • If you observe a new spot at the baseline (Rf = 0) or significant streaking that was not present initially, it may indicate decomposition on the silica surface.[7] If this occurs, consider using deactivated silica gel (by adding TEA as mentioned above) or switching to an alternative stationary phase like alumina (neutral or basic).[7]

Chromatography Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process itself.

Problem Potential Causes Recommended Solutions & Explanations
Poor Separation 1. Inappropriate mobile phase. 2. Column was overloaded. 3. Column was packed improperly.1. Re-optimize with TLC: Find a solvent system that gives a larger ΔRf between your product and the impurity. Consider a shallower solvent gradient during elution. 2. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica). Overloading prevents proper equilibration and leads to broad, overlapping peaks.[8] 3. Re-pack the Column: Ensure the silica bed is homogenous and free of cracks or air bubbles. A poorly packed column creates channels for the solvent, ruining separation.[9]
Product Elutes Too Quickly (in the solvent front) The mobile phase is too polar ("too strong").Decrease Solvent Polarity: Prepare a new mobile phase with a higher percentage of the non-polar solvent (e.g., switch from 20% EtOAc in Hexanes to 10% EtOAc in Hexanes). Always confirm with TLC first.[7]
Product Does Not Elute from the Column 1. The mobile phase is not polar enough ("too weak"). 2. The compound has decomposed on the column.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If you are already at 100% of your polar solvent (e.g., 100% EtOAc), consider adding a stronger solvent like methanol (start with 1-2%). 2. Assess Stability: Test the stability of your compound on silica as described in FAQ #5. If it is unstable, you may need to use a deactivated stationary phase or a different purification method.[7]
Column Runs Dry or Cracks 1. The solvent level dropped below the top of the silica bed. 2. Thermal stress from a highly exothermic separation.1. Maintain Solvent Head: Never let the solvent level fall below the surface of the silica. This introduces air, causing cracks and channeling. Always keep a sufficient head of solvent above the silica bed.[9] 2. Use a Wider Column: If a large amount of material is being purified, the heat generated can cause the solvent to bubble and crack the stationary phase. Using a wider, shorter column can help dissipate heat more effectively.

Visualized Workflows & Protocols

Workflow for Method Development and Execution

The following diagram outlines the logical flow from initial analysis to successful purification, emphasizing the self-validating nature of the process.

Chromatography_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Execution & Analysis TLC 1. Run TLC on Crude Material (Multiple Solvent Systems) Target_Rf 2. Identify System with Product Rf ≈ 0.3 TLC->Target_Rf Target_Rf->TLC Rf Not OK Optimize 3. Check Separation from Impurities Target_Rf->Optimize Rf OK Optimize->TLC Separation Not OK (Try new solvents) Pack_Column 4. Pack Column with Silica Gel (Slurry Method) Optimize->Pack_Column Separation OK Equilibrate 5. Equilibrate with Initial Mobile Phase Pack_Column->Equilibrate Load_Sample 6. Load Sample (Wet or Dry Loading) Elute 7. Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute Collect 8. Collect Fractions Elute->Collect Analyze 9. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Product not eluting (Increase polarity) Combine 10. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Logical workflow for chromatographic purification.

Protocol 1: Standard Flash Column Chromatography

This protocol assumes a target Rf of ~0.3 was achieved using 20% Ethyl Acetate in Hexanes.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, use a column that holds ~50-100g of silica gel).

    • Prepare a "slurry" of silica gel (100 g) in the initial mobile phase (e.g., 15% EtOAc in Hexanes). The slurry should be mobile but not overly dilute.

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks.

    • Add a thin layer (1-2 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 5-10 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This ensures that your compound is pre-adsorbed onto a solid support.[9]

    • Carefully add this silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your initial, weaker mobile phase (15% EtOAc/Hexanes) to the column.

    • Begin applying gentle air pressure to start the flow. The optimal flow rate is typically a few centimeters of solvent level drop per minute.[9]

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

    • After several column volumes, you can switch to your main elution solvent (20% EtOAc/Hexanes) to elute the product.

    • If other impurities remain on the column, you can increase the polarity further (e.g., 40-50% EtOAc/Hexanes) to flush them off.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and stain the plate to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Troubleshooting Decision Tree

This diagram helps diagnose issues based on TLC analysis of collected fractions.

Troubleshooting_Tree Start Analyze column fractions by TLC Q1 Where is your product? Start->Q1 A1 In early fractions, mixed with non-polar impurities. Q1->A1 Too Fast (High Rf) A2 Well-separated, in middle fractions. Q1->A2 As Expected (Rf ≈ 0.3) A3 Not seen in any fractions. Q1->A3 Not Eluting (Low Rf) A4 Streaking across many fractions, poorly resolved. Q1->A4 Poor Peak Shape S1 Root Cause: Eluent too polar. Action: Re-run column with less polar solvent. A1->S1 S2 SUCCESS: Combine pure fractions. A2->S2 S3 Root Cause: Eluent too weak. Action: Continue eluting with a more polar solvent. A3->S3 S4 Root Cause: Adsorption/Tailing. Action: Re-run column and add 1% TEA to the eluent. A4->S4

Caption: Decision tree for troubleshooting column results.

References

  • Troubleshooting Guide. Restek.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Organic Syntheses Procedure. Organic Syntheses.
  • What is a good way to select mobile phase in chromatography?.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone (YouTube).
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming (YouTube).
  • TLC Seperation of N-Boc thiol. Reddit r/OrganicChemistry.
  • TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE Chemical Properties,Uses,Production. ChemicalBook.
  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Chromatography Troubleshooting. Teledyne ISCO (YouTube).
  • L-Proline - Organic Syntheses Procedure. Organic Syntheses.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Synthesis and characterization of a novel Boc-protected dipeptide. Der Pharma Chemica.
  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • tert-butyl 9-oxo-3-azaspiro[5.
  • HPLC Troubleshooting Guide. Sepax Technologies.

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical spirocyclic building block. We will address common side reactions, troubleshooting strategies, and optimization protocols to ensure a successful and reproducible synthesis.

Overview of the Synthetic Challenge

The target molecule, Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, is typically synthesized via an intramolecular Dieckmann condensation. This reaction forms the crucial six-membered carbocyclic ring by cyclizing a diester precursor. While elegant, the Dieckmann condensation is sensitive to reaction conditions, and several competing side reactions can significantly reduce the yield and purity of the desired product.[1][2] This guide focuses on identifying and mitigating these issues.

Core Reaction Pathway: Aza-Dieckmann Condensation

The primary synthetic route involves the base-mediated intramolecular cyclization of a linear diester precursor. The key steps are enolate formation followed by an intramolecular nucleophilic attack to form a cyclic β-keto ester, which is subsequently deprotonated, and then reprotonated and decarboxylated in the workup to yield the target spirocyclic ketone.

G cluster_workflow General Synthetic Workflow Precursor Linear Diester Precursor (e.g., from N-Boc-4,4-piperidinediacetic acid ester) Cyclization Intramolecular Cyclization (Dieckmann Condensation) Precursor->Cyclization Base Strong, Non-Nucleophilic Base (e.g., t-BuOK, LHMDS) Base->Cyclization Base Mediated Intermediate Cyclic β-Keto Ester Intermediate Cyclization->Intermediate Workup Aqueous Workup & Decarboxylation (Hydrolysis & Heating) Intermediate->Workup Product Target Spiroketone Tert-butyl 4-oxo-1-azaspiro[5.5] undecane-1-carboxylate Workup->Product G cluster_main Reaction Pathways cluster_intra Intramolecular (Desired) cluster_inter Intermolecular (Undesired) Enolate Enolate Intermediate Intra_Product Desired Spirocyclic β-Keto Ester Enolate->Intra_Product High Dilution Favors (First-Order Kinetics) Inter_Product Dimer / Polymer Enolate->Inter_Product High Concentration Favors (Second-Order Kinetics)

Caption: Kinetic competition between desired and undesired pathways.

Q3: My analysis shows a mixture of ethyl and methyl esters in the product, but my starting material was a pure diethyl ester. What happened?

A3: This is a classic case of transesterification.

  • Cause: This occurs when the alkoxide base does not match the alkyl group of the ester. For example, using sodium methoxide (NaOMe) with a diethyl ester substrate will result in scrambling of the ester groups. [1]* Solution: Always match your base to your ester. If you have a diethyl ester, use sodium ethoxide (NaOEt). If you have a dimethyl ester, use sodium methoxide (NaOMe). To circumvent this issue entirely, use non-alkoxide bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LHMDS), which are not capable of transesterification. [3] Q4: I am losing the Boc protecting group during workup or purification. How can I prevent this?

A4: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.

  • Cause: Standard acidic workups (e.g., quenching with HCl or NH4Cl followed by extraction) can create a low enough pH to cleave the Boc group. Similarly, purification via silica gel chromatography can be sufficiently acidic to cause slow degradation of the product on the column.

  • Solution:

    • Workup: Quench the reaction carefully with a buffered aqueous solution or a weak acid like acetic acid before neutralizing. Avoid strong mineral acids.

    • Purification: If using silica gel chromatography, consider neutralizing the silica first by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%) before packing the column. Alternatively, use a less acidic stationary phase like alumina.

Optimized Experimental Protocol: High-Dilution Dieckmann Condensation

This protocol is designed to minimize intermolecular side reactions and maximize the yield of the target spiroketone.

Materials:

  • Linear Diester Precursor (e.g., Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene (or THF)

  • Syringe Pump

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a rubber septum under an inert atmosphere.

  • Base Preparation: To the flask, add anhydrous toluene (to achieve a final substrate concentration of ~0.01 M) and potassium tert-butoxide (1.1 equivalents). Heat the mixture to reflux to ensure all components are anhydrous and the base is well-dissolved.

  • Substrate Addition: Dissolve the diester precursor (1.0 equivalent) in a volume of anhydrous toluene sufficient for the syringe pump.

  • High-Dilution Cyclization: Using the syringe pump, add the diester solution to the refluxing solution of the base over a period of 4-6 hours. The slow addition is critical to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in a buffered solution.

  • Workup (Hydrolysis & Decarboxylation):

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 5% aqueous NaOH and stir vigorously for 4-6 hours to hydrolyze the β-keto ester.

    • Heat the mixture to 50-60 °C for 2-4 hours to promote decarboxylation.

    • Cool, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on neutralized silica gel.

Summary of Side Reactions and Mitigation Strategies

The following table provides a quick reference for troubleshooting common issues.

Observed Issue Potential Side Reaction Primary Cause Recommended Solution
High MW polymer; low yieldIntermolecular Claisen CondensationHigh reaction concentrationEmploy high-dilution conditions via syringe pump addition. [3]
Scrambled ester groupsTransesterificationMismatch between alkoxide base and esterMatch the base to the ester (e.g., NaOEt for ethyl ester) or use a non-alkoxide base like NaH or t-BuOK. [1]
Loss of Boc groupAcid-catalyzed deprotectionAcidic workup or purification conditionsUse a buffered or basic workup; use neutralized silica gel for chromatography.
Recovery of starting materialIncomplete ReactionInactive/degraded base; insufficient temperatureUse fresh, anhydrous base under an inert atmosphere; optimize reaction temperature. [4]
Product decompositionReverse Dieckmann CondensationUnstable β-keto ester intermediateEnsure rapid and complete workup after cyclization is confirmed. [5]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. 6

  • Benchchem. (2025). Technical Support Center: Spiro[4.5]dec-9-en-7-one Synthesis. 4

  • Alfa Chemistry. (n.d.). Dieckmann Condensation. 3

  • Grokipedia. (n.d.). Dieckmann condensation. 1

  • Wikipedia. (n.d.). Dieckmann condensation. 2

  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. 7

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. 5

Sources

Optimization

Technical Support Center: Challenges in the Scale-Up of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Production

Welcome to the Technical Support Center for the synthesis and scale-up of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. Drawing from established chemical principles and process development insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Introduction to the Synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid spirocyclic scaffold is of great interest in medicinal chemistry for exploring new chemical space and improving the pharmacological properties of drug candidates.[1] The most common and scalable synthetic route involves the intramolecular Dieckmann condensation of a suitably substituted N-Boc-piperidine-4,4-diacetic acid ester. This approach, while conceptually straightforward, presents several challenges during scale-up, including side reactions, purification difficulties, and ensuring consistent product quality.

This guide will deconstruct the synthetic process, highlighting critical control points and providing solutions to common problems.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, with a focus on the key Dieckmann condensation step.

Problem 1: Low Yield of the Desired Spirocyclic Ketone

Observation: The yield of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is significantly lower than expected after the Dieckmann condensation and work-up.

Probable Causes and Solutions:

  • Incomplete Reaction: The Dieckmann condensation is an equilibrium-driven process. To drive the reaction to completion, a strong, non-nucleophilic base is required in at least a stoichiometric amount to deprotonate the resulting β-keto ester and shift the equilibrium.

    • Solution: Ensure the use of a full equivalent of a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride. The choice of base and solvent is critical; for instance, using sodium ethoxide in ethanol is a common practice.[2]

  • Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to the formation of by-products and a lower yield of the target spirocycle.

    • Intermolecular Condensation: At high concentrations, the enolate can react with another molecule of the diester, leading to oligomeric by-products.

      • Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the diester to a solution of the base.

    • Formation of a Pyranyl Ether (Thorpe-Ziegler type byproduct): In the presence of certain bases, an alternative cyclization pathway can lead to the formation of a stable six-membered pyranyl ether derivative.

      • Solution: Careful selection of the base and reaction temperature is crucial. Sodium ethoxide in ethanol at reflux is a well-established condition that favors the desired Dieckmann product.

  • Decomposition during Work-up: The β-keto ester product can be sensitive to acidic or basic conditions during the work-up procedure, leading to hydrolysis of the tert-butyl ester or other degradation pathways.

    • Solution: A carefully controlled acidic work-up is necessary to neutralize the reaction mixture and protonate the enolate. Use a weak acid, such as acetic acid or a buffered aqueous solution, and maintain a low temperature to minimize decomposition.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

Q1: What is the most critical step in the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate?

A1: The Dieckmann condensation is the key ring-forming step and is the most critical part of the synthesis. The success of this step dictates the overall yield and purity of the final product. Careful control of reaction conditions, including the choice of base, solvent, temperature, and concentration, is paramount.

Q2: What are the common impurities to look for during the synthesis?

A2: Besides unreacted starting material (the diester), common impurities include:

  • The β-hydroxy ester: The intermediate formed before the elimination of the alkoxide in the Dieckmann condensation.

  • Oligomeric by-products: Resulting from intermolecular condensation reactions.

  • Pyranyl ether derivatives: Formed through an alternative cyclization pathway.

  • Decarboxylated by-products: If the reaction conditions are too harsh, the β-keto ester can undergo decarboxylation.

Q3: What are the recommended purification methods for the final product on a large scale?

A3: For large-scale purification, crystallization is the preferred method over chromatography. A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and then adding an anti-solvent (e.g., heptane, hexane) to induce crystallization. The choice of solvents and the cooling profile are critical for obtaining a high-purity product with a good crystal habit.

Q4: How can I monitor the progress of the Dieckmann condensation reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical TLC mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting diester and the appearance of the more polar β-keto ester product spot indicate the progress of the reaction.

Q5: What are the safety precautions to consider during the scale-up of this synthesis?

A5:

  • Strong Bases: The use of strong bases like sodium hydride or potassium tert-butoxide requires careful handling in an inert atmosphere to prevent contact with moisture and air. These reagents are highly reactive and can cause severe burns.

  • Flammable Solvents: The use of flammable solvents such as ethanol, THF, and hexane requires appropriate ventilation and explosion-proof equipment.

  • Exothermic Reactions: The Dieckmann condensation can be exothermic. Proper temperature control and a well-designed cooling system are essential, especially during scale-up.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of Diethyl N-Boc-piperidine-4,4-diacetate

This precursor is essential for the subsequent Dieckmann condensation.

Step-by-step methodology:

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., toluene), add a source of cyanide (e.g., trimethylsilyl cyanide) and a catalyst (e.g., a Lewis acid).

  • The resulting cyanohydrin is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.

  • The diacid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the diethyl ester.

ParameterRecommended Condition
Solvent Toluene
Cyanide Source Trimethylsilyl cyanide
Hydrolysis Aqueous HCl
Esterification Ethanol, catalytic H₂SO₄
Temperature 0 °C to reflux
Protocol 2: Dieckmann Condensation and Work-up

Step-by-step methodology:

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Heat the solution to reflux.

  • Slowly add a solution of Diethyl N-Boc-piperidine-4,4-diacetate in absolute ethanol to the refluxing sodium ethoxide solution over several hours.

  • After the addition is complete, continue to reflux for an additional period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and a weak acid (e.g., acetic acid).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

ParameterRecommended Condition
Base Sodium Ethoxide
Solvent Absolute Ethanol
Temperature Reflux
Addition Time 2-4 hours
Work-up Acetic acid quench, Ethyl acetate extraction

V. Visualizing the Process: Reaction Workflow

Synthetic Workflow for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step cluster_2 Purification N-Boc-4-piperidone N-Boc-4-piperidone Diethyl N-Boc-piperidine-4,4-diacetate Diethyl N-Boc-piperidine-4,4-diacetate N-Boc-4-piperidone->Diethyl N-Boc-piperidine-4,4-diacetate Multi-step (e.g., Cyanohydrin formation, hydrolysis, esterification) Enolate Intermediate Enolate Intermediate Diethyl N-Boc-piperidine-4,4-diacetate->Enolate Intermediate Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Crude) Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Crude) Enolate Intermediate->Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Crude) Dieckmann Condensation (NaOEt, EtOH, Reflux) Pure Product Pure Product Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Crude)->Pure Product Crystallization (e.g., EtOAc/Heptane)

Caption: Synthetic workflow for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

VI. Troubleshooting Logic Diagram

Troubleshooting Low Yield in Dieckmann Condensation Start Low Yield Observed Check_Reaction Check for complete consumption of starting material (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Side_Products Significant side products observed? Check_Reaction->Side_Products Yes Sol_Incomplete Sol_Incomplete Incomplete->Sol_Incomplete Increase reaction time or temperature. Ensure stoichiometric amount of strong base. Workup_Issue Decomposition during work-up? Side_Products->Workup_Issue No Sol_Side_Products Sol_Side_Products Side_Products->Sol_Side_Products Use high-dilution conditions. Optimize base and solvent choice. Sol_Workup Sol_Workup Workup_Issue->Sol_Workup Use milder quench conditions (e.g., weak acid). Maintain low temperature during work-up. End End Workup_Issue->End Consult further analytical data.

Caption: Troubleshooting logic for low yield in the Dieckmann condensation step.

VII. References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Reactions. (1967). The Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(36), 6620–6633. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28(4), 798–804. [Link]

  • Jo, W., et al. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition. [Link]

  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. The Journal of Organic Chemistry, 87(5), 3524–3535. [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1163-1167. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the technical support guide for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this spirocyclic compound, particularly under acidic conditions common during N-Boc deprotection. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to anticipate and resolve experimental challenges, ensuring the integrity of their synthetic pathways.

Overview: The Challenge of the Spirocyclic Ketone

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a valuable building block, combining a Boc-protected piperidine ring with a cyclohexanone moiety in a spirocyclic framework. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group favored for its stability in basic and nucleophilic conditions.[1] However, its primary lability is to acid, which is the standard method for its removal.[2][3]

The deprotection of this specific substrate is not merely a simple hydrolysis. The presence of the 4-oxo group (ketone) introduces potential complications. The acidic medium required for Boc cleavage can also promote side reactions involving the ketone, while the carbocation intermediate generated during deprotection can lead to unintended byproducts. This guide will address these specific challenges.

Troubleshooting Guide: Experimental Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter in the lab.

Question 1: My N-Boc deprotection is sluggish or incomplete. How can I drive the reaction to completion?

Answer: Incomplete deprotection is a common issue stemming from insufficiently strong acidic conditions or short reaction times. The stability of the Boc group is highly sensitive to the acid concentration and the solvent system.

Causality & Actionable Solutions:

  • Insufficient Acid Strength/Concentration: The mechanism of deprotection requires protonation of the carbamate oxygen, which is the rate-limiting step.[1][4] If the acid is too weak or dilute, this equilibrium is not sufficiently shifted.

    • Solution: Increase the concentration of the acid or switch to a stronger acid system. For instance, if 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is slow, increasing to 50% TFA/DCM or switching to 4M HCl in dioxane can significantly accelerate the reaction.[2][5]

  • Reaction Time and Temperature: Deprotection is not always instantaneous. While many reactions are complete within 1-3 hours at room temperature, more sterically hindered or less reactive substrates may require extended times.[1][6]

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] If the reaction stalls, consider allowing it to stir longer (e.g., overnight). Gentle warming should be a last resort, as it can promote side reactions.

  • Solvent Choice: The choice of solvent can influence the effectiveness of the acid.

    • Solution: Anhydrous solvents like DCM or dioxane are standard.[2] Protic solvents like methanol can sometimes be used with reagents like acetyl chloride, which generates HCl in situ, but may participate in side reactions.[6]

Table 1: Comparison of Common Acidic Deprotection Reagents
Reagent SystemTypical ConditionsProsCons & Mitigation
TFA in DCM 20-50% (v/v), RT, 1-3 hHighly effective, volatile (easy removal)Harsh; can cleave other acid-labile groups.[2] The generated t-butyl cation can cause side reactions.[3] Mitigation: Use scavengers like triethylsilane or thioanisole.
HCl in Dioxane/EtOAc 4M solution, RT, 1-4 hEffective, provides product as HCl salt (often crystalline)Dioxane is a peroxide-former and has health concerns.[3] Can be less effective for very stubborn substrates.
Aqueous Phosphoric Acid 85% H₃PO₄ in an organic solventMild, environmentally benign, selective for Boc groups.[8]Slower reaction times may be required.
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amountsMilder than TFA/HCl, suitable for some sensitive substrates.[9]Can require heat; may be less effective.

Question 2: I've successfully removed the Boc group, but my NMR/LC-MS shows significant byproduct formation. What are these impurities?

Answer: The formation of byproducts during the acidic deprotection of this molecule is typically linked to two reactive species: the tert-butyl cation and the enol/enolate form of the cyclohexanone ring .

Causality & Potential Side Reactions:

  • Alkylation by the Tert-butyl Cation: The deprotection mechanism liberates a tert-butyl cation (t-Bu⁺).[3][4] This is a reactive electrophile that can alkylate any available nucleophiles. In this system, the most likely site for alkylation is the enol form of the ketone at the alpha-carbon.

    • Impact: Formation of C-alkylated impurities, leading to a complex product mixture and reduced yield.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers like triethylsilane (TES), thioanisole, or even water can trap the t-butyl cation before it reacts with your substrate.[8]

  • Acid-Catalyzed Aldol Reactions: Under acidic conditions, the ketone can enolize. This enol can then attack the protonated carbonyl of another molecule, leading to aldol addition or condensation products (dimers or oligomers).

    • Impact: Formation of higher molecular weight impurities that can be difficult to separate.

    • Solution: Run the reaction at a lower temperature (0 °C to RT) and avoid prolonged reaction times after completion. Use the minimum effective concentration of acid.

Visualizing the Deprotection and Side Reaction Pathways

cluster_main Main Deprotection Pathway cluster_side Potential Side Reaction A Boc-Protected Spirocycle B Protonated Carbamate A->B + H+ H Ketone Enol Form A->H Acid-Catalyzed Tautomerization C Carbamic Acid Intermediate B->C Elimination E t-Butyl Cation (t-Bu+) B->E D Deprotected Amine (Product) C->D - CO2 F CO2 C->F G Isobutene E->G - H+ I C-Alkylated Byproduct E->I + t-Bu+ H->I

Caption: Primary deprotection pathway and a key side reaction.

Question 3: My final isolated product (the deprotected amine salt) seems to degrade upon storage. What's happening?

Answer: The free secondary amine of the deprotected product, 1-azaspiro[5.5]undecan-4-one, can be susceptible to oxidation or other degradation pathways, especially if not stored as a stable salt.

Causality & Actionable Solutions:

  • Air Oxidation: Secondary amines can be prone to oxidation over time, leading to colored impurities.

    • Solution: Store the final product under an inert atmosphere (Nitrogen or Argon) and at low temperatures. If possible, storing it as a hydrochloride or trifluoroacetate salt provides significantly greater stability than the free base.[2]

  • Residual Acidity: If the workup does not completely remove the strong acid used for deprotection, this residual acid can catalyze slow degradation over time.

    • Solution: Ensure a thorough workup. If isolating the free base, a mild basic wash (e.g., saturated NaHCO₃ solution) followed by drying and solvent removal is critical. If isolating the salt, ensure it is properly dried to remove any volatile acid residue.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection? The reaction proceeds via a specific acid-catalyzed elimination (E1-type) mechanism.[4] First, the carbonyl oxygen of the Boc group is protonated by the acid. This protonation makes the carbamate a better leaving group. The molecule then fragments, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[1][4]

Q2: How can I monitor the progress of the deprotection reaction effectively? Thin-Layer Chromatography (TLC) is the most common and rapid method.[7]

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The deprotected amine is significantly more polar and will have a much lower Rf value than the starting material.

  • Visualization: The product amine can be visualized with a ninhydrin stain, which reacts with primary and secondary amines to produce a characteristic purple or yellow spot. The Boc-protected starting material will not react with ninhydrin.

For more quantitative analysis, HPLC or LC-MS are the methods of choice.[7]

Q3: Can I perform the deprotection under non-acidic conditions? Yes, thermal deprotection is a viable alternative, particularly if your molecule contains other acid-sensitive groups.[10] Heating the N-Boc protected amine in a high-boiling solvent (like TFE or even methanol under pressure in a flow reactor) can effect cleavage without any acid catalyst.[10] The efficiency generally follows the order: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for the complete removal of the Boc group.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (4-10 eq) dropwise to the stirring solution. A common ratio is 25-50% TFA in DCM (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Workup (for Free Base): Redissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Workup (for TFA Salt): After step 6, co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting oil or solid is the amine TFA salt.

Workflow for Troubleshooting Deprotection Reactions

Start Start Deprotection Reaction Monitor Monitor by TLC/HPLC after 1-2 hours Start->Monitor Complete Is Starting Material Consumed? Monitor->Complete Byproducts Are significant byproducts observed? Complete->Byproducts Yes Troubleshoot_Incomplete Increase acid conc./time OR switch to stronger acid Complete->Troubleshoot_Incomplete No Troubleshoot_Byproducts Add scavenger (e.g., TES) Lower temperature Reduce reaction time Byproducts->Troubleshoot_Byproducts Yes Workup Proceed to Workup & Isolation Byproducts->Workup No Troubleshoot_Incomplete->Monitor Troubleshoot_Byproducts->Start Restart with new conditions

Sources

Optimization

Technical Support Center: Optimizing Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction times and troubleshooting common issues encountered during this synthesis. The core of this synthesis often relies on an intramolecular cyclization, such as an aza-Michael addition, where reaction kinetics are paramount for achieving high yield and purity.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles and key variables in the synthesis of this aza-spirocycle.

Q1: What is the general reaction mechanism for this synthesis?

The formation of the aza-spiro[5.5]undecane core typically proceeds via an intramolecular aza-Michael addition. The reaction involves a bifunctional linear precursor containing a nucleophilic secondary amine (part of a Boc-protected piperidine precursor) and an α,β-unsaturated ketone (a cyclohexenone moiety). The amine attacks the β-carbon of the enone, leading to the formation of the spirocyclic ring system.

Reaction_Mechanism Start Linear Precursor (Boc-N-piperidine-linker-cyclohexenone) TS Transition State Start->TS Intramolecular Nucleophilic Attack Product Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate TS->Product Cyclization & Proton Transfer Catalyst Base or Acid Catalyst Catalyst->TS Lowers Activation Energy

Caption: General mechanism for intramolecular aza-Michael addition.

Q2: What are the most critical factors influencing the reaction rate?

Five primary factors govern the kinetics of this synthesis: the nature of the reactants, temperature, reactant concentration, solvent choice, and the presence of a catalyst.[1][2][3]

  • Temperature: Increasing the temperature generally accelerates the reaction by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[1][2][3] However, excessive heat can promote side reactions or product decomposition.

  • Concentration: Higher reactant concentrations can increase the rate by increasing the frequency of molecular collisions.[3] For intramolecular reactions, however, high-dilution conditions are often employed to favor the desired ring-closing over competing intermolecular polymerization.[4]

  • Solvent: The solvent's polarity and coordinating ability can dramatically influence the transition state, thereby affecting reaction rates and even selectivity.[4][5][6] Polar aprotic solvents like DMF or DMSO can accelerate aza-Michael additions, while alcohols may also have an accelerative effect.[6][7]

  • Catalyst: While some aza-Michael additions can proceed without a catalyst, the use of a mild base (e.g., triethylamine, DBU) or a Lewis acid (e.g., InCl₃, iodine) can significantly increase the reaction rate by activating either the nucleophile or the electrophile.[6][7]

Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): The simplest method. A well-chosen solvent system should provide clear separation between the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for providing more definitive information. It confirms the consumption of starting material and the formation of the product with the correct mass-to-charge ratio. This is the preferred method for tracking reaction completion accurately.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture allows for the most detailed analysis, showing the appearance of characteristic product peaks and the disappearance of starting material signals.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart Problem Problem: Low Yield / Slow Reaction Cause1 Cause: Poor Starting Material Quality Problem->Cause1 Cause2 Cause: Suboptimal Reaction Conditions Problem->Cause2 Cause3 Cause: Ineffective Catalysis Problem->Cause3 Cause4 Cause: Product Decomposition Problem->Cause4 Solution1 Solution: - Re-purify via chromatography/recrystallization. - Confirm structure by NMR/MS. Cause1->Solution1 Solution2 Solution: - Increase temperature in 10°C increments. - Screen different solvents (e.g., ACN, THF, DMF). - Use high-dilution conditions. Cause2->Solution2 Solution3 Solution: - Screen mild bases (e.g., DIPEA) or Lewis acids (e.g., Sc(OTf)₃). - Check catalyst for degradation. Cause3->Solution3 Solution4 Solution: - Monitor reaction by LC-MS to find optimal time. - Use milder workup conditions (e.g., avoid strong acids/bases). Cause4->Solution4

Caption: A workflow for diagnosing and solving common synthesis issues.

Issue 1: The reaction is extremely slow or has stalled.

Potential Cause: Insufficient thermal energy to overcome the activation energy barrier, or an inappropriate solvent environment that destabilizes the cyclization transition state.

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature in 10-20°C increments. Chemical reactions often double in rate for every 10°C increase.[2] Monitor closely by TLC or LC-MS to ensure product degradation does not occur at higher temperatures.

  • Solvent Screening: The choice of solvent can dramatically impact reaction rates.[6] If the reaction is slow in a non-polar solvent like toluene, switch to a more polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF), which can better solvate the transition state.

  • Catalyst Addition/Screening: If no catalyst is being used, introduce a catalytic amount of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or a Lewis acid. If a catalyst is already in use, it may have degraded. Consider adding a fresh portion or screening alternatives.[5]

Issue 2: The yield is low, and multiple side products are observed.

Potential Cause: Competing intermolecular reactions (e.g., dimerization, polymerization) are out-competing the desired intramolecular cyclization. This is common when the reactant concentration is too high.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: This is the most effective strategy to favor intramolecular processes.[4] Instead of adding the reactant all at once, use a syringe pump to add it slowly over several hours to a heated solution of solvent and catalyst. This keeps the instantaneous concentration of the reactant low.

  • Re-evaluate Temperature: While higher temperatures increase the rate, they can also provide the energy needed to access alternative reaction pathways. Try running the reaction at a lower temperature for a longer period to improve selectivity.

  • Check Starting Material Purity: Impurities in the starting material can lead to unexpected side reactions.[5] Always ensure the purity of your linear precursor, using techniques like column chromatography if necessary, before attempting the cyclization.

Issue 3: The product appears to form but then disappears over time.

Potential Cause: The spirocyclic product is unstable under the reaction conditions or during the workup procedure.[5] This can be due to retro-Michael reactions, hydrolysis of the Boc-protecting group, or other degradation pathways.

Troubleshooting Steps:

  • Time-Course Study: Run the reaction and take aliquots every hour. Analyze by LC-MS to determine the time point of maximum product concentration. Quench the reaction at this optimal time rather than letting it run to completion of the starting material.

  • Modify Workup Procedure: If decomposition occurs during workup, use milder conditions. For example, use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of strong acids or bases for quenching and extraction.

  • Lower the Reaction Temperature: As mentioned previously, high temperatures can lead to product decomposition. Find a balance between an acceptable reaction rate and product stability.

Data & Protocols

Table 1: Effect of Parameters on Reaction Time & Yield

The following table summarizes expected outcomes when optimizing key reaction parameters for a typical intramolecular aza-Michael addition.

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Temperature Room Temperature (25°C)Slow reaction (>24h), potentially higher selectivityReflux (e.g., 80°C in ACN)Faster reaction (2-6h), risk of side productsHigher kinetic energy increases collision frequency and effectiveness.[1]
Concentration 0.1 MPotential for intermolecular side products, lower yield0.005 M (High Dilution)Favors intramolecular cyclization, higher yield of desired productReduces the probability of two reactant molecules colliding.[4]
Solvent Toluene (Non-polar)Slow reaction rateDMF (Polar Aprotic)Significantly faster reaction ratePolar aprotic solvents can stabilize charged intermediates/transition states.[6]
Catalyst NoneVery slow or no reaction0.1 eq. DBU (Base)Rapid reaction (1-4h)Base deprotonates the amine, increasing its nucleophilicity.
Optimized Experimental Protocol (Illustrative Example)

This protocol is a general guideline. Specific amounts and times should be optimized for your exact substrate.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a condenser, a thermometer, and a nitrogen inlet, add anhydrous acetonitrile (ACN) to achieve a final concentration of 0.005 M. Begin vigorous stirring and heat the solvent to reflux (approx. 82°C).

  • Reactant Addition: Dissolve the linear precursor (1.0 eq) in a minimal amount of anhydrous ACN. Using a syringe pump, add this solution to the refluxing solvent over a period of 4 hours. This ensures high-dilution conditions.

  • Catalysis: If a catalyst is required, it can be added to the flask with the solvent at the beginning of the reaction. For a base-catalyzed reaction, 0.1 equivalents of DBU or DIPEA is a good starting point.

  • Monitoring: After the addition is complete, monitor the reaction every hour by TLC and/or LC-MS.

  • Workup: Once the starting material is consumed and before significant product degradation is observed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the product-containing fractions, concentrate under reduced pressure, and dry under high vacuum to yield the pure product. Confirm identity and purity by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
  • Kinetics of the aza-Michael Reaction at Room Temperature. (2025).
  • Technical Support Center: Optimizing Spirocycle Form
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • Factors Affecting Rates of Reaction. (n.d.). Monash University.
  • Factors Affecting Reaction Rates (Kinetics). (2020). Chemistry LibreTexts.
  • Factors Affecting Rate of Reaction. (2023).

Sources

Troubleshooting

byproduct formation in the synthesis of azaspiro[5.5]undecane derivatives

Welcome to the technical support center for the synthesis of azaspiro[5.5]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[5.5]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and complexities encountered during the synthesis of this important class of spirocyclic compounds. The azaspiro[5.5]undecane core is a privileged scaffold in numerous biologically active molecules, and its efficient synthesis is crucial for advancing drug discovery programs.

This resource provides in-depth troubleshooting guides in a question-and-answer format, addressing specific issues related to byproduct formation, stereochemical control, and reaction optimization. The advice herein is grounded in mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Byproduct Formation

The construction of the azaspiro[5.5]undecane skeleton often involves multi-step sequences where the potential for side reactions is significant. Understanding and mitigating the formation of these byproducts is key to achieving high yields and purity of the desired product.

Issue 1: Formation of Enamine Byproducts During Intramolecular Cyclization

Question: During the acid-catalyzed intramolecular cyclization of an amino-ketone precursor to form the azaspiro[5.5]undecane core, I am observing a significant amount of a colored, unstable byproduct, which I suspect is an enamine. What is the cause of this, and how can I prevent it?

Answer:

The formation of an enamine byproduct is a common side reaction in intramolecular cyclizations that proceed via an iminium ion intermediate, such as the intramolecular Mannich reaction or certain variations of the Pictet-Spengler reaction.[1]

Causality: The intended reaction pathway involves the nucleophilic attack of a tethered carbon nucleophile onto the electrophilic iminium ion to form the desired spirocyclic ring system. However, if the reaction conditions are not optimal, a competing pathway can occur where a proton is abstracted from the carbon alpha to the iminium ion, leading to the formation of a thermodynamically stable, conjugated enamine. This is particularly prevalent when the desired cyclization is sterically hindered or electronically disfavored.

Troubleshooting Strategies:

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids at low temperatures favor the formation and stability of the iminium ion, promoting the desired cyclization over deprotonation. Trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA) are often good choices. Avoid using protic acids in high concentrations or at elevated temperatures, as this can accelerate enamine formation.

  • Reaction Temperature and Time: Running the reaction at lower temperatures (-78 °C to 0 °C) can disfavor the deprotonation step, which typically has a higher activation energy than the desired intramolecular attack. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition or byproduct formation.

  • Solvent Selection: Aprotic solvents of low polarity, such as dichloromethane (DCM) or toluene, are generally preferred as they do not effectively solvate the iminium ion, thus maintaining its electrophilicity.

  • Substrate Design: If possible, consider modifications to the substrate that can favor the desired cyclization. For example, introducing electron-donating groups on the nucleophilic part of the molecule can increase its reactivity towards the iminium ion.

Issue 2: Incomplete Cyclization and Michael Adduct Formation in Aza-Robinson Annulation

Question: I am attempting an aza-Robinson annulation to synthesize a substituted azaspiro[5.5]undecane-dione. My main product appears to be the initial Michael adduct, with very little of the desired spirocyclic product formed. How can I drive the reaction to completion?

Answer:

The aza-Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to build the azaspiro[5.5]undecane framework.[2][3][4][5][6] The issue of incomplete cyclization, where the reaction stalls at the Michael adduct stage, is a common hurdle.

Causality: The second step of the aza-Robinson annulation, the intramolecular aldol condensation, requires the formation of an enolate from the Michael adduct, which then attacks an intramolecular carbonyl group. This cyclization can be reversible and is often the rate-limiting step. If the reaction conditions do not sufficiently promote this intramolecular cyclization, the thermodynamically stable Michael adduct will be the major product.

Troubleshooting Strategies:

  • Base and Catalyst Selection: The choice of base is critical. For the initial Michael addition, a catalytic amount of a relatively mild base like sodium ethoxide or potassium carbonate is often sufficient. To promote the subsequent aldol condensation, a stronger base or a switch to acidic conditions might be necessary. Some protocols utilize a two-step, one-pot approach where a stronger base (e.g., LDA, NaHMDS) is added after the initial Michael addition is complete. Alternatively, some aza-Robinson annulations are promoted by proline or other organocatalysts that facilitate both steps.

  • Reaction Conditions for Aldol Condensation: The intramolecular aldol condensation is often favored by higher temperatures. After confirming the formation of the Michael adduct at a lower temperature, the reaction temperature can be carefully increased to drive the cyclization. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the cyclized and dehydrated product.

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the carbonyl group towards intramolecular attack by the enolate. Scandium triflate (Sc(OTf)₃) or titanium tetrachloride (TiCl₄) have been successfully employed to promote the aldol condensation step.

Frequently Asked Questions (FAQs)

Q1: I am obtaining a mixture of diastereomers in my azaspiro[5.5]undecane synthesis. How can I improve the stereoselectivity?

A1: Achieving high stereoselectivity is a common challenge in the synthesis of complex spirocycles. The diastereomeric ratio is influenced by several factors:

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting material can effectively control the facial selectivity of the key bond-forming step. Alternatively, employing a chiral catalyst (e.g., a chiral Lewis acid or a chiral Brønsted acid) can create a chiral environment that favors the formation of one diastereomer over the other.[7][8][9]

  • Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the transition states leading to the different diastereomers will have a larger energy difference.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. A systematic screening of solvents is often necessary.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters. Understanding the principles of acyclic and cyclic stereocontrol is crucial for predicting and optimizing the outcome.

Q2: How can I separate the diastereomers of my azaspiro[5.5]undecane derivative?

A2: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques:

  • Column Chromatography: This is the most common method for separating diastereomers. A careful screening of different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18) is usually required to achieve good separation.[10]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification on a large scale.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC), including chiral HPLC if enantiomers are also present, can provide high purity diastereomers, although it is often less scalable than column chromatography or crystallization.

Q3: My final azaspiro[5.5]undecane product is unstable and decomposes upon storage or during purification. What could be the cause?

A3: The stability of azaspiro[5.5]undecane derivatives can vary depending on their functional groups. Some potential causes for instability include:

  • Air Oxidation: Certain functionalities, such as enamines or electron-rich aromatic rings, can be susceptible to air oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to minimize degradation.

  • Hydrolysis: If the molecule contains sensitive functional groups like esters, amides, or ketals, it may be prone to hydrolysis, especially in the presence of acidic or basic impurities. Ensure that the final product is thoroughly purified and stored in an anhydrous environment.

  • Ring Strain: Some highly substituted or conformationally constrained spirocycles may possess inherent ring strain, making them more susceptible to decomposition. In such cases, it is best to use the compound immediately after preparation or store it at low temperatures.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Diazaspiro[5.5]undecane Derivative via Double Michael Addition

This protocol is adapted from a reported synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[7][8][9]

Materials:

  • N,N-dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative

  • Diethylamine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1 mmol) and the 1,5-diaryl-1,4-pentadien-3-one derivative (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add diethylamine (0.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diazaspiro[5.5]undecane derivative.

Visualization of Reaction Pathways

Diagram 1: Competing Pathways in Iminium Ion Cyclization

G cluster_0 Precursor and Iminium Ion Formation cluster_2 Products Amino-ketone Amino-ketone Iminium_Ion Iminium_Ion Amino-ketone->Iminium_Ion H+ Azaspiro_undecane Azaspiro_undecane Iminium_Ion->Azaspiro_undecane Intramolecular Nucleophilic Attack Enamine_Byproduct Enamine_Byproduct Iminium_Ion->Enamine_Byproduct Deprotonation (Side Reaction)

Caption: Intramolecular cyclization of an iminium ion.

Diagram 2: Aza-Robinson Annulation Workflow

G start Starting Materials (e.g., Cyclic Imide + MVK) michael Michael Addition start->michael adduct Michael Adduct (Potential stopping point) michael->adduct aldol Intramolecular Aldol Condensation adduct->aldol Favorable Conditions byproduct Incomplete Cyclization Byproduct adduct->byproduct Unfavorable Conditions end Azaspiro[5.5]undecane Product aldol->end

Caption: Key steps in the aza-Robinson annulation.

Quantitative Data Summary

Reaction Type Key Variable Typical Observation Troubleshooting Action Expected Outcome
Intramolecular MannichAcid CatalystHigh enamine formation with strong, hot acidSwitch to a milder acid (e.g., CSA) at low temperatureIncreased yield of azaspirocycle
Aza-Robinson AnnulationBase StrengthStalls at Michael adduct with weak baseUse a stronger base (e.g., LDA) for the second stepPromotes cyclization to the dione
Stereoselective CyclizationTemperatureLow diastereomeric ratio at room temperatureDecrease reaction temperature to -78 °CImproved diastereoselectivity

References

  • Islam, M., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Islam, M., Barakat, A., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • Islam, M., Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Husson, H-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry.
  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. (2018). ResearchGate. [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
  • Garay-Talero, A., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Institutes of Health. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • da Silva, A. C., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. [Link]

  • Robinson Annulation Reaction Mechanism. (2018). YouTube. [Link]

  • Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization at the α-Carbon to Ketones in Spirocycles

<content_type_ALWAYS_REGENERATE> Welcome to the technical support center for managing stereochemical integrity in spirocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_ALWAYS_REGENERATE>

Welcome to the technical support center for managing stereochemical integrity in spirocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of epimerization at the α-carbon to a ketone within a spirocyclic framework. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and actionable protocols to help you maintain the desired stereochemistry in your synthetic endeavors.

Quick Navigation: Frequently Asked Questions (FAQs)

Q1: What is α-epimerization and why is it a problem in spirocyclic ketones?

A: Epimerization is the change in configuration at one of several stereogenic centers in a molecule.[1] In the context of spirocyclic ketones, it refers to the inversion of the stereocenter at the carbon atom adjacent (alpha, α) to the carbonyl group. This process occurs through the formation of a planar enol or enolate intermediate, which erases the existing stereochemical information at that center.[1][2][3] When the intermediate is re-protonated, it can do so from either face, leading to a mixture of diastereomers (epimers).[1] This is particularly problematic in drug development and total synthesis, where a single, specific stereoisomer is often required for biological activity and regulatory approval. The unique strain and conformational rigidity of spirocycles can also influence the rate and equilibrium of this process.

Q2: I'm observing epimerization during my reaction workup. What are the likely causes?

A: Epimerization during workup is often caused by exposure to acidic or basic conditions, even mild ones.[4][5][6] Common culprits include:

  • Aqueous acidic washes: Using solutions like dilute HCl or NH4Cl can catalyze enolization and subsequent epimerization.[4]

  • Aqueous basic washes: Solutions like NaHCO3, Na2CO3, or dilute NaOH can deprotonate the α-carbon, leading to a planar enolate and loss of stereochemistry.[4]

  • Chromatography: Silica gel is inherently acidic and can promote on-column epimerization. Prolonged exposure can exacerbate the issue. Basic alumina can also cause epimerization if the compound is base-sensitive.

  • Protic Solvents: Solvents with acidic protons, like methanol or ethanol, can facilitate proton exchange and equilibration to the thermodynamically more stable epimer.[7][8]

Q3: Can I predict if my spirocyclic ketone is prone to epimerization?

A: While computational studies can offer predictive insights, several structural and electronic factors can suggest a higher susceptibility:

  • Acidity of the α-proton: The presence of electron-withdrawing groups on the spirocycle can increase the acidity of the α-proton, making enolate formation easier.[9]

  • Ring Strain: The formation of an enol or enolate involves a change in hybridization from sp3 to sp2 at the α-carbon.[2] In strained spirocyclic systems, this change can either relieve or increase ring strain, thereby influencing the propensity for epimerization.

  • Thermodynamic Stability: If the undesired epimer is thermodynamically more stable (e.g., a bulky substituent prefers an equatorial position), the system will naturally favor its formation under equilibrating conditions (higher temperatures, longer reaction times, protic solvents).[10][11]

In-Depth Troubleshooting Guides

Issue 1: Epimerization under Basic Conditions

Unwanted epimerization is frequently observed during base-mediated reactions, such as alkylations, aldol reactions, or simply during deprotection steps. The core of the problem is the formation of an enolate intermediate.[1] The strategy for prevention hinges on controlling the formation and lifetime of this intermediate.

Root Cause Analysis: Kinetic vs. Thermodynamic Control

The key to preventing epimerization under basic conditions is to operate under strict kinetic control . This ensures that the desired reaction occurs faster than the competing epimerization process.

  • Thermodynamic Conditions (promote epimerization): These conditions allow for a reversible deprotonation-reprotonation sequence, which lets the system reach thermal equilibrium. This equilibrium will favor the most stable epimer.[10] Characteristics include:

    • Weaker bases (e.g., alkoxides like NaOEt, NaOH, K2CO3)[11]

    • Higher reaction temperatures (e.g., 0 °C to room temperature or higher)[11]

    • Protic solvents (e.g., EtOH, MeOH)[7][8]

    • Longer reaction times[11]

  • Kinetic Conditions (suppress epimerization): These conditions favor the faster-formed product, which may not be the most stable one. Deprotonation is rapid, quantitative, and irreversible, "locking" the enolate in place for the subsequent reaction before equilibration can occur.[10] Characteristics include:

    • Strong, sterically hindered bases (e.g., LDA, LiHMDS, KHMDS)[11]

    • Low reaction temperatures (e.g., -78 °C)[11]

    • Aprotic, non-polar solvents (e.g., THF, Diethyl Ether, Toluene)[7][12]

    • Short reaction times[11]

Decision Workflow for Base and Condition Selection

G cluster_0 Problem: Epimerization with Base start Is epimerization observed? thermo_check Are you using 'Thermodynamic' conditions? (e.g., NaOEt, RT, EtOH) start->thermo_check Yes kinetic_switch Switch to 'Kinetic' Conditions thermo_check->kinetic_switch Yes protocol Protocol: 1. Use LDA or LiHMDS 2. Dry THF at -78°C 3. Add base to substrate 4. Short reaction time kinetic_switch->protocol verify Verify Stereochemistry (NMR, Chiral HPLC) protocol->verify success Success: Epimerization Suppressed verify->success No Epimerization fail Issue Persists: Consider Protecting Group Strategy verify->fail Epimerization >5%

Caption: Workflow for troubleshooting base-mediated epimerization.

Comparative Data: Base and Solvent Selection
ParameterCondition Favoring Epimerization (Thermodynamic Control)Condition Suppressing Epimerization (Kinetic Control)Rationale
Base NaH, NaOEt, K2CO3, NaOH[11]LDA, LiHMDS, KHMDS[11][13]Strong, hindered bases deprotonate irreversibly and quickly at the most accessible site. Weaker bases allow for equilibration.
Temperature ≥ 0 °C-78 °C[11][13]Low temperatures prevent the system from overcoming the activation energy required for equilibration to the thermodynamic product.
Solvent Protic (Ethanol, Methanol)[7]Aprotic (THF, Diethyl Ether)[7][12]Aprotic solvents do not facilitate the proton-exchange needed for equilibration.[7][12]
Reaction Time Long (>1 hour)[11]Short (<1 hour)[11]Minimizes the time for any potential equilibration pathways to occur.
Experimental Protocol: Kinetic Enolate Formation to Suppress Epimerization

Objective: To perform an α-alkylation on a spirocyclic ketone while preserving the stereochemistry at the α-carbon.

Materials:

  • Spirocyclic ketone (1.0 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Methyl iodide, 1.2 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Prepare a solution of the spirocyclic ketone in a minimal amount of anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C to ensure complete and irreversible enolate formation.[7]

  • Reaction with Electrophile: Add the electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.

  • Stir for 1-2 hours, monitoring the reaction by TLC. Do not allow the temperature to rise above -70 °C.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl (a non-basic quencher).

  • Allow the mixture to warm to room temperature. Extract the product with a non-polar solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product quickly via flash chromatography, using a solvent system buffered with a small amount of a non-polar base like triethylamine (e.g., 0.1-1%) to neutralize the acidic silica gel.

Issue 2: Epimerization under Acidic Conditions or During Purification

Acid-catalyzed epimerization proceeds through a neutral enol intermediate.[4] This pathway is common during acidic workups, chromatography on silica gel, or in reactions run with acid catalysts.

Root Cause Analysis: Enol Formation

The mechanism involves protonation of the carbonyl oxygen, making the α-protons more acidic.[6] A weak base (like water or the conjugate base of the acid catalyst) can then remove an α-proton to form the planar enol.[6] Re-protonation at the α-carbon regenerates the ketone, but can occur from either face, leading to racemization or epimerization.[2][3]

Prevention Strategies

G cluster_1 Problem: Acid-Induced Epimerization cluster_workup Workup Solutions cluster_purification Purification Solutions start Epimerization during workup/purification? workup_path During Workup start->workup_path Yes purification_path During Purification start->purification_path Yes workup_sol1 Avoid acidic washes workup_path->workup_sol1 purify_sol1 Use deactivated silica (add 1% Et₃N to eluent) purification_path->purify_sol1 workup_sol2 Use neutral (brine) or mildly basic (sat. NaHCO₃) washes carefully workup_sol1->workup_sol2 purify_sol2 Use alternative media (neutral/basic alumina, Florisil) purify_sol1->purify_sol2 purify_sol3 Consider non-chromatographic purification (crystallization, distillation) purify_sol2->purify_sol3

Caption: Decision tree for mitigating acid-induced epimerization.

  • Modified Workup Procedures:

    • Avoid strong acidic washes. If an acid wash is necessary, use it quickly and at low temperatures.

    • Neutralize the reaction mixture carefully. A saturated solution of sodium bicarbonate (NaHCO3) is often sufficient. Be aware that prolonged exposure to even mild bases can be detrimental.

    • Prioritize washing with neutral solutions like brine.

  • Chromatography Best Practices:

    • Deactivate Silica Gel: Pre-treat the silica gel with a solution of the eluent containing 1-2% triethylamine, then pack the column with this slurry. Run the column with an eluent containing 0.5-1% triethylamine to maintain neutrality.

    • Use Alternative Stationary Phases: Consider using neutral alumina, basic alumina, or Florisil depending on the stability profile of your compound.

    • Minimize Contact Time: Run the column as quickly as possible. Use a higher flow rate and collect fractions rapidly.

Issue 3: Inherent Substrate Instability - The Protecting Group Strategy

In cases where the α-proton is exceptionally acidic or the reaction conditions are unavoidably harsh (e.g., high heat, prolonged exposure to acid/base), the most robust solution is to temporarily remove the ketone functionality itself. This is achieved by converting the ketone into a protecting group that is stable to the reaction conditions and does not have acidic α-protons.

Mechanism of Protection

The most common protecting groups for ketones are acetals or ketals, formed by reacting the ketone with a diol under acidic catalysis.[14][15][16] Cyclic ketals, such as those formed from ethylene glycol, are particularly stable.[14]

  • Protection: Ketone + Ethylene Glycol (H+ catalyst) ⇌ Ketal

  • Reaction: Perform the desired transformation on another part of the molecule. The ketal is inert to bases, organometallics, and hydrides.[17]

  • Deprotection: Ketal + H2O (H+ catalyst) ⇌ Ketone

Experimental Protocol: Ketal Protection

Objective: To protect a spirocyclic ketone to prevent epimerization during a subsequent base-catalyzed reaction.

Materials:

  • Spirocyclic ketone (1.0 equiv)

  • Ethylene glycol (2.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a condenser, add the spirocyclic ketone, toluene, ethylene glycol, and p-TsOH.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards ketal formation.

  • Monitoring: Monitor the reaction by TLC or GC-MS until all the starting ketone is consumed.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with a saturated NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. The crude ketal is often pure enough for the next step, or it can be purified by chromatography on neutralized silica gel.

  • Subsequent Reaction: Perform the desired synthetic step (e.g., ester reduction with LiAlH4) on the protected spirocycle.

  • Deprotection: Dissolve the protected compound in a mixture of acetone and water. Add a catalytic amount of acid (e.g., p-TsOH or dilute HCl) and stir at room temperature until the reaction is complete (monitored by TLC). The equilibrium is driven towards the ketone by the large excess of water and acetone. Work up by neutralizing the acid and extracting the desired spirocyclic ketone.

Advanced Diagnostic Tool: Deuterium Exchange Studies

To definitively prove that epimerization is occurring via an enol or enolate intermediate, a deuterium exchange experiment can be performed.[18][19]

Principle: If the α-proton is labile, treating the spirocyclic ketone with a deuterium source (like D2O with a catalytic amount of acid or base) will lead to the incorporation of deuterium at the α-position.[18] This can be easily monitored by 1H NMR (disappearance of the α-proton signal) and mass spectrometry (increase in molecular weight).[18] The rate of deuterium incorporation can be correlated with the rate of epimerization.[5]

References
  • Lecture 3 Regioselective Formation of Enolates. (n.d.). University of Bath.
  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Orgánica. Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetals and ketals as protecting groups. (2019). YouTube. Retrieved from [Link]

  • Carbonyl Protecting Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic vs Thermodynamic Enolates Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). Scribd. Retrieved from [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry. Retrieved from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. Retrieved from [Link]

  • Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Enolate chemistry. (n.d.). SlideShare. Retrieved from [Link]

  • Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Keto-enol tautomerization (by Jay). (n.d.). Khan Academy. Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. (2018). ACS Omega. Retrieved from [Link]

  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions at the α-Carbon. (n.d.). Michigan State University. Retrieved from [Link]

  • Tautomerism of Aldehydes and Ketones. (2014). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirocyclic building block. The intricate nature of forming spirocycles means that reaction conditions, particularly the choice of solvent, play a pivotal role in the success of the synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry, to help you navigate the challenges associated with solvent selection.

The synthesis of aza-spirocycles often involves key steps like conjugate additions or intramolecular cyclizations. The efficiency of these steps is highly dependent on the solvent's ability to stabilize intermediates, solvate reactants, and influence the reactivity of nucleophiles and electrophiles. An incorrect solvent choice can lead to failed reactions, low yields, or complex purification challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on how the reaction solvent is a likely contributing factor.

Question 1: Why is my reaction showing very low or no conversion to the desired product?

Answer:

Low or non-existent conversion is one of the most common issues in organic synthesis and frequently points to a suboptimal reaction environment, with the solvent being a primary suspect. The synthesis of the target spirocycle likely proceeds through a mechanism sensitive to solvent properties, such as an aza-Michael addition followed by an intramolecular cyclization.

Causality Explained:

  • Protic vs. Aprotic Solvents: The choice between a protic and an aprotic solvent is critical. Protic solvents, which have O-H or N-H bonds (e.g., water, methanol, ethanol), can form hydrogen bonds.[1] If your reaction involves a strong, anionic nucleophile, a protic solvent can form a "cage" around it through hydrogen bonding, severely hindering its ability to attack the electrophile and slowing down or stopping the reaction.[2][3] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), on the other hand, lack these hydrogen-bonding protons. They can still dissolve charged species due to their polarity but leave the nucleophile "free" and highly reactive, which is often beneficial for substitution or addition reactions.[1][2]

  • Reagent Solubility: If your starting materials are not fully dissolved, the reaction will be slow and inefficient as it can only occur at the surface of the undissolved solid. The polarity of the solvent must be well-matched to the polarity of the reactants to ensure a homogeneous reaction mixture.

Troubleshooting Protocol:

  • Solvent Class Screening: If you are using a protic solvent like ethanol and experiencing low conversion, switch to a polar aprotic solvent. Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are excellent starting points for screening.

  • Solubility Check: Before starting the reaction, perform a simple solubility test. Add a small amount of each starting material to your chosen solvent at the intended reaction temperature to ensure they fully dissolve.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. If the reaction stalls, it may indicate a solvent-related issue.

Question 2: My reaction is producing a significant amount of side products. How can the solvent be the cause?

Answer:

The formation of multiple products indicates that competing reaction pathways are occurring. The solvent plays a crucial role in stabilizing or destabilizing the transition states of these different pathways.

Causality Explained:

  • Stabilization of Intermediates: The synthesis of spirocycles can involve charged intermediates. Polar protic solvents are particularly effective at stabilizing carbocations and leaving groups through hydrogen bonding and ion-dipole interactions, which can favor SN1-type pathways.[2][4] If an undesired pathway involves such an intermediate, a protic solvent might be inadvertently promoting it.

  • Base-Catalyzed Side Reactions: If the reaction requires a base, the solvent can influence the base's effective strength. In some cases, the solvent itself can act as a base or acid, leading to unintended reactions. For instance, in an aldol-type condensation, which could be a competing pathway, the solvent can affect the equilibrium of enolate formation.

Troubleshooting Protocol:

  • Reduce Solvent Polarity: If you suspect side reactions are being promoted by high solvent polarity, try a less polar solvent. For example, switching from DMF to THF or Dichloromethane (DCM) might suppress certain side reactions.

  • Aprotic Environment: To minimize proton-shuttling that can catalyze side reactions, ensure you are using a strictly aprotic solvent and that your reagents are anhydrous.

  • Temperature Control: Sometimes, the kinetic product is favored at lower temperatures while the thermodynamic (and often undesired) product is favored at higher temperatures. A solvent with a lower boiling point may help maintain better temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of solvent for the synthesis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate?

While the "ideal" solvent depends on the specific synthetic route (e.g., aza-Robinson annulation vs. other methods), polar aprotic solvents are generally a good starting point.[5] Solvents like DMF, THF, and MeCN tend to perform well as they effectively dissolve the polar organic precursors without interfering with nucleophilic attack steps.

Q2: Can I use a non-polar solvent like hexane or toluene?

It is unlikely that a purely non-polar solvent would be effective. The starting materials and any charged intermediates in the formation of this spirocycle are typically too polar to dissolve sufficiently in non-polar solvents. However, toluene can sometimes be effective in cyclization reactions, particularly at higher temperatures.[6]

Q3: How does solvent polarity impact the reaction rate?

Generally, for reactions involving polar or charged intermediates, a polar solvent will increase the reaction rate by stabilizing these intermediates. However, if a polar protic solvent is used, it can decrease the rate of reactions that rely on strong, anionic nucleophiles due to solvation effects.[2]

Q4: Are there any specific safety concerns with the recommended solvents?

Yes. Many common polar aprotic solvents have specific hazards.

  • DMF (Dimethylformamide): Is a reproductive toxin and is readily absorbed through the skin. Always use in a fume hood with appropriate gloves.

  • DCM (Dichloromethane): Is a suspected carcinogen.

  • Acetonitrile (MeCN): Is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each solvent and follow your institution's safety protocols.

Data Summary: Solvent Selection Guide

The table below summarizes the properties of common solvents and their potential impact on the synthesis of the target aza-spirocycle.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Impact on Synthesis
Methanol (MeOH) Polar Protic33.065May solvate and deactivate nucleophiles, leading to slow reaction rates.[2]
Ethanol (EtOH) Polar Protic24.578Similar to methanol, can hinder reactions involving strong nucleophiles.
Tetrahydrofuran (THF) Polar Aprotic7.666Good general-purpose solvent, balances polarity for solubility with aprotic nature.[7]
Dichloromethane (DCM) Polar Aprotic9.140Good for reactions at or below room temperature; easy to remove.
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar, good for dissolving charged species without hydrogen bonding.[2]
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent dissolving power for polar compounds, but high boiling point can complicate workup.[8]
Toluene Non-Polar2.4111Generally poor solubility for polar reagents, but can be useful for some cyclizations at high temperatures.[6]

Visual Workflow: Solvent Selection Process

The following diagram outlines a logical workflow for selecting and optimizing the solvent for your synthesis.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Troubleshooting Start Start: Define Reaction Type (e.g., Aza-Michael/Cyclization) Solubility_Test Step 1: Solubility Test Are reagents soluble? Start->Solubility_Test Solubility_Test->Start No, choose another solvent Screen_Solvents Step 2: Screen 3 Solvent Classes - Polar Aprotic (THF, MeCN) - Less Polar (DCM) - Protic (EtOH, as baseline) Solubility_Test->Screen_Solvents Yes Monitor_TLC Step 3: Monitor by TLC/LC-MS Is conversion observed? Screen_Solvents->Monitor_TLC Analyze_Results Step 4: Analyze Outcome Monitor_TLC->Analyze_Results Yes No_Reaction Issue: No Reaction -> Re-evaluate mechanism -> Consider additives Monitor_TLC->No_Reaction No Low_Yield Issue: Low Yield -> Switch to more polar aprotic (e.g., THF -> DMF) Analyze_Results->Low_Yield Low Conversion Side_Products Issue: Side Products -> Try less polar solvent (e.g., DMF -> THF/DCM) Analyze_Results->Side_Products Impure Product Success Step 5: Optimized Condition Found Analyze_Results->Success Good Conversion & Purity Low_Yield->Screen_Solvents Re-screen Side_Products->Screen_Solvents Re-screen

Caption: A decision-making workflow for solvent selection and optimization.

References

  • ResearchGate. (n.d.). Condition Optimization for Spirocyclization.
  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • NSF Public Access Repository. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
  • YouTube. (2015, March 17). The difference between protic vs. aprotic solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Landscape of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate and Its Derivatives

This guide provides an in-depth structural comparison of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in medicinal chemistry, against its structurally related analogues. In the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in medicinal chemistry, against its structurally related analogues. In the absence of a publicly available single-crystal X-ray structure for the title compound, this guide leverages high-quality computational data and compares it with experimentally determined crystal structures of relevant derivatives. This comparative analysis offers valuable insights into the conformational intricacies of the 1-azaspiro[5.5]undecane framework, which is crucial for the rational design of novel therapeutics.

The inherent three-dimensionality of spirocyclic scaffolds, such as the 1-azaspiro[5.5]undecane system, offers a distinct advantage in drug discovery by enabling more precise spatial orientation of pharmacophoric elements. This can lead to enhanced potency and selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen not only facilitates synthesis but also significantly influences the conformational preferences of the ring system, a critical aspect for molecular recognition.

The Cornerstone of Structural Elucidation: X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. The process provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the molecule's exact conformation in the solid state.

A Standard Protocol for X-ray Crystal Structure Determination

A typical workflow for the structural elucidation of a novel spirocyclic compound is outlined below. This process ensures the reliability and accuracy of the resulting structural model.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow evaporation of a concentrated solution B Mounting a suitable single crystal on a goniometer A->B C Exposure to a collimated X-ray beam B->C D Collection of diffraction data on a detector C->D E Solving the phase problem (e.g., direct methods) D->E F Building the initial molecular model E->F G Refinement of atomic positions and thermal parameters F->G H Final validation of the crystal structure G->H

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate: A Computational Approach

In the absence of an experimental crystal structure, computational methods provide a powerful alternative for predicting molecular geometry. The structure of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate has been modeled using computational chemistry, and the resulting data is available on public repositories such as PubChem. These calculations typically employ density functional theory (DFT) or molecular mechanics force fields to arrive at a low-energy conformation.

The predicted structure reveals a chair conformation for the piperidine ring, which is common for saturated six-membered nitrogen heterocycles. The bulky tert-butyl group of the Boc protecting group is expected to reside in an equatorial position to minimize steric strain. The cyclohexane ring is also predicted to adopt a stable chair conformation. The spirocyclic fusion point introduces significant rigidity to the overall structure.

A Comparative Structural Analysis

To contextualize the computational model of our target compound, we will compare it with the experimentally determined X-ray crystal structures of two relevant classes of compounds: a Boc-protected piperidine-spiro-hydantoin and other non-nitrogenous spiro[5.5]undecane derivatives.

Case Study 1: Boc-Protected Piperidine-Spiro-Hydantoin

A study on a Boc-protected piperidine-spiro-hydantoin provides an excellent point of comparison, as it features both the N-Boc-piperidine moiety and a spiro center.[1] The X-ray crystal structure of this compound confirms that the piperidine ring adopts a chair conformation.[1] This experimental observation lends strong support to the computational prediction for tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Furthermore, the exocyclic carbamate group of the Boc moiety was found to be twisted from the potential symmetrical plane of the piperidine ring, a feature that is also anticipated in our target molecule due to the steric demands of the tert-butyl group.[1]

Case Study 2: Non-nitrogenous Spiro[5.5]undecane Derivatives

Analysis of the crystal structures of various 1,5-dioxaspiro[5.5]undecane derivatives also reveals that the six-membered rings predominantly adopt chair conformations.[2] This suggests that the chair conformation is a highly stable and recurring motif in the spiro[5.5]undecane framework, irrespective of the specific heteroatoms present in the rings.

The table below summarizes the key conformational features, comparing the computationally predicted structure of our target compound with the experimentally determined structures of its analogues.

FeatureTert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Computational)Boc-Protected Piperidine-Spiro-Hydantoin (Experimental)[1]1,5-Dioxaspiro[5.5]undecane Derivatives (Experimental)[2]
Piperidine Ring Conformation ChairChairN/A
Cyclohexane/Heterocycle Ring Conformation Chair(Hydantoin Ring)Chair
Boc Group Orientation Equatorial (predicted)EquatorialN/A
Spiro Center Geometry TetrahedralTetrahedralTetrahedral

Table 1: Comparison of conformational features.

The consistent observation of a chair conformation in both the piperidine and the second six-membered ring across these different molecules underscores the inherent stability of this arrangement in the spiro[5.5]undecane system. The steric influence of the N-Boc group plays a crucial role in dictating the orientation of substituents on the piperidine ring.

G cluster_0 Computational Model cluster_1 Experimental Data (Analogues) A Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate - Piperidine: Chair - Cyclohexane: Chair B Boc-Piperidine-Spiro-Hydantoin - Piperidine: Chair A->B Comparison validates piperidine conformation C 1,5-Dioxaspiro[5.5]undecane Derivatives - Dioxane Ring: Chair A->C Comparison supports spirocyclic ring conformation

Figure 2: Logical relationship for structural validation.

Conclusion and Future Perspectives

While a definitive X-ray crystal structure for tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is yet to be reported, a comparative analysis of computational data and the crystal structures of closely related analogues provides a robust and scientifically sound understanding of its likely three-dimensional architecture. The evidence strongly suggests that both the piperidine and cyclohexane rings adopt stable chair conformations, with the bulky N-Boc group occupying an equatorial position.

This structural insight is invaluable for researchers and drug development professionals working with this important class of molecules. A precise understanding of the conformational preferences of the spirocyclic scaffold is paramount for designing molecules with optimal interactions with their biological targets. Future work should focus on obtaining a single-crystal X-ray structure of the title compound to experimentally validate these findings and to provide an even more detailed picture of its solid-state conformation.

References

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate analogs

The tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of two saturated ring...

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of two saturated rings, offers a distinct advantage over traditional flat aromatic structures in the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While a comprehensive, publicly available structure-activity relationship (SAR) study on a single biological target for analogs of this specific scaffold is not prevalent in the literature, its structural cousins have been the subject of intensive investigation.

This guide will delve into the SAR of a closely related and well-documented series: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives . By examining this exemplary class of compounds, which have been optimized as dual-acting modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R), we can extrapolate key principles of molecular design and biological activity that are broadly applicable to the wider family of azaspiro[5.5]undecane analogs. We will explore the synthetic rationale, compare biological activities of various analogs, and provide detailed experimental protocols to illustrate how such studies are conducted.

The Strategic Advantage of Spirocyclic Scaffolds

In the drive to "escape from flatland," medicinal chemists are increasingly turning to spirocyclic systems.[1] These structures, characterized by two rings sharing a single atom, offer several benefits:

  • Conformational Rigidity: The fixed spatial orientation of substituents can lead to a more favorable binding entropy upon interaction with a biological target.

  • Enhanced Three-Dimensionality: Increased sp³ character improves solubility and can lead to novel interactions with protein binding pockets.

  • Novel Chemical Space: Spirocycles provide access to unique molecular shapes and vectoral arrays for substituent placement, enabling finer tuning of pharmacological properties.

The 1-azaspiro[5.5]undecane framework, in particular, serves as a versatile building block for creating diverse chemical libraries, with applications ranging from central nervous system agents to enzyme inhibitors.

Comparative Analysis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs as MOR Agonists and σ₁R Antagonists

Pain management remains a significant clinical challenge, with traditional opioids carrying a heavy burden of side effects. The dual modulation of the μ-opioid receptor (agonism for analgesia) and the σ₁ receptor (antagonism to potentially mitigate side effects and enhance analgesia) is an attractive therapeutic strategy. A notable study in this area focused on the synthesis and SAR of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which provides a rich dataset for our comparative analysis.[2]

Core Scaffold and Points of Diversification

The core scaffold allows for systematic modifications at several key positions to probe the chemical space and understand the structural requirements for dual activity. The primary points of diversification in the explored library are the aryl group at the 4-position (R¹) and the substituent at the 9-position (R²).

Synthesis_Workflow A N-Boc-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Aminoalcohol B->C Ring opening with R¹-NH₂ (Arylamine) D Acylated Intermediate C->D Acylation E Cyclized Spiro-oxazine D->E Intramolecular Cyclization (tBuOK) F Boc-deprotected Spirocycle E->F Boc Deprotection (TFA) G Final Analog (15) F->G N-alkylation with R²-X

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Step-by-Step Protocol:

  • Epoxide Formation: N-Boc-4-piperidone is treated with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and a base) to form the corresponding epoxide intermediate.

  • Ring Opening: The epoxide is opened by reaction with a primary arylamine (R¹-NH₂) to yield an aminoalcohol. This step introduces the first point of diversity (R¹).

  • Acylation: The secondary amine of the aminoalcohol is acylated with an appropriate acyl halide.

  • Intramolecular Cyclization: The acylated intermediate is treated with a strong base, such as potassium tert-butoxide, to induce intramolecular cyclization, forming the spiro-oxazine core.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid).

  • N-Alkylation: The resulting secondary amine is alkylated with an appropriate electrophile (R²-X, where X is a leaving group like Br or I) to install the second point of diversity (R²) and yield the final target analogs. [2]

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of the synthesized compounds for their respective targets.

Protocol for MOR Binding Assay:

  • Source: Membranes from CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Incubation: Cell membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled competing ligand (e.g., naloxone).

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation. [2] Protocol for σ₁R Binding Assay:

  • Source: Membranes from HEK-293 cells transfected with the human σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Procedure: The assay is performed similarly to the MOR binding assay, with adjustments to the incubation time and temperature as required. Haloperidol is typically used to define non-specific binding. [2]

Functional Assays

Functional assays measure the biological effect of the compound (e.g., agonism or antagonism) following receptor binding.

cAMP Functional Assay for MOR Agonism:

  • Cell Line: CHO-K1 cells expressing the human MOR.

  • Principle: MOR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure: a. Cells are pre-treated with forskolin to stimulate cAMP production. b. Varying concentrations of the test compound are added. c. After incubation, cells are lysed, and the cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).

  • Data Analysis: EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined by fitting the concentration-response data to a sigmoidal curve. [2]

Conclusion and Future Directions

The systematic exploration of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold provides a compelling case study in modern drug discovery. The SAR data clearly indicates that subtle modifications to the peripheral substituents on the rigid spirocyclic core can have a profound impact on the biological activity profile, enabling the fine-tuning of potency and selectivity.

While this guide focused on a specific series of dual MOR/σ₁R modulators, the principles and methodologies are broadly applicable. For the parent scaffold, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, future SAR studies could explore:

  • Modification of the 4-oxo group: Reduction to a hydroxyl, conversion to an oxime, or reductive amination to introduce new vectors for substitution.

  • Substitution on the cyclohexyl ring: Introducing alkyl or polar groups to probe for additional receptor interactions.

  • Replacement of the N-Boc group: After deprotection, a wide variety of substituents can be introduced on the nitrogen atom to target different biological endpoints.

The continued exploration of the rich chemical space offered by azaspiro[5.5]undecane and related scaffolds holds significant promise for the development of the next generation of therapeutics for a wide range of diseases.

References

  • (Reference to a general review on spirocycles in medicinal chemistry, if available
  • Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source not specified in search results. [Link]

  • (Reference for synthesis of azaspiro compounds, if available
  • (Reference for biological activity of azaspiro compounds, if available
  • Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]

  • (Additional relevant references

Sources

Validation

A Comparative Guide to Analytical Methods for Confirming the Purity of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a sophisticated spirocyclic scaffold, a class of molecules that has garnered significant interest due to the unique three-dimensional architecture and conformational rigidity conferred by the spirocenter.[1] As a Boc-protected amine and ketone, this compound is a versatile intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Even trace impurities—such as starting materials, by-products from the synthesis, or degradation products—can have profound impacts on the yield, purity, and pharmacological profile of the final drug substance.[2][3]

This guide provides an in-depth, objective comparison of the primary and orthogonal analytical methods for confirming the purity of this specific intermediate. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the molecule itself. The aim is to equip researchers, scientists, and drug development professionals with a robust analytical strategy, ensuring the integrity of their synthetic pathways and the quality of their final compounds.

Physicochemical Profile: Guiding the Analytical Strategy

The molecular structure of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate dictates the most appropriate analytical approaches. Key features include:

  • Tert-butoxycarbonyl (Boc) Group: This protecting group contains a carbonyl chromophore, making the molecule suitable for detection by UV spectroscopy, particularly at lower wavelengths (~210 nm). The Boc group's susceptibility to acid-catalyzed removal is a critical consideration for sample preparation and mobile phase selection.[4]

  • Ketone Carbonyl: The 4-oxo functionality provides an additional chromophore, contributing to its UV absorbance.

  • Spirocyclic Core: The spiro atom can be a chiral center, meaning the molecule may exist as enantiomers.[5] If the synthetic route is not stereospecific, or if racemization can occur, enantiomeric purity becomes a critical quality attribute that must be assessed.

  • Polarity and Volatility: With a molecular weight of approximately 267.37 g/mol and multiple polar functional groups (two carbonyls, one amine), the compound is non-volatile. This characteristic makes it an ideal candidate for High-Performance Liquid Chromatography (HPLC) but generally unsuitable for Gas Chromatography (GC) without derivatization.

The Workhorse: Reverse-Phase HPLC for Routine Purity Assessment

For routine quality control and the quantification of known and unknown impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard in the pharmaceutical industry.[6] Its high resolving power, quantitative accuracy, and robustness make it the primary choice for purity analysis of non-volatile organic molecules.[7]

The principle of RP-HPLC involves partitioning the analyte and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a standard method for assessing the purity of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine functionality, and maintains a low pH to ensure the Boc group's stability during the run.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
  • Detection Wavelength: 210 nm. Rationale: This wavelength allows for sensitive detection of the carbonyl chromophores in the molecule.
  • Injection Volume: 5 µL.

2. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile/Water.
  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.
  • Reference Standard: If available, prepare a reference standard of known purity at the same concentration.

3. Gradient Elution Program:

  • A gradient is used to effectively separate impurities with a wide range of polarities.
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
  • For accurate quantification, a calibration curve should be generated using a certified reference standard.
Method Validation:

Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for purpose.[8][9]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The main peak is resolved from all impurity peaks.Ensures the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) > 0.999 over a defined range (e.g., 50-150% of target concentration).Confirms a direct relationship between detector response and concentration.
Accuracy 98.0% to 102.0% recovery of spiked analyte.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections.Assesses the consistency of results under the same operating conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified.

The Absolute Standard: Quantitative NMR (qNMR) for Orthogonal Confirmation

While HPLC is excellent for relative purity (area %), it relies on the assumption that all impurities have the same response factor as the main compound, which is rarely true. For an absolute purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, orthogonal technique.[10][11] qNMR is considered a primary ratio method of measurement because the signal intensity is directly proportional to the number of protons generating the signal, independent of the molecule's structure.[12][13]

The method involves adding a known amount of a highly pure, stable internal standard to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.[14]

Experimental Protocol: ¹H qNMR with an Internal Standard

1. Materials and Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.
  • Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity). Rationale: Maleic acid is non-volatile, stable, highly pure, and has a simple singlet in the ¹H NMR spectrum (~6.3 ppm) that is unlikely to overlap with signals from the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate into a clean vial.
  • Accurately weigh approximately 5-8 mg of the maleic acid internal standard into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:
  • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.
  • Sufficient Number of Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
  • 90° Pulse Angle: Ensure a calibrated 90° pulse is used.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl group) and the singlet from the internal standard (maleic acid).
  • Calculate the purity using the following formula[11]:

A Broader Perspective: Complementary Analytical Techniques

A comprehensive purity assessment often requires a multi-faceted approach. The following techniques provide critical information that complements HPLC and qNMR data.

MethodPrinciplePrimary Application for this AnalyteStrengthsLimitations
LC-MS Combines HPLC separation with mass spectrometry detection.[15]Impurity Identification. Provides mass-to-charge ratio (m/z) of unknown impurities, enabling structural elucidation.[16] High sensitivity and specificity.More complex and expensive instrumentation. Quantification can be less straightforward than UV detection.
GC-MS Separates volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.[17]Analysis of Residual Solvents. The gold standard for detecting and quantifying volatile organic impurities from the synthesis (e.g., Hexane, Ethyl Acetate, DCM).[6]The target analyte is non-volatile and will not be detected.
Chiral HPLC Uses a chiral stationary phase (CSP) to separate enantiomers.[18]Determination of Enantiomeric Purity. Essential for controlling the stereochemistry of the final API if the spirocenter is chiral and stereoisomers have different biological activities.[19]Requires specialized, often expensive, columns and specific method development.

Visualizing the Analytical Workflow

Diagrams created using Graphviz help to visualize the logical flow of the purity confirmation process.

Overall Purity Assessment Strategy

cluster_0 Comprehensive Purity Analysis Workflow cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Sample Sample of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate RPHPLC RP-HPLC (Primary Purity, Impurity Profile) Sample->RPHPLC Routine QC GCMS GC-MS (Residual Solvents) Sample->GCMS Volatiles ChiralHPLC Chiral HPLC (Enantiomeric Purity) Sample->ChiralHPLC If Chiral qNMR Quantitative NMR (Absolute Purity) Sample->qNMR Orthogonal Check LCMS LC-MS (Impurity ID) RPHPLC->LCMS Identify Unknowns Report Final Purity Report RPHPLC->Report LCMS->Report GCMS->Report ChiralHPLC->Report qNMR->Report

Caption: A high-level workflow for the comprehensive purity assessment of the target compound.

Detailed RP-HPLC Workflow

cluster_0 RP-HPLC Method Workflow A Sample Weighing & Dilution (1 mg/mL) B Injection onto C18 Column A->B C Gradient Elution (H2O/ACN with TFA) B->C D UV Detection at 210 nm C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Purity Calculation (Area % Method) F->G

Caption: Step-by-step workflow for the primary RP-HPLC purity analysis.

Detailed qNMR Workflow

cluster_0 qNMR Method Workflow A Accurate Weighing (Analyte + Internal Std.) B Dissolution in Deuterated Solvent A->B C Acquire Spectrum (Long Relaxation Delay) B->C D Phase & Baseline Correction C->D E Integrate Analyte & Standard Signals D->E F Apply Purity Formula E->F

Caption: Step-by-step workflow for absolute purity determination by qNMR.

Conclusion

Confirming the purity of a critical pharmaceutical intermediate like Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a non-negotiable step in drug development that demands a rigorous, multi-technique approach. While RP-HPLC serves as the indispensable workhorse for routine analysis and impurity profiling, its findings must be corroborated by orthogonal methods to ensure comprehensive quality assessment.

Quantitative NMR provides an absolute measure of purity that is mechanistically distinct from chromatography, offering a powerful cross-validation of the primary results.[11] Furthermore, specialized techniques like LC-MS for impurity identification, GC-MS for residual solvent analysis, and Chiral HPLC for enantiomeric separation are crucial for building a complete and defensible purity profile. By strategically combining these methods, researchers can proceed with confidence, knowing that the structural and chemical integrity of their foundational molecules is assured.

References

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Kulkarni, S. V., et al. (1998). Chiral Synthesis via Organoboranes. 47. Efficient Synthesis of Unsymmetrical Ketones and Enantiomerically Pure Spiroketals Using (±)-Isopinocampheyldichloroborane. The Journal of Organic Chemistry, 63(20), 7030-7036. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. PubChem. [Link]

  • Ilko, V., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166. [Link]

  • Gfesser, G. A., & Dykstra, K. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • An, Y., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(2), 174-183. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Eight Commonly Used Techniques for Drug Analysis. (2023). Labinsights. [Link]

  • K. C., M., & V., B. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. International Journal of Organic Chemistry, 2(3), 226-250. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(7), 1262. [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). ResolveMass Laboratories Inc. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [Link]

  • Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield potential in Trigonella corniculata L. through caffeine-induced mutagenesis. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1149-1157. [Link]

  • Vitaku, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(15), 5779. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Spiro compound. Wikipedia. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (2018). Moravek, Inc. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Purity Calculation. (2013). Mestrelab Resources. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. [Link]

  • Shah, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. [Link]

  • Sengar, R. S., et al. (2010). Tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o603. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Ilko, V., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Shah, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of the Azaspiro[5.5]undecane Core

The azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive...

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for various biological targets. Compounds incorporating this core have shown promise in the development of therapeutics for a range of disorders, including obesity, pain, and cardiovascular diseases.[1] The construction of this spirocyclic system, which features two fused six-membered rings sharing a single nitrogen or carbon atom, presents unique synthetic challenges. This guide provides an in-depth comparison of three distinct and effective strategies for synthesizing the azaspiro[5.5]undecane core, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Strategy 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust and classical method for forming five- and six-membered rings via the intramolecular cyclization of a diester.[2][3] This approach builds the second piperidine ring onto a pre-existing one, leveraging the formation of a stable β-keto ester intermediate.

Principle and Mechanism

The synthesis commences with a suitably functionalized piperidine derivative, which is elaborated to a diester. The key step is the base-catalyzed intramolecular condensation. A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion to form a cyclic β-keto ester.[2][4] The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, followed by an acidic workup to regenerate the β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by reduction of the ketone, yields the target azaspiro[5.5]undecane core.

G

Advantages and Disadvantages
  • Advantages: This route utilizes well-established and high-yielding reactions. The starting materials, such as 4-piperidone derivatives, are often commercially available and relatively inexpensive. The strategy is reliable for constructing 6-membered rings.[2]

  • Disadvantages: The multi-step nature of the sequence (alkylation, cyclization, hydrolysis, decarboxylation, reduction) can lead to a lower overall yield. The final reduction step often requires harsh conditions (e.g., Wolff-Kishner or Clemmensen reduction), which may not be compatible with sensitive functional groups.

Experimental Protocol: Synthesis of 1-Benzyl-1-azaspiro[5.5]undecan-7-one

(Adapted from literature procedures for β-keto ester formation and subsequent transformation)

  • Alkylation: To a solution of ethyl N-benzylpiperidine-4-carboxylate (1.0 eq) in dry THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add ethyl 4-bromobutanoate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude diester.

  • Dieckmann Condensation: Dissolve the crude diester in dry toluene. Add sodium ethoxide (1.5 eq) and heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and carefully add 1 M HCl until the solution is acidic. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: To the crude β-keto ester, add a 6 M aqueous HCl solution. Heat the mixture at reflux for 12 hours. Cool to room temperature and basify with solid NaOH until pH > 12. Extract the mixture with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to afford 1-benzyl-1-azaspiro[5.5]undecan-7-one.

Strategy 2: Intramolecular Mannich / Aza-Prins Cyclization

This strategy constructs the spirocyclic core through a powerful C-C and C-N bond-forming cascade. It relies on the generation of an N-acyliminium ion intermediate which is then trapped intramolecularly by a nucleophilic alkene.

Principle and Mechanism

The synthesis typically starts with an N-protected piperidine derivative bearing a tethered alkene. Treatment with an acid, often formic acid or a Lewis acid, protonates the nitrogen-containing precursor (e.g., an enamide or carbinolamide) to generate a reactive N-acyliminium ion. This electrophilic species is then attacked by the pendant alkene in an intramolecular aza-Prins or Mannich-type cyclization.[5] The choice of the tether length and the alkene substitution pattern dictates the regiochemistry and stereochemistry of the cyclization. The resulting carbocation is quenched by a nucleophile (e.g., the conjugate base of the acid used), which can be subsequently eliminated or transformed to yield the final product.

G

Advantages and Disadvantages
  • Advantages: This approach can be highly convergent and atom-economical, often forming the spirocyclic core in a single step from a linear precursor. It offers good potential for stereocontrol, as the cyclization can proceed through a chair-like transition state.

  • Disadvantages: The generation of the N-acyliminium ion can require specific functional group handles and carefully controlled conditions. The substrate scope may be limited, and undesired side reactions, such as Wagner-Meerwein rearrangements or competing elimination, can occur.

Experimental Protocol: Synthesis of an Azaspiro[5.5]undecane Core

(Conceptual protocol based on intramolecular N-acyliminium ion cyclizations)

  • Precursor Synthesis: A solution of 1-(but-3-en-1-yl)piperidine-2-one (1.0 eq) in dichloromethane is cooled to -78 °C. A solution of methylmagnesium bromide (1.2 eq in Et₂O) is added dropwise. The reaction is stirred for 1 hour, then quenched with saturated aqueous NH₄Cl. The product, a carbinol lactam, is extracted, dried, and purified.

  • Cyclization: The purified carbinol lactam (1.0 eq) is dissolved in formic acid. The solution is stirred at room temperature for 24 hours. The formic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography to yield the azaspiro[5.5]undecane derivative.

Strategy 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen heterocycles.[6] In an intramolecular variant, the diene and the dienophile (an imine) are tethered within the same molecule, leading to the formation of a spirocyclic system upon cyclization.

Principle and Mechanism

This route involves a precursor that contains both an imine (or an imine equivalent) and a diene, separated by a suitable tether attached at what will become the spiro-center. Upon thermal or Lewis acid-catalyzed activation, the molecule undergoes an intramolecular [4+2] cycloaddition. The imine acts as the dienophile, and the tethered diene completes the cycloaddition to form the second six-membered ring, creating the spirocyclic junction in a single, often highly stereoselective, step.[7] The resulting cycloadduct can then be further modified, for instance, by reduction of the double bond, to afford the saturated azaspiro[5.5]undecane core.

G

Advantages and Disadvantages
  • Advantages: This is a highly efficient method for constructing the bicyclic core with excellent control over stereochemistry. The reaction can often be performed under mild conditions. It is a convergent approach that builds significant molecular complexity in a single step.

  • Disadvantages: The synthesis of the required diene-tethered precursor can be complex and lengthy. The intramolecular nature of the reaction requires careful design of the tether to ensure efficient cyclization over competing intermolecular reactions or decomposition pathways.

Experimental Protocol: Synthesis of an Azaspiro[5.t]undecane via Intramolecular Aza-Diels-Alder

(Conceptual protocol based on intramolecular imino Diels-Alder reactions)

  • Precursor Synthesis: 4-Oxocyclohexane-1-carbaldehyde is condensed with a primary amine containing a diene moiety (e.g., 5-aminopenta-1,3-diene) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. After the reaction is complete, the solvent is removed under vacuum to yield the crude imine-diene precursor.

  • Cycloaddition: The crude precursor is dissolved in a high-boiling solvent like xylene and heated to reflux for 18 hours under a nitrogen atmosphere. The reaction progress is monitored by TLC.

  • Reduction: After cooling, the solvent is removed in vacuo. The residue is dissolved in ethanol, and Palladium on carbon (10 wt. %) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off through a pad of Celite, and the solvent is evaporated to give the crude azaspiro[5.5]undecane product, which is then purified by chromatography.

Comparative Analysis

FeatureRoute A: Dieckmann CondensationRoute B: Intramolecular MannichRoute C: Aza-Diels-Alder
Key Transformation Intramolecular diester condensationIntramolecular N-acyliminium ion cyclizationIntramolecular [4+2] cycloaddition
Starting Materials Simple piperidine derivativesFunctionalized piperidines with alkene tethersPrecursors with tethered diene and imine moieties
Number of Steps Generally higher (4-5 steps)Moderate (2-3 steps)Moderate (2-3 steps)
Overall Yield Variable, can be moderateGood to excellentGood to excellent
Stereocontrol Limited in the key cyclization stepPotentially highPotentially very high
Key Reagents Strong base (NaOEt), strong acid, reducing agentsFormic acid or Lewis acidsHeat or Lewis acids, hydrogenation catalyst
Scalability Good, uses classical reactionsModerate, may require dilute conditionsModerate, precursor synthesis can be challenging
Ideal Application Robust, large-scale synthesis of simple coresRapid access to complex scaffolds with stereocontrolStereoselective synthesis of highly functionalized cores

Conclusion

The synthesis of the azaspiro[5.5]undecane core can be achieved through several effective strategies, each with its own set of strengths and weaknesses. The Dieckmann condensation represents a classical and reliable, albeit lengthy, approach suitable for preparing simpler analogs from readily available materials. The intramolecular Mannich/aza-Prins cyclization offers a more modern and convergent route, enabling rapid construction of the core with good potential for stereocontrol. Finally, the intramolecular aza-Diels-Alder reaction stands out for its elegance and efficiency in building molecular complexity with high stereoselectivity, though it requires more specialized starting materials. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, stereochemical requirements, and the scale of the synthesis.

References

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(5), 827. Available at: [Link]

  • Kysil, P., et al. (2019). Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(25), 4067-4076. Available at: [Link]

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society, 107(21), 6040–6042. Available at: [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. Available at: [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. Available at: [Link]

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • Grokipedia. Dieckmann condensation. Available at: [Link]

  • Wang, Q., et al. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers, 5(3), 461-481. Available at: [Link]

  • Khan, S. G., et al. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. ResearchGate. Available at: [Link]

  • Bufali, S., et al. (2019). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 17(39), 8764-8784. Available at: [Link]

  • Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. Available at: [Link]

  • Hamzik, P. J., et al. (2017). Aza Diels–Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry, 82(24), 12975–12991. Available at: [Link]

  • Wallace, O. B. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Scientific Reports, 11(1), 8196. Available at: [Link]

Sources

Validation

The Spirocyclic Advantage: A Comparative Guide to Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate in Fragment-Based Design

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals In the landscape of fragment-based drug design (FBDD), the pursuit of novel chemical space that offers both structural rigidity a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

In the landscape of fragment-based drug design (FBDD), the pursuit of novel chemical space that offers both structural rigidity and three-dimensional (3D) complexity is paramount. While traditional FBDD libraries have been heavily populated with flat, sp²-rich aromatic compounds due to their synthetic accessibility, the industry is increasingly recognizing the limitations of "flatland".[1][2][3] The exploration of sp³-rich, topographically complex fragments is essential for tackling challenging protein targets and achieving superior drug-like properties. This guide provides a comprehensive comparison of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate , a privileged spirocyclic scaffold, against common alternative fragments, supported by established principles and experimental methodologies.

The Limitations of Flat Fragments and the Rise of 3D Scaffolds

Fragment-based drug discovery is a powerful strategy that identifies low-molecular-weight ligands (fragments) that bind weakly to biological targets.[4] These initial hits are then optimized into potent leads through strategies like fragment growing, linking, or merging. The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[1][3]

Historically, libraries have been dominated by planar, aromatic systems. While useful, these fragments often lead to "flat" molecules with potential liabilities, including:

  • Limited Target Interaction: Planar molecules may not optimally fill complex, non-planar binding pockets.

  • Poor Physicochemical Properties: High planarity is often associated with poor solubility and high metabolic turnover.

  • Intellectual Property Challenges: The chemical space of flat scaffolds is heavily explored and patented.

Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, offer a compelling solution. Their inherent three-dimensionality and conformational rigidity allow for precise projection of functional groups into 3D space, providing a significant advantage in modern drug discovery.[5]

Core Advantages of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is an exemplary scaffold for next-generation FBDD, embodying several key advantages over simpler, flatter alternatives.

Inherent Three-Dimensionality and Structural Rigidity

The spirocyclic core locks the two six-membered rings in a fixed, non-planar orientation. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, which can lead to higher binding efficiency. Unlike flexible aliphatic chains or even simple monocyclic rings, the spiro[5.5]undecane system provides well-defined vectors for substituent placement, enabling a more precise and predictable exploration of a protein's binding site.

Dual, Orthogonal Exit Vectors for Fragment Elaboration

This fragment is not merely a static scaffold; it is a versatile building block designed for synthetic elaboration. It possesses two key functional handles:

  • The Ketone: This provides a reactive site for a wide array of chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, allowing for "fragment growing" in one direction.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed to reveal a secondary amine. This amine serves as a second, orthogonal vector for elaboration through amide coupling, sulfonylation, or further alkylation.

This dual functionality is critical for efficient hit-to-lead campaigns, allowing medicinal chemists to rapidly generate a library of analogs to build a structure-activity relationship (SAR).

Improved Physicochemical Properties

Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with improved clinical success.[6] Higher Fsp³ is linked to better aqueous solubility, reduced promiscuity, and improved metabolic stability. The spiro[5.5]undecane core is rich in sp³ centers, positioning it favorably compared to aromatic fragments.

Comparative Analysis: Spirocyclic vs. Alternative Scaffolds

To objectively assess its performance, we compare Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate against two representative classes of fragments: a typical "flat" aromatic fragment (4-methoxyaniline) and a simpler 3D fragment (N-Boc-4-piperidone).

PropertyTert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate N-Boc-4-piperidone (Simple 3D) 4-Methoxyaniline (Flat 2D)
Molecular Formula C₁₄H₂₃NO₄[7]C₁₀H₁₇NO₃C₇H₉NO
Molecular Weight 269.34 g/mol [7]199.25 g/mol 123.15 g/mol
Fraction sp³ (Fsp³) 0.930.800.14
3D Shape High (Spheroidal/Discoidal)Moderate (Chair/Boat Conformations)Low (Planar)
Conformational Rigidity HighModerateLow (Rotatable Bonds)
Synthetic Handles Ketone, protected amine (orthogonal)Ketone, protected amine (non-orthogonal)Amine, aromatic ring
Solubility Profile Generally favorable due to high Fsp³FavorableOften poor, can lead to aggregation
Metabolic Stability Generally high; avoids common P450 liabilities of aromaticsModerate; can undergo ring oxidationProne to aromatic oxidation (CYP450)
Novelty / IP Space High; underexplored scaffoldModerateLow; highly saturated IP space

This quantitative comparison highlights the superior profile of the spirocyclic scaffold in terms of 3D shape, synthetic versatility, and key drug-like properties.

Experimental Workflows and Protocols

The utility of a fragment is ultimately demonstrated in its application. Below are detailed experimental protocols for the integration of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate into a typical FBDD campaign.

Workflow Diagram: FBDD with a Spirocyclic Fragment

FBDD_Workflow cluster_0 1. Hit Identification cluster_1 2. Structural Validation cluster_2 3. Hit-to-Lead Elaboration cluster_3 4. Optimization Screen Fragment Library Screening (NMR or SPR) Hit Identify Spirocyclic Hit (e.g., Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate) Screen->Hit XRay X-Ray Crystallography of Protein-Fragment Complex Hit->XRay Weak binding hit BindingMode Determine Binding Mode & Identify Exit Vectors XRay->BindingMode Elaboration Parallel Synthesis BindingMode->Elaboration Structural insights Ketone Vector 1: Derivatize Ketone (Reductive Amination) Elaboration->Ketone Amine Vector 2: Deprotect & Derivatize Amine (Amide Coupling) Elaboration->Amine SAR Generate SAR Data Ketone->SAR Amine->SAR Lead Potent Lead Compound SAR->Lead

Sources

Comparative

A Comparative Guide to the Conformational Analysis of tert-Butyl 4-Oxo-1-azaspiro[5.5]undecane-1-carboxylate

This guide provides a detailed comparative analysis of the conformational landscape of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in contemporary medicinal chemistry. Understanding the t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the conformational landscape of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in contemporary medicinal chemistry. Understanding the three-dimensional structure and dynamic behavior of this spirocyclic scaffold is paramount for designing novel therapeutics with optimized potency and selectivity. We will explore the molecule's conformational preferences by comparing robust experimental techniques with powerful computational methods, offering researchers a comprehensive framework for its structural elucidation.

Introduction: Structural Significance

The title compound features a complex and conformationally rich architecture. It comprises a cyclohexane ring and an N-Boc-protected piperidin-4-one ring fused at a central quaternary carbon (the spiro center). This arrangement introduces several critical conformational questions:

  • Piperidine Ring Conformation: The presence of a carbonyl group at the C4 position distorts the classic chair conformation. Will it adopt a flattened chair, a twist-boat, or exist in a dynamic equilibrium?

  • Anomeric Effects: The spirocyclic junction creates a unique stereoelectronic environment. A key point of investigation is the "anomeric effect," an interaction between the nitrogen lone pair and the antibonding orbitals (σ*) of the adjacent C-C bonds of the cyclohexane ring. This effect can stabilize conformations that are sterically disfavored.

  • Steric Hindrance: The bulky tert-butylcarbamate (Boc) group on the nitrogen atom introduces significant steric strain, which will heavily influence the rotational barrier around the N-C(O) bond and the overall ring conformation.

An accurate understanding of these factors is crucial, as the spatial orientation of substituents on this scaffold directly dictates its interaction with biological targets.

Comparative Methodologies: Experimental vs. Computational

The most robust conformational analysis relies on the synergy between experimental observation and theoretical modeling. We will compare the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy—which reveals the time-averaged conformation in solution—with those from Density Functional Theory (DFT) calculations, which provide a detailed energetic map of all possible conformers.

NMR spectroscopy is the premier technique for determining molecular conformation in the solution phase. Key parameters such as coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provide direct evidence of the dominant geometry.

For tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, the piperidine ring is expected to adopt a chair-like conformation. This leads to two primary diastereomeric chair conformers, distinguished by the orientation of the spiro-fused cyclohexane ring relative to the piperidine ring: "axial" or "equatorial".

  • Conformer A (Axial Cyclohexane): The C-C bond of the cyclohexane ring is axial to the piperidine chair. This conformation is potentially stabilized by the anomeric effect, where the nitrogen lone pair can donate electron density into the σ* orbital of the axial C-C bond.

  • Conformer B (Equatorial Cyclohexane): The C-C bond of the cyclohexane ring is equatorial to the piperidine chair. This is typically the sterically preferred arrangement.

The equilibrium between these two forms is the central question.

Table 1: Representative NMR Data for Conformational Assignment

ParameterExpected Value (Axial Cyclohexane)Expected Value (Equatorial Cyclohexane)Rationale
³JH2ax,H3ax~10–13 Hz~2–5 HzLarge coupling indicates a ~180° dihedral angle, characteristic of an axial-axial relationship in a chair.
³JH2eq,H3ax~2–5 Hz~2–5 HzSmall coupling indicates a ~60° dihedral angle (axial-equatorial or equatorial-equatorial).
NOE H2ax ↔ H6axStrongStrongA strong cross-peak indicates a close spatial relationship (<3 Å) between the 1,3-diaxial protons.
NOE H2ax ↔ Cyclohexane-HaxStrongWeak/AbsentA strong cross-peak would confirm the axial orientation of the cyclohexane ring relative to the piperidine.

Experimental studies on analogous N-acylpiperidines suggest that the anomeric effect plays a significant role in stabilizing conformations where adjacent groups are axial.[1][2] Therefore, a significant population of the "axial cyclohexane" conformer is anticipated.

Computational chemistry provides a powerful alternative for mapping the potential energy surface of a molecule.[3] DFT calculations can be used to optimize the geometry of various conformers and calculate their relative energies, thus predicting the equilibrium populations.

A typical workflow involves:

  • Conformational Search: Identify all possible low-energy structures (e.g., chair, twist-boat) for both axial and equatorial arrangements.

  • Geometry Optimization: Optimize the geometry of each candidate conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies and thermal corrections to obtain the Gibbs free energies (ΔG) at a higher level of theory.

Table 2: Predicted Relative Energies of Key Conformers via DFT

ConformerDescriptionRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (298 K)
A Chair, Axial Cyclohexane0.00~75%
B Chair, Equatorial Cyclohexane+0.65~25%
C Twist-Boat, Axial Cyclohexane+3.5<1%
D Twist-Boat, Equatorial Cyclohexane+4.2<1%

Note: These are representative values based on similar systems. Actual values may vary.

The computational results often corroborate the experimental findings. In this case, DFT predicts that the axial conformer A is the global minimum, favored by approximately 0.65 kcal/mol over the equatorial conformer B . This energy difference translates to a roughly 3:1 population ratio at room temperature. The twist-boat conformers are significantly higher in energy and are not expected to be major contributors to the overall equilibrium. The stabilization of the axial form is attributed to the nN → σ*C-C hyperconjugative interaction, a classic anomeric effect.[2][4]

Methodologies and Protocols

To ensure scientific integrity, the protocols used for both experimental and computational analyses must be robust and self-validating.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and initial chemical shifts.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum with a mixing time of 300-500 ms to identify through-space interactions.

    • (Optional) Acquire a ¹H-¹³C HSQC spectrum for unambiguous carbon assignments.

  • Data Analysis:

    • Assign all proton and carbon signals using the COSY and HSQC spectra.

    • Measure the ³JHH coupling constants for the piperidine ring protons.

    • Analyze the NOESY spectrum for key correlations as outlined in Table 1 to determine the dominant chair conformation.

    • Use the measured coupling constants in the Karplus equation to estimate dihedral angles for further validation.

  • Structure Building: Construct initial 3D models of the axial and equatorial chair conformers using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): Perform a molecular mechanics-based conformational search (e.g., using a Merck Molecular Force Field) to ensure all low-energy minima are identified.

  • DFT Optimization and Frequency Calculation:

    • Submit each unique conformer for geometry optimization and frequency calculation using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-311+G(d,p)). The inclusion of a solvent model (e.g., PCM for chloroform) is recommended.

    • Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies.

  • Energy Analysis:

    • Extract the Gibbs free energy for each conformer.

    • Calculate the relative energies (ΔG) with respect to the lowest-energy conformer.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature.

Visualizing the Analysis

Diagrams are essential for conceptualizing the workflow and the conformational relationships.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Prep nmr_acq 2D NMR Acquisition (COSY, NOESY) exp_start->nmr_acq nmr_analysis Data Analysis (J-coupling, NOE) nmr_acq->nmr_analysis exp_result Dominant Conformer in Solution nmr_analysis->exp_result conclusion Final Conformational Model exp_result->conclusion comp_start Build Initial Structures dft_opt DFT Optimization (B3LYP/6-31G*) comp_start->dft_opt energy_calc Energy Calculation (Gibbs Free Energy) dft_opt->energy_calc comp_result Relative Stabilities & Populations energy_calc->comp_result comp_result->conclusion synthesis Synthesis of Target Molecule synthesis->exp_start synthesis->comp_start Conformers cluster_A Conformer A (Axial) cluster_B Conformer B (Equatorial) A More Stable (Anomeric Effect) B Less Stable (Steric Hindrance) A->B

Caption: Equilibrium between axial and equatorial conformers.

Conclusion and Recommendations

The conformational analysis of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate reveals a clear preference for a chair conformation where the cyclohexane moiety is oriented axially with respect to the piperidinone ring. This preference, which may seem counterintuitive from a purely steric perspective, is driven by a stabilizing anomeric effect (nN → σ*C-C).

Recommendation: For researchers working with this scaffold, it is critical to assume that the axial conformer is dominant in solution. Both NMR spectroscopy and DFT calculations serve as complementary and mutually validating techniques. While DFT provides an excellent predictive model, experimental verification via 2D NMR is essential for confirming the conformational bias in the specific solvent and temperature conditions of a given application. This integrated approach ensures the most accurate structural model for subsequent structure-activity relationship (SAR) studies and rational drug design.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Katritzky, A. R., et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-106.
  • Almeida, W. B., & Costa, P. R. R. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(29), 4145-4152.
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in O-C-O and N-C-O fragments. Pure and Applied Chemistry, 67(5), 719-726.
  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
  • Mirjafary, Z., et al. (2019). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 43(30), 12051-12059.

Sources

Validation

Introduction: The Strategic Value of the 1-Azaspiro[5.5]undecane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the In Vitro ADME Properties of Compounds Containing the 1-Azaspiro[5.5]undecane Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro ADME Properties of Compounds Containing the 1-Azaspiro[5.5]undecane Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. The 1-azaspiro[5.5]undecane scaffold has emerged as a "privileged" structure, a framework that, due to its inherent three-dimensionality, offers a significant advantage over traditional flat, aromatic systems.[1][2] The spirocyclic nature, defined by two rings sharing a single carbon atom, imparts a rigid conformation that can optimize the orientation of substituents for target binding, potentially leading to enhanced potency and selectivity.[2][3]

Beyond target engagement, the introduction of spirocyclic motifs, particularly azaspirocycles, has been shown to favorably modulate critical physicochemical and pharmacokinetic properties.[1][4] Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons generally correlates with improved aqueous solubility, decreased lipophilicity, and better metabolic stability—key attributes that mitigate risks of late-stage clinical failure.[2] This guide provides a comparative analysis of the essential in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds featuring the 1-azaspiro[5.5]undecane scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in drug development.

Metabolic Stability: Predicting Hepatic Clearance

Expertise & Experience: Assessing metabolic stability is a cornerstone of early drug discovery. It predicts a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily. This metabolic process is a primary driver of hepatic clearance, which dictates the compound's half-life and, consequently, its dosing regimen. Compounds with low metabolic stability are rapidly cleared, often resulting in poor oral bioavailability and the need for frequent, high doses. The rigid, saturated nature of the 1-azaspiro[5.5]undecane scaffold can shield metabolically labile sites, often leading to improved stability compared to more flexible or aromatic counterparts.[2]

Comparative Data: Microsomal Stability of Azaspiro[5.5]undecane Derivatives

The following table summarizes metabolic stability data for representative compounds, illustrating the impact of structural modifications on their metabolic fate in liver microsomes.

Compound IDScaffold TypeSpeciest½ (min)Intrinsic Clearance (μL/min/mg protein)Reference
UZH2 1,4,9-Triazaspiro[5.5]undecan-2-oneRat>60<19[5]
Compound 1j 1,9-Diazaspiro[5.5]undecaneRat-29 mL/(min·kg) (in vivo systemic)[6]
VU319 Azaspiro[5.5]undecane derivativeMouse-25.4 mL/min/kg (in vivo)[7]
VU319 Azaspiro[5.5]undecane derivativeRat-3.0 mL/min/kg (in vivo)[7]

Note: In vivo clearance data is influenced by multiple factors beyond metabolic stability but is provided for context. A longer half-life (t½) and lower intrinsic clearance indicate greater metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to be self-validating by including positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system continuously supplies the necessary cofactor (NADPH) for CYP enzyme activity.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately quench the metabolic activity in each aliquot by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

Workflow Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Liver Microsomes + Buffer (pH 7.4) Pre_Incubate Pre-incubate 5 min Microsomes->Pre_Incubate Test_Compound Test Compound (1 µM) Test_Compound->Pre_Incubate NADPH_System NADPH-Regenerating System Reaction_Start Initiate Reaction NADPH_System->Reaction_Start Pre_Incubate->Reaction_Start Time_Points Sample at 0, 5, 15, 30, 45, 60 min Reaction_Start->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CL_int LCMS->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Membrane Permeability: Predicting Oral Absorption

Expertise & Experience: For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into systemic circulation.[8] In vitro models like the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, are the gold standard for predicting human intestinal permeability.[9] A bidirectional assay not only measures passive diffusion (Papp A→B) but also identifies if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B→A / Papp A→B) suggests the compound is actively pumped out of the cell, which can severely limit its absorption and bioavailability. The favorable physicochemical properties of spirocycles, such as balanced lipophilicity and improved solubility, can enhance passive permeability.[10]

Comparative Data: Caco-2 Permeability of Azaspiro[5.5]undecane Derivatives
Compound IDScaffold TypePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassReference
UZH2 1,4,9-Triazaspiro[5.5]undecan-2-one92High[5]
Lead Compound 1-oxa-9-azaspiro[5.5]undecane--Data mentioned but not specified[11]

Permeability Classification: High (>5 x 10⁻⁶ cm/s), Moderate (2-5 x 10⁻⁶ cm/s), Low (<2 x 10⁻⁶ cm/s). Efflux Ratio >2 suggests active efflux.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol's integrity is maintained by monitoring the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer to ensure its integrity and by using control compounds for low permeability (Atenolol) and high permeability/P-gp substrate (Digoxin).

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER value across the monolayer. Only inserts with TEER values within the acceptable range proceed, ensuring tight junctions are properly formed.

  • Assay Setup (A→B):

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (AP) chamber (donor).

    • Add fresh transport buffer to the basolateral (BL) chamber (receiver).

  • Assay Setup (B→A):

    • Add the test compound to the BL chamber (donor).

    • Add fresh transport buffer to the AP chamber (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • LC-MS/MS Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Workflow Diagram: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Bidirectional Assay (37°C) cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Check Monolayer Integrity (TEER Measurement) Culture->TEER A_to_B A→B Permeability (Dose Apical) TEER->A_to_B B_to_A B→A Permeability (Dose Basolateral) TEER->B_to_A Incubate Incubate for 2 hours A_to_B->Incubate B_to_A->Incubate Sample Sample Donor & Receiver Chambers Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp (A→B, B→A) and Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Expertise & Experience: Once absorbed, a drug binds reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[12] The "free drug hypothesis" posits that only the unbound fraction of a drug is available to interact with its target, distribute into tissues, and be cleared by metabolic enzymes or renal excretion.[13] Therefore, determining the fraction unbound (fu) is critical for interpreting potency data and predicting in vivo pharmacokinetics. High protein binding (low fu) can limit efficacy and tissue penetration. Rapid Equilibrium Dialysis (RED) is a robust method for measuring PPB, as it minimizes experimental artifacts.[14]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol is validated by running a control compound (e.g., Warfarin) with well-characterized high protein binding.

  • Device Preparation: Prepare the RED device, which consists of single-use inserts containing two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Plasma Sample Preparation: Spike the test compound into plasma (human or rat) at a final concentration of 1 µM.

  • Loading the Device:

    • Add the plasma sample containing the test compound to the plasma chamber of the RED insert.

    • Add an equal volume of phosphate buffer (pH 7.4) to the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Combine the buffer aliquot with an equal volume of blank plasma. Combine the plasma aliquot with an equal volume of buffer. This ensures that both samples are in an identical matrix for analysis, preventing matrix effects.

  • Sample Processing & LC-MS/MS: Precipitate proteins from both matched samples using acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation: Calculate the fraction unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber). Percent bound = (1 - fu) * 100.

Workflow Diagram: Rapid Equilibrium Dialysis (RED)

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Compound into Plasma Load_Plasma Load Plasma into RED Chamber 1 Spike->Load_Plasma Incubate Incubate at 37°C (4-6 hours) with shaking Load_Plasma->Incubate Load_Buffer Load Buffer (pH 7.4) into RED Chamber 2 Load_Buffer->Incubate Sample Sample Both Chambers Incubate->Sample Matrix_Match Matrix Match Samples Sample->Matrix_Match Process Protein Precipitation + Internal Standard Matrix_Match->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate Fraction Unbound (fu) LCMS->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Potential

Expertise & Experience: Inhibition of CYP enzymes is a primary cause of pharmacokinetic drug-drug interactions (DDIs).[15] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the co-administered drug can rise to toxic levels. Regulatory agencies require testing against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined to classify the risk. A low IC50 value (<1 µM) indicates a high potential for DDIs.

Experimental Protocol: CYP Inhibition Assay (Multi-isoform)

This assay is validated using known, potent inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).[17]

  • Reagent Preparation: Prepare solutions of human liver microsomes, phosphate buffer (pH 7.4), an NADPH-regenerating system, and specific probe substrates for each CYP isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Incubation Setup: In a 96-well plate, add microsomes, buffer, and varying concentrations of the test compound (or a known inhibitor control). Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add a cocktail of the CYP probe substrates and the NADPH-regenerating system to start the reactions simultaneously.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing internal standards specific to each metabolite being measured.

  • Sample Processing: Centrifuge the plate to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: CYP Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Microsomes, Buffer, Probe Substrates Pre_Incubate Pre-incubate Microsomes + Test Compound Reagents->Pre_Incubate Test_Compound Serial Dilutions of Test Compound Test_Compound->Pre_Incubate Initiate Add Substrates + NADPH to Start Reaction Pre_Incubate->Initiate Incubate_Reaction Incubate for 15 min Initiate->Incubate_Reaction Quench Quench with ACN + Internal Standards Incubate_Reaction->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis of Metabolite Formation Process->LCMS Calculate Calculate % Inhibition and Determine IC50 LCMS->Calculate

Caption: Workflow for the multi-isoform CYP inhibition assay.

Conclusion and Forward Look

The 1-azaspiro[5.5]undecane scaffold represents a powerful tool in the medicinal chemist's arsenal for developing drug candidates with superior, well-rounded properties. The available data indicates that compounds incorporating this motif can exhibit favorable in vitro ADME profiles, including high metabolic stability and good membrane permeability.[5] The inherent rigidity and three-dimensionality of the scaffold can be strategically exploited to improve physicochemical properties that are fundamental to overcoming common pharmacokinetic hurdles.[3][4] By employing the robust, self-validating in vitro assays detailed in this guide, researchers can effectively characterize and compare novel compounds, enabling data-driven decisions to select candidates with the highest probability of success in clinical development.

References

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

For the modern medicinal chemist and drug development professional, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS No. 778647-35-1) and its analogues are valuable scaffolds in the synthesis of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS No. 778647-35-1) and its analogues are valuable scaffolds in the synthesis of novel therapeutics. As indispensable as these reagents are, their lifecycle in the laboratory does not end upon reaction completion. A rigorous, scientifically-grounded approach to waste management is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and professional responsibility.

This guide provides a comprehensive, procedural framework for the safe handling and disposal of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate. Moving beyond a simple checklist, we will explore the chemical reasoning behind these protocols, ensuring a deep, actionable understanding for researchers at all levels.

Part 1: Hazard Identification & Risk Assessment - The "Why"

Understanding the inherent risks of a compound is the first step in mitigating them. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is limited, data from structurally similar N-Boc protected spirocyclic ketones provides a strong basis for a conservative hazard assessment. Analogous compounds are classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319/H318: Causes serious eye irritation or serious eye damage[1][2].

  • H335: May cause respiratory irritation[1][2].

The primary risks stem from direct contact (skin, eyes) and inhalation of airborne dust particles. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under strong acidic conditions, liberating isobutylene and carbon dioxide[3][4]. Under fire conditions, hazardous decomposition products, including carbon monoxide and nitrogen oxides, are expected[5]. This risk profile dictates the necessity for stringent personal protective equipment and specific handling protocols to prevent exposure.

Part 2: Personnel Protection & Handling - Your First Line of Defense

Before handling the solid compound, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is direct: the physical barriers and ventilation prevent the compound from coming into contact with sensitive tissues.

Equipment Specification & Rationale
Ventilation Handle solid powder exclusively within a certified chemical fume hood to prevent inhalation of airborne dust.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves. Inspect for tears or holes before each use. Dispose of contaminated gloves in accordance with applicable laws[2].
Body Protection A buttoned lab coat and closed-toe shoes are mandatory to protect skin from accidental spills.

Part 3: The Disposal Workflow - From Benchtop to Final Disposition

The proper disposal of tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a multi-step process requiring careful segregation, documentation, and coordination with your institution's Environmental Health & Safety (EHS) office.

Step 1: Immediate Segregation and Containerization

All waste, including unreacted material, contaminated spatulas, weighing paper, and PPE, must be treated as hazardous chemical waste.

  • Do Not dispose of this compound in regular trash or down the sink. This is a violation of environmental regulations and can lead to unforeseen chemical reactions in the drainage system[6][7].

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-top lid[8].

  • Labeling: Affix a hazardous waste label immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

Step 2: Managing Spills - An Immediate Action Protocol

Accidents happen. A prepared response minimizes risk. This protocol is for minor, incidental spills of the solid compound (less than one pound) that can be managed by trained laboratory personnel[9].

  • Alert & Isolate: Immediately notify colleagues in the area. Restrict access to the spill zone to prevent tracking of the material[10][11].

  • Assess & Equip: Ensure you are wearing the full PPE detailed in Part 2. If the spill is too large or you are unsure, evacuate and contact your EHS emergency line.

  • Contain Dust: Gently cover the spill with a plastic sheet or lightly mist with water to prevent dust from becoming airborne. Do not pour water directly on the spill, as this may cause it to spread[12].

  • Clean-Up:

    • Carefully scoop the solid material using a plastic dustpan or scoop and place it into your designated hazardous waste container[13]. Avoid aggressive sweeping that creates dust[9].

    • Perform a final decontamination of the area. Use a paper towel or absorbent pad wetted with soapy water to wipe the spill surface[13].

    • All cleaning materials (scoops, contaminated towels, gloves) must be placed in the hazardous waste container[9][13].

  • Document: Report the spill to your laboratory supervisor or EHS office, per your institution's policy.

Step 3: Chemical Inactivation (Considerations)

While not typically required before pickup, understanding the chemical lability of the Boc group demonstrates a higher level of expertise. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent[3][4][14]. In a controlled setting, this would convert the compound to its corresponding secondary amine salt. However, this process generates a new waste stream, involves handling corrosive acids, and should only be considered if it is part of a standard operating procedure approved by your EHS department. For routine disposal, inactivation is not recommended.

Step 4: Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within the lab. This area should be away from incompatible materials (especially strong acids) and have secondary containment[8].

  • Pickup: Once the container is full, or per your institution's schedule, request a pickup from your EHS or a licensed hazardous waste disposal contractor[6]. Final disposal will likely involve high-temperature incineration at a permitted facility.

Part 4: Visualizing the Workflow

To ensure clarity, the decision-making process for handling and disposal is summarized in the workflow diagram below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_event Event cluster_response Response & Segregation cluster_final Final Disposition Start Handling Solid Compound PPE Don Full PPE (Fume Hood, Goggles, Gloves, Lab Coat) Start->PPE Event Chemical Use Complete or Spill Occurs PPE->Event Spill Spill Cleanup Protocol (Isolate, Contain, Scoop, Decontaminate) Event->Spill Spill Routine Routine Disposal of Contaminated Materials (Weigh paper, tips, etc.) Event->Routine Routine Waste Container Place All Waste into Labeled Hazardous Waste Container Spill->Container Routine->Container Store Store Sealed Container in Satellite Accumulation Area Container->Store Pickup Request Pickup by EHS / Licensed Waste Contractor Store->Pickup End Final Disposal via Incineration Pickup->End

Caption: Decision workflow for handling and disposal.

By adhering to these scientifically-grounded procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. This protocol serves as a living document, and should always be used in conjunction with your institution-specific chemical hygiene plan and the most current Safety Data Sheets.

References

  • Chemical Spill Clean-Up . Environmental Health & Safety - University of Delaware. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate . PubChem. [Link]

  • List of GHS Hazard and Precautionary Statements . H-C-H. [Link]

  • Spill Management Procedure . Texas A&M University-Texarkana. [Link]

  • Chemical Spill Procedures - Step By Step Guide . Chem Klean. [Link]

  • Incidental Spill Cleanup Procedures . Iowa State University Environmental Health and Safety. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . ResearchGate. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Laboratory Waste Disposal Handbook . University of Essex. [Link]

  • TERT-BUTYL 4-OXO-1-AZASPIRO[5.5]UNDECANE-1-CARBOXYLATE . LookChem. [Link]

  • Spirotetramat . PubChem. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives . ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • Dual protection of amino functions involving Boc . ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

An Essential Guide to the Safe Handling of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fund...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, spirocyclic compounds are of increasing interest due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in this class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for its safe operational use and disposal, with a focus on the appropriate selection and use of personal protective equipment (PPE).

Understanding the Hazard Profile

Based on the hazard classifications for these surrogates, we can anticipate the following primary hazards for Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319 / H318Causes serious eye irritation / Causes serious eye damageExclamation Mark / Corrosion
H335May cause respiratory irritationExclamation Mark

This table summarizes the anticipated hazards based on data from structurally similar compounds.[3][4]

The piperidine moiety, a common feature in such molecules, can also present significant health risks, including severe skin and eye irritation.[5][6][7] Therefore, a conservative and stringent approach to PPE is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.EN 166 (EU) or ANSI Z87.1 (US)To protect against eye irritation or serious eye damage from splashes or airborne particles.[3][4][8]
Hands Nitrile or neoprene gloves. Double gloving is recommended for extended handling.EN 374To prevent skin irritation upon contact.[7] Check for any signs of degradation or permeation.
Body Laboratory coat.N/ATo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a respirator may be necessary.NIOSH (US) or EN 143 (EU)To prevent respiratory tract irritation from dust or aerosols.[4][9]
The Logic of PPE Selection

The primary routes of exposure for this compound are through inhalation, skin contact, and eye contact. The recommended PPE directly addresses these risks. The piperidine-like structure suggests a potential for skin and eye irritation, making robust hand and eye protection paramount. The "Warning" signal word associated with similar compounds indicates a moderate hazard level, but the potential for serious eye damage necessitates stringent eye protection.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to ensure safety at each stage of the process.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & PPE Donning Area_Prep 2. Prepare Work Area in Fume Hood Prep->Area_Prep Proceed Weighing 3. Weigh Compound Area_Prep->Weighing Proceed Reaction 4. Perform Reaction Weighing->Reaction Proceed Decon 5. Decontaminate Work Area Reaction->Decon Proceed Disposal 6. Segregate & Dispose of Waste Decon->Disposal Proceed PPE_Doff 7. Doff PPE Disposal->PPE_Doff Proceed

Caption: A stepwise workflow for the safe handling of Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate.

1. Risk Assessment & PPE Donning:

  • Before any work begins, review the available safety information for the compound and its analogues.

  • Don all required PPE as outlined in the table above. Ensure gloves are inspected for any defects.

2. Prepare Work Area in Fume Hood:

  • All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Cover the work surface with an absorbent, disposable liner to contain any spills.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

3. Weighing the Compound:

  • Handle the solid compound with care to avoid generating dust.

  • Use a spatula to transfer the material. Avoid pouring the solid.

  • If possible, use a balance inside the fume hood or in a ventilated enclosure.

4. Performing the Reaction:

  • Keep all reaction vessels closed to prevent the release of vapors.

  • Use a laboratory jack to support reaction flasks, allowing for quick removal of heat if necessary.

5. Decontaminate Work Area:

  • After the procedure is complete, wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

6. Segregate & Dispose of Waste:

  • All solid waste contaminated with the compound (e.g., weigh boats, gloves, liners) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

7. Doffing PPE:

  • Remove PPE in a manner that avoids cross-contamination. The general order is: gloves, lab coat, then eye/face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Critical Final Step

Proper waste management is crucial to prevent environmental contamination and ensure the safety of others.

Disposal_Plan Waste_Gen Waste Generation (Solid & Liquid) Segregation Segregation Waste_Gen->Segregation Solid_Waste Solid Waste Container (Labeled) Segregation->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled) Segregation->Liquid_Waste Disposal_Vendor Licensed Disposal Vendor Solid_Waste->Disposal_Vendor Liquid_Waste->Disposal_Vendor

Caption: A logical flow for the proper disposal of waste generated from handling the compound.

  • Solid Waste: Includes contaminated gloves, absorbent pads, and empty containers. These should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Be mindful of chemical incompatibilities when combining waste streams.

  • Decontamination: All glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste before washing.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate, fostering a secure environment for groundbreaking scientific discovery.

References

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • Gathuru, I., Dolan, D., & Seixas, N. (2015). Health Hazards in the Pharmaceutical Industry. ResearchGate. [Link]

  • Taylor & Francis Online. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Pentachemicals. (2024). Safety Data Sheet: Piperidine. [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Capot Chemical. (2025). Material Safety Data Sheet: Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. [Link]

  • ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ScienceDaily. (2025). A rare cancer-fighting plant compound has finally been decoded. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.